Product packaging for Propargyl-PEG3-CH2COOH(Cat. No.:CAS No. 1694731-93-5)

Propargyl-PEG3-CH2COOH

Cat. No.: B610243
CAS No.: 1694731-93-5
M. Wt: 246.26 g/mol
InChI Key: MJRNNISHHNMYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG4-CH2CO2H is a heterobifunctional crosslinker highly valued in chemical biology and drug development for its ability to create stable linkages between diverse molecules . Its key structural feature is a terminal propargyl group and a carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer . The terminal carboxylic acid can be activated by reagents such as EDC or HATU to form a stable amide bond with primary amine groups present on molecules like peptides, proteins, or antibodies . Simultaneously, the propargyl group serves as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust Click Chemistry reaction that efficiently conjugates with azide-bearing compounds to form a stable triazole linkage . This dual reactivity makes it an indispensable tool for the stepwise construction of complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) and targeted therapeutic agents . The integrated PEG4 spacer profoundly enhances the molecule's utility by increasing solubility in aqueous media, which is critical for working with biological systems, and reducing steric hindrance at conjugation sites, thereby improving reaction efficiency and preserving biomolecular functionality . This combination of properties establishes Propargyl-PEG4-CH2CO2H as a versatile and critical reagent for advanced applications in bioconjugation, materials science, and the development of sophisticated drug delivery systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O6 B610243 Propargyl-PEG3-CH2COOH CAS No. 1694731-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNNISHHNMYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694731-93-5
Record name 3,6,9,12-tetraoxapentadec-14-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of Propargyl-PEG3-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is characterized by three key functional components: a terminal propargyl group (an alkyne), a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid group. This trifecta of functionalities imparts unique characteristics that are highly valued in the synthesis of complex biomolecules.

The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to molecules containing an azide (B81097) group.[1] The PEG3 spacer enhances the solubility and flexibility of the resulting conjugate, which can be crucial for biological applications.[2] The carboxylic acid provides a versatile point of attachment for primary amines through amide bond formation, a common linkage in bioconjugation.[3]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 3,6,9,12-tetraoxapentadec-14-ynoic acid
CAS Number 1694731-93-5
Molecular Formula C11H18O6
Molecular Weight 246.26 g/mol N/A
Purity Typically ≥98%
Appearance Liquid[2]
Storage Temperature -20°C[2][4]
Solubility Soluble in Water, DMSO, DCM, DMF[4]

Key Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a valuable tool in the development of novel therapeutics. Its primary application lies in the construction of PROTACs.[1][5] PROTACs are innovative molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins associated with disease.[6]

This linker is also utilized in other bioconjugation applications, such as the synthesis of antibody-drug conjugates (ADCs) and the modification of biomolecules for various research purposes.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for PROTAC Synthesis

This protocol outlines a two-step synthesis of a PROTAC utilizing this compound as the linker. The first step involves the formation of an amide bond with the first ligand, followed by a click chemistry reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling

  • Dissolve Ligand 1 (containing a primary amine, 1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents), to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction using liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water and extract the product using an appropriate organic solvent.

  • Purify the resulting intermediate by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified intermediate from Step 1 (1.0 equivalent) and the azide-modified Ligand 2 (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • In a separate vial, prepare a solution of a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate, and a reducing agent like sodium ascorbate (B8700270). A ligand such as TBTA can be pre-mixed with the copper sulfate to stabilize the Cu(I) catalyst.

  • Add the copper/ascorbate solution to the reaction mixture containing the linker-ligand intermediate and the second ligand.

  • Stir the reaction at room temperature for 2-8 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.

  • Purify the final PROTAC compound using preparative high-performance liquid chromatography (HPLC).

  • Confirm the identity and purity of the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: General Click Chemistry Protocol

This protocol provides a general method for the copper-catalyzed click reaction between an alkyne-containing molecule, such as this compound, and an azide-containing molecule.

  • Dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1 equivalent) in a suitable solvent, such as DMSO or a mixture of water and a miscible organic solvent.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).

  • Add the sodium ascorbate solution to the reaction mixture (final concentration of 1-2 equivalents).

  • Add the copper(II) sulfate solution to the reaction mixture (final concentration of 0.1-0.5 equivalents).

  • If necessary, add a copper-stabilizing ligand like TBTA.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Visualizations

Structure of this compound

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Propargyl_PEG_Linker This compound Amide_Coupling Amide Coupling Propargyl_PEG_Linker->Amide_Coupling Ligand1 Ligand 1 (for Target Protein) Ligand1->Amide_Coupling Ligand2 Ligand 2 (for E3 Ligase, Azide-modified) Click_Chemistry Click Chemistry (CuAAC) Ligand2->Click_Chemistry Intermediate Linker-Ligand 1 Intermediate Amide_Coupling->Intermediate PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC Intermediate->Click_Chemistry

References

Propargyl-PEG3-CH2COOH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Propargyl-PEG3-CH2COOH, a heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's characteristics, experimental protocols for its application, and its role in advanced bioconjugation techniques.

Core Physical and Chemical Properties

This compound is a versatile tool in chemical biology, featuring a terminal alkyne (propargyl) group and a carboxylic acid function, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for orthogonal conjugation strategies, making it a valuable component in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

There can be some variability in the reported properties of molecules described as "Propargyl-PEG3-acid" due to slight structural differences. This guide focuses on the structure scientifically known as 3,6,9,12-tetraoxapentadec-14-ynoic acid.

Quantitative Data Summary
PropertyValueSource
Chemical Name 3,6,9,12-tetraoxapentadec-14-ynoic acid[4]
Synonyms This compound, Alkyne-PEG4-CH2CO2H[5][6]
CAS Number 1694731-93-5[4][6]
Molecular Formula C11H18O6[4]
Molecular Weight 246.26 g/mol N/A
Appearance LiquidN/A
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, DMF, and DCMN/A
Storage Conditions Store at -20°C, protected from light. For long-term storage in solvent, -80°C is recommended.[7]

Experimental Protocols

The dual functionality of this compound allows for two primary types of conjugation reactions: amide bond formation via the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" via the propargyl group.[7][8]

Amide Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[9]

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of EDC and NHS/Sulfo-NHS in Activation Buffer. These solutions should be prepared fresh.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the this compound solution.

    • Add a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, desalting columns, or size-exclusion chromatography to remove unreacted reagents and byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the propargyl group of the linker to an azide-functionalized molecule.[10][11]

Materials:

  • This compound-conjugated molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving reagents

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule (this compound conjugate) in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in DMSO or the Reaction Buffer.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-containing molecule to the Reaction Buffer.

    • Add the azide-containing molecule. A 1.5 to 3-fold molar excess of the azide (B81097) relative to the alkyne is typically used.

    • Add the THPTA ligand to the mixture (final concentration ~1 mM).

    • Add CuSO₄ to the mixture (final concentration ~0.1-0.25 mM). The ligand-to-copper ratio should be approximately 5:1.[11]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.[12]

    • Mix the components gently and incubate the reaction for 1 to 4 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the final triazole-linked conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

This compound is an exemplary linker for the modular synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[13] The workflow below illustrates the sequential conjugation steps to assemble a PROTAC.

PROTAC_Synthesis_Workflow poi_ligand Protein of Interest (POI) Ligand with Amine intermediate POI Ligand-Linker Intermediate (Alkyne) poi_ligand->intermediate Amide Coupling linker This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC/NHS Activation activated_linker->intermediate Amide Coupling protac Final PROTAC Molecule intermediate->protac CuAAC 'Click' Reaction e3_ligand E3 Ligase Ligand with Azide e3_ligand->protac CuAAC 'Click' Reaction

Caption: A schematic workflow for the synthesis of a PROTAC molecule using this compound.

Reaction Mechanism Overview

The versatility of this compound stems from its two orthogonal reactive handles. This allows for controlled, stepwise synthesis of complex bioconjugates.

Reaction_Mechanism linker Propargyl-PEG3 -CH2COOH amide_product Amide Conjugate linker->amide_product EDC/NHS triazole_product Triazole Conjugate linker->triazole_product Cu(I), Ascorbate amine Amine (R-NH2) amine->amide_product azide Azide (R-N3) azide->triazole_product

Caption: Orthogonal reactivity of this compound for bioconjugation.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-CH2COOH, a valuable bifunctional linker used in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a robust three-step process, commencing with a commercially available protected triethylene glycol derivative, followed by propargylation, and concluding with acidic deprotection. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its successful implementation in a laboratory setting.

I. Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-stage process that ensures high purity and yield. The overall strategy involves:

  • Procurement of a Protected Starting Material: The synthesis begins with the commercially available starting material, tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. This readily accessible precursor simplifies the initial steps and allows for a more streamlined synthetic workflow.

  • Williamson Ether Synthesis for Propargylation: The hydroxyl group of the starting material is converted to a propargyl ether via a Williamson ether synthesis. This key step introduces the alkyne functionality necessary for click chemistry applications.

  • Acid-Mediated Deprotection: The final step involves the removal of the tert-butyl ester protecting group under acidic conditions to yield the desired carboxylic acid, this compound.

This synthetic approach is summarized in the workflow diagram below.

Synthesis_Workflow Overall Synthesis Workflow for this compound start Start: Commercially Available tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate propargylation Step 1: Propargylation (Williamson Ether Synthesis) start->propargylation intermediate Intermediate: tert-butyl 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetate propargylation->intermediate deprotection Step 2: Deprotection (Acid-catalyzed hydrolysis) intermediate->deprotection purification Step 3: Purification (Silica Gel Chromatography) deprotection->purification final_product Final Product: This compound purification->final_product

Caption: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetate (Intermediate)

This step involves the propargylation of the commercially available starting material, tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, using propargyl bromide in the presence of a strong base.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate220.271.0
Sodium Hydride (60% dispersion in mineral oil)24.001.2
Propargyl Bromide (80% in toluene)118.961.1
Anhydrous Tetrahydrofuran (THF)--
Saturated aqueous NH4Cl--
Brine--
Anhydrous Sodium Sulfate--
Ethyl Acetate (B1210297)--
Hexanes--

Procedure:

  • To a solution of tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add propargyl bromide (1.1 mmol, 80% solution in toluene) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate as a colorless oil.

Step 2: Synthesis of this compound (Final Product)

This final step involves the deprotection of the tert-butyl ester of the intermediate to yield the target carboxylic acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
tert-butyl 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetate258.311.0
Dichloromethane (B109758) (DCM)--
Trifluoroacetic Acid (TFA)114.02-
Toluene (B28343)--

Procedure:

  • Dissolve the intermediate, tert-butyl 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetate (1.0 mmol), in a 1:1 mixture of dichloromethane and trifluoroacetic acid (10 mL) at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3 x 10 mL) can aid in the complete removal of residual TFA.

  • The crude product, a pale yellow oil, can be used directly in the next step or purified further.

Step 3: Purification of this compound

The final product is purified by silica gel column chromatography to remove any unreacted starting material and byproducts.

Materials and Reagents:

Reagent
Crude this compound
Silica Gel
Dichloromethane (DCM)
Methanol (B129727) (MeOH)
Formic Acid

Procedure:

  • Prepare a silica gel column packed in dichloromethane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). To improve the peak shape and prevent streaking of the carboxylic acid, it is recommended to add a small amount of formic acid (e.g., 0.1-0.5%) to the eluent system.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

III. Data Presentation

Table 1: Summary of Key Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (Typical)
tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetateC10H20O5220.27Colorless liquid>95%
tert-butyl 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetateC13H22O5258.31Colorless oil>95%
This compoundC11H18O6246.26Colorless to pale yellow oil>98%[1]

IV. Visualization of Key Processes

Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

Synthesis_Pathway Chemical Synthesis Pathway of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start_mol tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate reagents1 Propargyl Bromide, NaH THF, 0°C to rt inter_mol tert-butyl 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetate reagents2 TFA, DCM rt final_mol This compound reagents1->inter_mol Williamson Ether Synthesis reagents2->final_mol Deprotection

Caption: Chemical transformations in the synthesis of this compound.

Purification Workflow

The purification of the final product is a critical step to ensure its suitability for downstream applications. The following diagram outlines the logical flow of the purification process.

Purification_Workflow Purification Workflow for this compound crude Crude Product from Deprotection Step dissolve Dissolve in minimal DCM crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with DCM/MeOH gradient (+ 0.1% Formic Acid) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate under Reduced Pressure combine->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Step-by-step workflow for the purification of the final product.

References

Propargyl-PEG3-CH2COOH: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG3-CH2COOH is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique structure, featuring a terminal propargyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid, enables the covalent linkage of diverse molecular entities with precision and control. This guide provides an in-depth exploration of the core mechanisms by which this compound facilitates bioconjugation, with a primary focus on its role in "click chemistry" and subsequent amide bond formations. Detailed experimental protocols, quantitative data, and visual diagrams of the underlying chemical pathways are presented to equip researchers with the foundational knowledge required for the effective application of this versatile linker in drug development, diagnostics, and materials science.

Introduction: The Molecular Architecture and its Implications

This compound is strategically designed with three key functional components:

  • Propargyl Group (Terminal Alkyne): This functional group is the cornerstone of its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." The terminal alkyne provides a highly specific and efficient handle for conjugation to azide-modified molecules.

  • Triethylene Glycol Spacer (PEG3): The PEG3 linker is a short, hydrophilic chain that imparts several advantageous properties to the resulting bioconjugate. These include enhanced aqueous solubility, reduced steric hindrance between the conjugated molecules, and often, a decrease in the immunogenicity of the final product.[1][2][3] The defined length of the PEG3 spacer allows for precise spatial control between the linked moieties.

  • Carboxylic Acid Group (-CH2COOH): This terminal carboxyl group provides a versatile anchor point for conjugation to primary amines through the formation of a stable amide bond. This functionality allows for the attachment of this compound to proteins, peptides, and other amine-containing molecules or surfaces.

Core Mechanism of Action: Azide-Alkyne Cycloaddition

The primary mechanism of action for the propargyl group of this linker in bioconjugation is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne to form a stable triazole ring. This reaction is most prominently carried out via two methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used variant of the azide-alkyne cycloaddition due to its high efficiency, specificity, and favorable reaction kinetics.[4][5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[6]

Mechanism:

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the this compound to form a copper acetylide intermediate.[7]

  • Activation of the Azide: The azide-containing molecule coordinates to the copper center.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Propargyl This compound Cu_Acetylide Copper Acetylide Intermediate Propargyl->Cu_Acetylide + Cu(I) Azide Azide-modified Molecule CuI Cu(I) Catalyst Six_Membered_Intermediate Six-Membered Cu Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazole 1,4-disubstituted Triazole Product Six_Membered_Intermediate->Triazole Rearrangement & Protonation Triazole->CuI Catalyst Regeneration

Figure 1: Simplified signaling pathway for the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative.[9] This reaction utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like the propargyl group. While this compound itself is not directly used in SPAAC, understanding this mechanism is crucial for researchers choosing a click chemistry strategy. In a SPAAC reaction, the propargyl group would be replaced by a strained alkyne like dibenzocyclooctyne (DBCO). The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition with an azide.[10]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Triazole Product Cyclooctyne->Triazole + Azide Azide Azide-modified Molecule Azide->Triazole

Figure 2: Simplified reaction diagram for the SPAAC reaction.

Secondary Mechanism of Action: Amide Bond Formation

The terminal carboxylic acid of this compound allows for its conjugation to primary amines, which are abundant in biomolecules such as the lysine (B10760008) residues and N-termini of proteins. This reaction typically proceeds via a two-step process involving the activation of the carboxylic acid.[11]

Mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling agent, most commonly a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable, amine-reactive NHS ester.

  • Nucleophilic Attack by Amine: The primary amine of the target molecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.[13]

Amide_Coupling cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound NHS_Ester NHS Ester Intermediate Carboxylic_Acid->NHS_Ester + EDC/NHS EDC_NHS EDC / NHS Amide_Product Amide-linked Conjugate NHS_Ester->Amide_Product + Amine Amine_Molecule Amine-containing Molecule Amine_Molecule->Amide_Product

Figure 3: Logical workflow for amide bond formation.

Quantitative Data

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.

Table 1: Comparison of Azide-Alkyne Cycloaddition Methods

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Cu(I)None
Biocompatibility Lower, due to copper cytotoxicity[14]High, suitable for in vivo applications[9]
Typical Reactants Terminal Alkyne (e.g., Propargyl) + AzideStrained Cyclooctyne + Azide
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹[13]Varies with cyclooctyne, generally 10⁻³ to 1 M⁻¹s⁻¹
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers
Byproducts Potential for reactive oxygen species (ROS) generationGenerally clean with minimal byproducts

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-stage bioconjugation to a protein.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Dilute the linker solution to the desired concentration in Activation Buffer.

  • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • The resulting NHS-activated Propargyl-PEG3-linker is now ready for conjugation to an amine-containing molecule. For best results, use the activated linker immediately.

Protocol 2: Conjugation of NHS-activated Linker to an Amine-containing Protein

Materials:

  • NHS-activated this compound (from Protocol 1)

  • Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Add the NHS-activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the protein is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. This will consume any unreacted NHS esters.

  • The resulting propargyl-functionalized protein is now ready for purification.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargyl-Functionalized Protein

Materials:

  • Propargyl-functionalized protein (from Protocol 2)

  • Azide-modified molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • In a reaction tube, combine the propargyl-functionalized protein and the azide-modified molecule in the reaction buffer.

  • Prepare a premix of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.

  • Add the sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the CuSO₄/ligand premix to a final copper concentration of 0.1-1 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • The final bioconjugate is now ready for purification.

Purification and Characterization of the Final Bioconjugate

Purification:

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger bioconjugate from smaller, unreacted molecules like the linker, catalyst, and azide-modified payload.[15]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on charge, which may be altered upon conjugation.[16]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for the purification and analysis of the final conjugate, particularly for smaller biomolecules.[15]

Characterization:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel can confirm successful conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and payload.[9]

  • UV-Vis Spectroscopy: If the payload has a unique absorbance, this can be used to quantify the degree of labeling.

Experimental_Workflow cluster_stage1 Stage 1: Linker Activation & Protein Functionalization cluster_stage2 Stage 2: Click Chemistry cluster_stage3 Stage 3: Final Purification & Analysis start This compound activate Activate with EDC/NHS start->activate conjugate_amine Conjugate to Amine-Protein activate->conjugate_amine purify1 Purify Propargyl-Protein (e.g., SEC) conjugate_amine->purify1 propargyl_protein Propargyl-Protein purify1->propargyl_protein click_reaction Perform CuAAC Reaction propargyl_protein->click_reaction azide_payload Azide-Payload azide_payload->click_reaction purify2 Purify Final Conjugate (e.g., SEC, IEX) click_reaction->purify2 characterize Characterize (SDS-PAGE, MS, HPLC) purify2->characterize final_product Final Bioconjugate characterize->final_product

Figure 4: A comprehensive experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its dual functionality allows for a modular and sequential approach to the construction of complex biomolecular architectures. By understanding the core mechanisms of azide-alkyne cycloaddition and amide bond formation, and by employing robust experimental protocols, researchers can leverage the unique properties of this linker to advance the development of novel therapeutics, diagnostics, and functional biomaterials. The strategic incorporation of the PEG3 spacer further enhances the desirable properties of the final conjugate, making this compound a linker of choice for a wide array of scientific applications.

References

Propargyl-PEG3-CH2COOH: A Versatile Linker in Advanced Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a heterobifunctional linker molecule that has emerged as a critical tool in the field of medical research, particularly in the development of targeted therapeutics. Its unique structure, featuring a terminal propargyl group and a carboxylic acid connected by a flexible tri-ethylene glycol (PEG) spacer, enables the precise and stable conjugation of diverse molecular entities. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols derived from peer-reviewed literature, and quantitative data to support its utility in bioconjugation, drug delivery, and the synthesis of sophisticated therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The primary utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation chemistries. The carboxylic acid moiety allows for the formation of stable amide bonds with primary and secondary amines, commonly found in proteins, peptides, and other biomolecules, through standard carbodiimide-mediated coupling reactions.[1] Simultaneously, the propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the formation of a highly stable triazole linkage with azide-functionalized molecules.[1][2] The integrated PEG3 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a crucial attribute for in vivo applications.[3]

Core Applications in Medical Research

The unique architecture of this compound makes it an ideal linker for a variety of applications in medical research, primarily centered around the targeted delivery of therapeutic agents and the construction of novel biological probes.

Antibody-Drug Conjugates (ADCs)

This compound is utilized as a non-cleavable linker in the synthesis of ADCs.[2][4] In this context, the carboxylic acid end of the linker is typically reacted with an amine-containing cytotoxic drug. The resulting drug-linker conjugate, now bearing a terminal alkyne, can then be attached to an antibody that has been functionalized with an azide (B81097) group. This "click chemistry" approach allows for a highly specific and stable attachment of the drug to the antibody, ensuring that the cytotoxic payload is delivered directly to the target cancer cells recognized by the antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a PEG-based linker in the synthesis of PROTACs.[2][5] One end of the linker is attached to a ligand that binds to the target protein, while the other end is conjugated to a ligand for an E3 ligase. The PEG component of the linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Development of Chemical Probes

The ability to link different molecules with high specificity makes this compound valuable for creating chemical probes to study biological processes. For instance, it has been used to synthesize a functionalized version of the neurotoxin 6-hydroxydopamine (6-OHDA), creating a probe to identify protein targets of this molecule in neuronal cells.[6][7] In this application, the carboxylic acid of the linker was reacted with 6-OHDA, and the alkyne group was then used to attach a fluorescent reporter molecule via click chemistry, allowing for the visualization of the modified proteins.[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data from a study utilizing a chemical probe synthesized with Propargyl-PEG3-acid. This data highlights the utility of the linker in creating functional molecules for cell-based assays.

ParameterMoleculeValueCell LineReference
IC50 6-OHDA80 µMSH-SY5Y[6]
IC50 6-OHDA-PEG3-yne120 µMSH-SY5Y[6]

Table 1: Comparative cytotoxicity of 6-hydroxydopamine (6-OHDA) and its alkyne-functionalized derivative (6-OHDA-PEG3-yne) in the SH-SY5Y neuroblastoma cell line. The slightly higher IC50 value for the functionalized compound demonstrates that the addition of the linker and alkyne group does not significantly alter the cytotoxic activity of the parent molecule.

Key Experimental Protocols

This section provides detailed methodologies for the key chemical reactions involving this compound, based on published research.

Protocol 1: Synthesis of an Alkyne-Functionalized Chemical Probe (6-OHDA-PEG3-yne)

This protocol describes the synthesis of a 6-hydroxydopamine (6-OHDA) probe using Propargyl-PEG3-acid, as detailed by Farzam et al. (2020).[6]

Materials:

  • 6-hydroxydopamine (6-OHDA)

  • Propargyl-PEG3-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Methodology:

  • Dissolve Propargyl-PEG3-acid, DCC, and NHS in anhydrous DMF under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature to activate the carboxylic acid of the linker.

  • In a separate flask, dissolve 6-OHDA in anhydrous DMF.

  • Add the 6-OHDA solution to the activated linker solution.

  • Allow the reaction to proceed at room temperature, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product (6-OHDA-PEG3-yne) using preparative HPLC to obtain the final product.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the "click chemistry" reaction between an alkyne-functionalized molecule (such as one prepared with this compound) and an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule

  • Azide-containing molecule (e.g., an azide-modified protein or a fluorescent azide probe)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biological applications)

  • A suitable solvent system (e.g., PBS/DMSO or water/t-butanol)

Methodology:

  • Dissolve the alkyne-functionalized molecule and the azide-containing molecule in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate.

  • Prepare a solution of copper(II) sulfate. If using a ligand like TBTA, pre-mix the copper sulfate and ligand.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Allow the reaction to proceed at room temperature with gentle agitation. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • If necessary, purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography for proteins, HPLC for small molecules).

Visualizing Methodologies and Concepts

To further clarify the processes described, the following diagrams illustrate the key chemical transformations and conceptual workflows.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation Propargyl_PEG3_COOH Propargyl-PEG3-COOH Activated_Linker Propargyl-PEG3-NHS ester Propargyl_PEG3_COOH->Activated_Linker Activation DCC_NHS DCC, NHS DCC_NHS->Activated_Linker Alkyne_Probe Alkyne-functionalized Probe Activated_Linker->Alkyne_Probe Conjugation Amine_Molecule Amine-containing Molecule (e.g., 6-OHDA) Amine_Molecule->Alkyne_Probe

Synthesis of an Alkyne-Functionalized Probe.

G Alkyne_Molecule Alkyne-functionalized Molecule Triazole_Product Stable Triazole Linkage Alkyne_Molecule->Triazole_Product Azide_Molecule Azide-containing Molecule Azide_Molecule->Triazole_Product Cu_Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Cu_Catalyst->Triazole_Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_internalization 2. Internalization & Drug Release ADC Antibody Cytotoxic Drug Linker This compound (Linker) Tumor_Cell Tumor Cell (with Target Antigen) ADC->Tumor_Cell 1. Targeting & Binding Internalized_ADC Internalized ADC Released_Drug Released Drug Internalized_ADC->Released_Drug Cell_Death Apoptosis Released_Drug->Cell_Death 3. Cell Death Induction

Mechanism of Action for an ADC utilizing a PEG Linker.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the straightforward and efficient synthesis of complex and highly functional molecular constructs. From targeted cancer therapies like ADCs and PROTACs to sophisticated chemical probes for studying cellular processes, this linker provides a reliable and effective means of conjugating different molecular entities. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the foundational knowledge to effectively incorporate this compound into their research endeavors, ultimately accelerating the pace of discovery and innovation in medical science.

References

The Strategic Role of Propargyl-PEG3-CH2COOH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—covalently bound by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of protein degradation. This technical guide provides a comprehensive overview of Propargyl-PEG3-CH2COOH, a versatile linker increasingly employed in PROTAC development.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a carboxylic acid moiety.[1] This bifunctional architecture offers a strategic advantage in PROTAC synthesis, enabling the sequential and modular assembly of the final molecule. The PEG component enhances solubility and can influence cell permeability, while the reactive termini provide handles for conjugation to the POI and E3 ligase ligands.[2]

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for rational PROTAC design.

PropertyValueReference
Molecular Formula C11H18O6[1]
Molecular Weight 246.26 g/mol [1]
Appearance Liquid[1]
Solubility Soluble in DMSO[1]
Functional Groups Alkyne, Carboxylic Acid[1]

Role in PROTAC Design and Synthesis

The this compound linker is instrumental in modern PROTAC synthesis, primarily through the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction's high efficiency, selectivity, and mild reaction conditions make it ideal for the complex, multi-step synthesis of PROTACs.[4]

The general synthetic strategy involves two key steps:

  • Amide Bond Formation: The carboxylic acid end of the linker is coupled to an amine-functionalized ligand, typically the E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand derivative), using standard peptide coupling reagents.

  • Click Chemistry: The propargyl group on the other end of the linker is then reacted with an azide-functionalized POI ligand via CuAAC to form a stable triazole linkage, completing the PROTAC molecule.[5]

This modular approach allows for the rapid generation of PROTAC libraries with variations in the POI ligand, E3 ligase ligand, or the linker itself to optimize degradation activity.[6]

cluster_synthesis PROTAC Synthesis Workflow POI_ligand POI Ligand (with Azide) PROTAC Final PROTAC Molecule POI_ligand->PROTAC Click Chemistry (CuAAC) E3_ligand E3 Ligase Ligand (with Amine) Intermediate Linker-E3 Ligase Conjugate E3_ligand->Intermediate Amide Coupling Linker This compound Linker->Intermediate Intermediate->PROTAC

Figure 1: General synthetic workflow for PROTAC assembly using this compound.

Signaling Pathways and Therapeutic Applications

PROTACs constructed with PEG-based linkers have been successfully developed to target a range of proteins implicated in various diseases, particularly cancer. The choice of the POI ligand dictates the signaling pathway that will be modulated.

For instance, PROTACs targeting Bruton's Tyrosine Kinase (BTK) are of significant interest for treating B-cell malignancies.[7][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in these cancers.[7] By degrading BTK, PROTACs can effectively shut down this pro-survival signaling cascade.

cluster_pathway Targeted Degradation of BTK BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream activates Proteasome Proteasomal Degradation BTK->Proteasome degraded by Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes PROTAC BTK-Targeting PROTAC PROTAC->BTK

Figure 2: Modulation of the BCR signaling pathway via PROTAC-mediated degradation of BTK.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is quantified by several key parameters, including its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table presents representative data for BTK-targeting PROTACs, illustrating the impact of linker composition and E3 ligase recruitment on degradation potency. While specific data for PROTACs using the exact this compound linker is not publicly available in a consolidated format, the data for PROTACs with similar PEG linkers provides a valuable reference.

PROTACTargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
MT-802 BTKPomalidomide (CRBN)PEG<1>95MOLM-14[7]
SJF620 BTKVHL ligandPEG~10>90MOLM-14[8]

Experimental Protocols

A rigorous evaluation of PROTACs involves a suite of biochemical and cellular assays to characterize their synthesis, binding, and degradation activity.

Detailed Methodology: PROTAC Synthesis via CuAAC

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step for the synthesis of a PROTAC.

  • Materials:

    • Azide-functionalized POI ligand

    • Alkyne-functionalized Linker-E3 ligase conjugate (prepared via amide coupling)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Solvent (e.g., DMSO/water mixture)

  • Procedure:

    • Dissolve the azide-functionalized POI ligand (1 equivalent) and the alkyne-functionalized Linker-E3 ligase conjugate (1 equivalent) in the chosen solvent system.

    • In a separate vial, prepare a solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

    • Add the CuSO4/THPTA solution to the reaction mixture.

    • Prepare a fresh solution of sodium ascorbate (1 equivalent) in water and add it to the reaction mixture to initiate the click reaction.

    • Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction and purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Detailed Methodology: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein and separate them by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Also probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

cluster_wb Western Blot Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer immuno Immunoblotting (Antibodies) transfer->immuno detect Detection & Analysis immuno->detect end Determine DC50 & Dmax detect->end

Figure 3: Experimental workflow for assessing PROTAC-mediated protein degradation by Western Blot.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its bifunctional nature, coupled with the efficiency of click chemistry, facilitates a modular and streamlined approach to PROTAC development. The inclusion of a PEG-3 unit offers a favorable balance of solubility and linker length for many applications. By enabling the rapid generation and evaluation of diverse PROTAC libraries, this linker plays a crucial role in the optimization of degraders with enhanced potency, selectivity, and drug-like properties, thereby accelerating the development of this transformative therapeutic modality.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Propargyl-PEG3-CH2COOH and its Role in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Functionality of a Versatile Heterobifunctional Linker for Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and drug development, the ability to specifically and efficiently link molecules is paramount. Propargyl-PEG3-CH2COOH has emerged as a powerful tool in the bioconjugation toolbox, primarily owing to its role in the Nobel Prize-winning field of "click chemistry." This technical guide provides an in-depth exploration of the core functions of this compound, offering a valuable resource for professionals seeking to leverage this technology in their work.

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The molecule consists of three key components:

  • A propargyl group : This terminal alkyne is the key to its "click chemistry" functionality.

  • A polyethylene glycol (PEG) spacer : The three-unit PEG chain enhances solubility in aqueous solutions and provides flexibility to the linked molecules.

  • A carboxylic acid group : This functional group allows for the attachment to amine-containing molecules through the formation of a stable amide bond.

The primary application of this compound lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage between the propargyl group and an azide-functionalized molecule.[1] This robust chemistry has found widespread use in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the functionalization of nanoparticles for targeted drug delivery and diagnostic applications.

Physicochemical and Purity Data

Quantitative data for this compound is crucial for its effective implementation in experimental design. The following table summarizes key parameters for this linker.

ParameterValueNotes
Molecular Formula C11H18O6
Molecular Weight 246.26 g/mol
Appearance Light yellow to yellow liquid
Purity ≥98%As determined by NMR
Solubility DMSO: 100 mg/mL (406.07 mM)Requires sonication. Use of hygroscopic DMSO can impact solubility.
Water, DCM, DMFSoluble
Storage -20°C, protect from lightIn solvent: -80°C for 6 months; -20°C for 1 month (protect from light).

Core Functionality: The Click Chemistry Reaction

The "click" functionality of this compound is centered on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction joins the propargyl group of the linker with an azide-containing molecule, forming a stable triazole ring.

G cluster_reactants Reactants cluster_product Product Propargyl_PEG This compound Catalyst Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Propargyl_PEG->Catalyst Reacts with Azide_Molecule Azide-Containing Molecule (e.g., Protein, Drug) Azide_Molecule->Catalyst Reacts with Triazole_Conjugate Stable Triazole-Linked Bioconjugate Catalyst->Triazole_Conjugate Forms

A diagram illustrating the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following are detailed, representative methodologies for key applications of this compound. These protocols are based on established procedures for similar linkers and should be optimized for specific applications.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for conjugating a cytotoxic drug to an antibody using this compound.

Step 1: Amide Coupling of the Linker to the Drug

  • Materials:

    • Amine-containing cytotoxic drug

    • This compound

    • Anhydrous dimethylformamide (DMF)

    • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • Water

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve the amine-containing drug (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the propargyl-functionalized drug with an organic solvent.

    • Purify the product by flash chromatography.

Step 2: Click Chemistry Conjugation to an Azide-Modified Antibody

  • Materials:

    • Propargyl-functionalized drug from Step 1

    • Azide-modified antibody in a suitable buffer (e.g., PBS)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand (optional, but recommended)

  • Procedure:

    • Dissolve the propargyl-functionalized drug in a minimal amount of a water-miscible solvent like DMSO.

    • Add the drug solution to the azide-modified antibody solution.

    • In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. If using TBTA, pre-mix it with the CuSO4 solution before adding the sodium ascorbate.

    • Add the copper/ascorbate solution to the antibody-drug mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by SDS-PAGE or other suitable methods.

    • Purify the final ADC using size-exclusion chromatography to remove excess reagents.

    • Characterize the purified ADC by LC-MS and determine the drug-to-antibody ratio (DAR).

G cluster_workflow ADC Synthesis Workflow start Start drug_linker_coupling Amide Coupling: Drug-NH2 + Propargyl-PEG3-COOH start->drug_linker_coupling purify1 Purification 1 drug_linker_coupling->purify1 click_reaction CuAAC Click Reaction: Drug-Linker + Azide-Antibody purify1->click_reaction purify2 Purification 2 (Size-Exclusion Chromatography) click_reaction->purify2 characterization Characterization (LC-MS, DAR) purify2->characterization end End characterization->end

A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of AuNPs with this compound for subsequent bioconjugation via click chemistry. This example assumes prior synthesis of citrate-capped AuNPs.

  • Materials:

    • Citrate-capped AuNP solution

    • Thiol-modified this compound (requires a separate synthesis step to introduce a thiol group)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Ultrapure water

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a stock solution of the thiol-modified this compound in ultrapure water. A molar excess of the thiol ligand is typically used.

    • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the thiol-PEG linker stock solution.

    • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for ligand exchange.

    • Purify the functionalized AuNPs by centrifugation to remove excess linker and displaced citrate (B86180) ions. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.

    • Repeat the centrifugation and resuspension steps at least twice more to ensure complete removal of unbound ligands.

    • After the final wash, resuspend the propargyl-functionalized AuNPs in the desired buffer for storage at 4°C. The carboxylic acid group is now available for further conjugation, or the propargyl group can be used for click chemistry.

Conclusion

This compound stands out as a versatile and efficient tool for researchers and drug developers. Its heterobifunctional nature, combined with the power of click chemistry, enables the precise and stable linking of a wide array of molecules. From the targeted delivery of potent therapeutics to the development of advanced diagnostic agents, the applications of this linker are continually expanding. This guide provides a foundational understanding and practical protocols to empower scientists in harnessing the full potential of this compound in their research endeavors.

References

Propargyl-PEG3-CH2COOH: A Versatile Heterobifunctional Linker for Advanced Applications in Nanotechnology and New Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a heterobifunctional linker that has garnered significant attention in the fields of nanotechnology, materials science, and drug development. Its unique structure, featuring a terminal alkyne group (propargyl) and a carboxylic acid, connected by a flexible and hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility for the synthesis of complex molecular architectures. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation to azide-modified molecules.[1][2] Simultaneously, the carboxylic acid moiety allows for straightforward coupling to primary amines through standard amide bond formation.[3]

The integrated PEG3 spacer enhances aqueous solubility, reduces non-specific binding, and provides spatial separation between conjugated entities, which is often critical for maintaining their biological activity and improving pharmacokinetic profiles.[4][5] These properties make this compound an ideal building block for a wide range of applications, including the surface functionalization of nanoparticles for targeted drug delivery and imaging, the creation of advanced hydrogels and biocompatible materials, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[5][6][7] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3,6,9,12-tetraoxapentadec-14-ynoic acid[1]
CAS Number 1694731-93-5[1]
Molecular Formula C₁₁H₁₈O₆[1]
Molecular Weight 246.26 g/mol [1]
Purity Typically ≥95%[1]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, DCM[8]
Storage Conditions Store at -20°C, desiccated. For solutions, store at -20°C or -80°C.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from a commercially available PEG derivative. The following is a representative synthetic route adapted from established procedures for similar heterobifunctional PEG linkers.[10]

Step 1: Propargylation of a Hydroxyl-PEG-Carboxylic Acid Precursor

The synthesis begins with a PEG derivative containing a terminal hydroxyl group and a protected carboxylic acid. The free hydroxyl group is reacted with propargyl bromide in the presence of a base to form the propargyl ether.

Step 2: Deprotection of the Carboxylic Acid

Following the propargylation, the protecting group on the carboxylic acid is removed under appropriate conditions to yield the final product, this compound.

A detailed, step-by-step laboratory protocol is provided in the "Experimental Protocols" section.

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a powerful tool in various applications. Below are detailed protocols for its use in two major areas: PROTAC synthesis and nanoparticle functionalization.

Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[11] this compound is an ideal linker for connecting the POI-binding ligand and the E3 ligase ligand.

This protocol describes the synthesis of a PROTAC where the carboxylic acid of the linker is first coupled to an amine-containing E3 ligase ligand, followed by a click chemistry reaction with an azide-modified POI ligand.

Part A: Amide Coupling to E3 Ligase Ligand [9][12]

  • Reagent Preparation:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2; 1.0 equivalent) in anhydrous DMF.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester. The reaction is most efficient at a pH of 4.5-7.2.[9]

  • Coupling Reaction:

    • Add the E3 ligase ligand solution to the activated linker solution.

    • Add a non-nucleophilic base such as DIPEA (2.0 equivalents) to raise the pH to 7.2-8.0, which is optimal for the amine coupling reaction.[9]

    • Stir the reaction at room temperature for 2-4 hours, or overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Purify the resulting propargyl-PEG3-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [13]

  • Reaction Setup:

    • Dissolve the purified propargyl-PEG3-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in a solvent mixture such as t-BuOH/H₂O (1:1) or DMF.

    • Prepare stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1 M in water).

      • A reducing agent, such as sodium ascorbate (B8700270) (e.g., 1 M in water, freshly prepared).

      • A copper-chelating ligand, such as THPTA or TBTA (optional, but recommended to improve efficiency and reduce cell toxicity).

  • Click Reaction:

    • To the solution of the alkyne and azide, add CuSO₄ (0.1 equivalents) and the ligand (if used).

    • Add sodium ascorbate (1.0 equivalent) to initiate the reaction.

    • Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound for biological evaluation.

The following diagrams illustrate the synthesis workflow and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Part A: Amide Coupling cluster_1 Part B: Click Chemistry Linker This compound Activation EDC, NHS Activation Linker->Activation E3_Ligand Amine-functionalized E3 Ligase Ligand Coupling Amide Bond Formation E3_Ligand->Coupling Activation->Coupling Intermediate Propargyl-PEG3-E3 Ligand Conjugate Coupling->Intermediate Click CuAAC Reaction (CuSO4, NaAsc) Intermediate->Click POI_Ligand Azide-functionalized POI Ligand POI_Ligand->Click Final_PROTAC Final PROTAC Molecule Click->Final_PROTAC

A typical workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA PROTAC PROTAC PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded POI (Amino Acids) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Surface Functionalization of Nanoparticles

This compound can be used to modify the surface of nanoparticles (NPs), such as gold or iron oxide NPs, to impart desired properties like stability, biocompatibility, and handles for further conjugation.[14][15]

This protocol describes the attachment of the linker to amine-functionalized nanoparticles, followed by the conjugation of a targeting ligand via click chemistry.

Part A: Amine Coupling to Nanoparticle Surface

  • Nanoparticle Preparation: Start with nanoparticles that have primary amine groups on their surface. If using bare nanoparticles, they may first need to be functionalized with an amine-containing silane, for example.

  • Activation and Coupling:

    • Disperse the amine-functionalized nanoparticles in an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).

    • In a separate tube, activate this compound with EDC and NHS as described in the PROTAC synthesis protocol (Part A, steps 1-2).

    • Add the activated linker solution to the nanoparticle dispersion.

    • Adjust the pH to 7.2-7.5 and allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Washing and Purification:

    • Purify the functionalized nanoparticles by centrifugation to remove unreacted linker and coupling reagents.

    • Remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS). Repeat the washing step 2-3 times.

    • The resulting nanoparticles are now coated with a layer of Propargyl-PEG3-COOH, presenting terminal alkyne groups for further reaction.

Part B: Conjugation of Targeting Ligand via Click Chemistry

  • Reaction Setup:

    • Resuspend the alkyne-functionalized nanoparticles in a suitable buffer.

    • Add an azide-modified targeting ligand (e.g., a peptide, antibody fragment, or small molecule).

  • Click Reaction and Purification:

    • Perform the CuAAC reaction as described in the PROTAC synthesis protocol (Part B, steps 2-3).

    • Purify the final targeted nanoparticles by centrifugation or size exclusion chromatography to remove excess reagents.

NP_Functionalization_Workflow Start_NP Amine-Functionalized Nanoparticle Coupling Amide Coupling Start_NP->Coupling Linker This compound Activation EDC/NHS Activation Linker->Activation Activation->Coupling Washing1 Centrifugation/ Washing Coupling->Washing1 Alkyne_NP Alkyne-Functionalized Nanoparticle Washing1->Alkyne_NP Click CuAAC Click Reaction Alkyne_NP->Click Targeting_Ligand Azide-Modified Targeting Ligand Targeting_Ligand->Click Washing2 Purification Click->Washing2 Final_NP Targeted Nanoparticle Washing2->Final_NP

Workflow for nanoparticle surface functionalization.

Quantitative Data and Characterization

The successful synthesis and functionalization using this compound should be confirmed by various analytical techniques. The following tables summarize key characterization methods and the expected quantitative data.

Table 1: Characterization of Intermediates and Final Products
Analysis TechniquePurposeExpected Outcome
LC-MS Monitor reaction progress and confirm molecular weight of products.Shift in retention time and observation of the expected mass-to-charge ratio for the desired product.
¹H NMR Confirm covalent bond formation and structural integrity.Appearance of new peaks corresponding to the conjugated moieties and disappearance of starting material peaks.[14]
FTIR Identify functional groups and confirm conjugation.Appearance of amide bond peaks (~1650 cm⁻¹) after EDC/NHS coupling.
HPLC Assess purity of the final product.A single major peak indicating high purity (typically >95%).
Table 2: Characterization of Functionalized Nanoparticles
Analysis TechniquePurposeExpected Quantitative Data
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and size distribution.Increase in hydrodynamic diameter after each functionalization step. Polydispersity index (PDI) < 0.2 indicates a monodisperse sample.[15]
Zeta Potential Determine surface charge and colloidal stability.Shift in zeta potential upon surface modification, indicating successful conjugation.
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphology and size.Confirmation of nanoparticle size, shape, and aggregation state.
Thermogravimetric Analysis (TGA) Quantify the amount of organic material (linker, ligand) on the NP surface.Weight loss corresponding to the decomposition of the organic coating, allowing for calculation of grafting density.
X-ray Photoelectron Spectroscopy (XPS) Determine the elemental composition of the nanoparticle surface.Appearance of signals for elements present in the linker and conjugated molecules (e.g., N for amide, C, O).

Conclusion

This compound is a potent and versatile chemical tool for researchers in nanotechnology and materials science. Its well-defined structure, combining the specific reactivity of an alkyne and a carboxylic acid with the beneficial properties of a PEG spacer, enables the streamlined synthesis of sophisticated and functional materials and therapeutics. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in the development of next-generation drug delivery systems, diagnostic agents, and advanced materials. The continued exploration of such linkers will undoubtedly pave the way for further innovations in medicine and technology.

References

An In-Depth Technical Guide to the Use of Propargyl-PEG3-CH2COOH in Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of polypeptides is a cornerstone of modern drug development and biomedical research. The use of bifunctional linkers to conjugate peptides with other molecules, such as small molecule drugs, imaging agents, or other biomolecules, has opened up new avenues for creating therapeutics with enhanced properties. Propargyl-PEG3-CH2COOH is a heterobifunctional linker that has gained prominence in this field. It features a terminal alkyne group for "click" chemistry and a carboxylic acid for standard amide bond formation, connected by a flexible and biocompatible tri-polyethylene glycol (PEG3) spacer. This guide provides a comprehensive overview of the application of this compound in polypeptide synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise modification of peptides and other biomolecules. Its structure is comprised of three key functional components:

  • Propargyl Group (Alkyne): This terminal alkyne is the reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the peptide to an azide-modified molecule with high yields and purity.[3][4]

  • Tri-Polyethylene Glycol (PEG3) Spacer: The PEG linker is a short chain of three repeating ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[5] The PEG3 spacer in this linker enhances the water solubility of the modified peptide, reduces aggregation, and can shield it from proteolytic degradation.[5] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

  • Carboxylic Acid Group: The terminal carboxylic acid allows for the straightforward coupling of the linker to the N-terminus of a peptide or the side chain of an amino acid (e.g., lysine) using standard solid-phase peptide synthesis (SPPS) coupling chemistries.[6]

The combination of these three components in a single molecule makes this compound an invaluable reagent for the development of peptide-drug conjugates, targeted imaging agents, and other advanced bioconjugates.

Core Concepts: Solid-Phase Peptide Synthesis and Click Chemistry

The primary application of this compound is in the context of solid-phase peptide synthesis (SPPS), followed by a click chemistry conjugation step.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for the chemical synthesis of peptides.[5] In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble solid support (resin). The peptide is then elongated in a stepwise manner by the sequential addition of protected amino acids. Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal protecting group (usually an Fmoc group) and the coupling of the next protected amino acid. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps.[5]

This compound is typically coupled to the N-terminus of the fully synthesized, resin-bound peptide in the final synthesis cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific. The most prominent example is the CuAAC reaction, which involves the formation of a stable 1,2,3-triazole ring from the reaction of an alkyne (like the propargyl group) and an azide.[1][2] This reaction is catalyzed by copper(I) and is orthogonal to most biological functional groups, meaning it does not interfere with the native chemistry of the peptide.[3] This allows for the specific and efficient conjugation of the alkyne-modified peptide to an azide-modified payload molecule after the peptide has been synthesized and cleaved from the solid support.

Experimental Protocols

The following sections provide detailed, representative protocols for the incorporation of this compound into a peptide via SPPS and subsequent conjugation using click chemistry.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Azide-modified payload molecule (e.g., a fluorescent dye, small molecule drug)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Acetonitrile (B52724) (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Solid-Phase Synthesis and Coupling of this compound

This protocol describes the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin, followed by the coupling of the this compound linker to the N-terminus.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm the completion of the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Coupling of this compound:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin-bound peptide thoroughly.

    • In a separate vial, dissolve this compound (2 eq.), HATU (1.9 eq.), and DIEA (4 eq.) in DMF.

    • Add the linker solution to the resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude alkyne-modified peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Lyophilize the crude peptide to obtain a white powder.

Protocol 2: Click Chemistry Conjugation

This protocol describes the conjugation of the alkyne-modified peptide to an azide-modified payload molecule in solution.

  • Preparation of Stock Solutions:

    • Dissolve the lyophilized alkyne-modified peptide in a mixture of water and acetonitrile.

    • Dissolve the azide-modified payload molecule in DMSO.

    • Prepare fresh aqueous solutions of CuSO4·5H2O (e.g., 100 mM) and sodium ascorbate (e.g., 200 mM).

  • Click Reaction:

    • In a reaction vial, combine the alkyne-modified peptide solution and the azide-modified payload solution (typically in a 1:1.2 molar ratio).

    • Add the CuSO4·5H2O solution to a final concentration of approximately 1 mM.

    • Add the sodium ascorbate solution to a final concentration of approximately 5 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours, with gentle stirring.

  • Purification and Analysis:

    • Purify the resulting peptide conjugate by RP-HPLC using a suitable gradient of water and acetonitrile with 0.1% TFA.

    • Collect the fractions corresponding to the product peak.

    • Confirm the identity and purity of the final conjugate by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Quantitative Data

The efficiency of both the SPPS coupling and the subsequent click chemistry reaction is crucial for the overall yield and purity of the final peptide conjugate. The following table provides representative quantitative data for the synthesis and conjugation of a model peptide with this compound.

ParameterMethodTypical Result
SPPS Coupling Efficiency (per step) Kaiser Test / LC-MS of cleaved aliquots> 99%
This compound Coupling Efficiency LC-MS of crude product> 95%
Crude Peptide Purity (Alkyne-modified) RP-HPLC (at 220 nm)70-85%
Click Chemistry Conversion LC-MS> 98%
Final Purity of Peptide Conjugate RP-HPLC (at 220 nm)> 95%
Overall Yield (based on initial resin loading) Gravimetric analysis20-40%

Note: These are representative values and can vary depending on the peptide sequence, the nature of the conjugated molecule, and the optimization of the reaction conditions.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_reactants Reactants Alkyne-Peptide Peptide-PEG-Alkyne Azide-Payload N₃-Payload Catalyst Cu(I) Catalyst (e.g., from CuSO₄ + Na Ascorbate) Azide-Payload->Catalyst Product Peptide-Triazole-Payload Conjugate Catalyst->Product Click Reaction

Caption: CuAAC "Click Chemistry" Reaction.

Workflow for Polypeptide Conjugate Synthesis

G Start Start: Solid Support (e.g., Rink Amide Resin) SPPS Stepwise Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Linker_Coupling Couple this compound to N-terminus SPPS->Linker_Coupling Cleavage Cleave Peptide from Resin and Deprotect Side Chains Linker_Coupling->Cleavage Crude_Peptide Crude Alkyne-Modified Peptide Cleavage->Crude_Peptide Click_Reaction CuAAC Click Reaction with Azide-Modified Payload Crude_Peptide->Click_Reaction Purification Purification by RP-HPLC Click_Reaction->Purification Final_Product Pure Peptide Conjugate Purification->Final_Product

Caption: Workflow for polypeptide conjugate synthesis.

Conclusion

This compound is a powerful and versatile tool for the synthesis of modified polypeptides. Its unique combination of a "clickable" alkyne, a biocompatible PEG spacer, and a standard coupling-ready carboxylic acid makes it an ideal choice for a wide range of bioconjugation applications. By leveraging standard SPPS techniques and highly efficient click chemistry, researchers can readily synthesize well-defined peptide conjugates with enhanced properties for therapeutic and diagnostic purposes. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in polypeptide synthesis workflows.

References

An In-depth Technical Guide to the Safety and Handling of Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Propargyl-PEG3-CH2COOH (CAS No. 1694731-93-5), a commonly used PEG-based PROTAC linker in scientific research and drug development.[1][2] Due to conflicting information in available safety data sheets, caution is advised, and users should handle this chemical with care, adhering to the more stringent safety precautions outlined herein.

Section 1: Hazard Identification and Classification

There are conflicting reports regarding the hazardous nature of this compound. One supplier, MedchemExpress, classifies the substance as non-hazardous.[1] In contrast, another supplier, Sigma-Aldrich, indicates that it is hazardous.[3] Given this discrepancy, it is prudent to handle the compound as potentially hazardous.

Hazard StatementDescriptionGHS ClassificationSource
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[3]
H315Causes skin irritationSkin Irritation (Category 2)[3]
H319Causes serious eye irritationEye Irritation (Category 2A)[3]
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[3]

Signal Word: Warning[3]

GHS Pictogram:

alt text

Section 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C11H18O6[1][4]
Molecular Weight 246.26 g/mol [1][4]
Appearance Light yellow to yellow liquid[4]
Purity ≥98%[3][4]
IUPAC Name 3,6,9,12-tetraoxapentadec-14-ynoic acid[3]

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

GuidelineRecommendationSource
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a chemical fume hood. Wash hands thoroughly after handling.[5][6]
Storage (Neat) Store at -20°C and protect from light for long-term storage. Ambient storage is also mentioned.[2][4]
Storage (In solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[2][4]
Incompatible Materials Oxidizing agents.[5]
Conditions to Avoid Heat, flames, and sparks.[5]

Section 4: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

ControlSpecificationSource
Engineering Controls Use only in a chemical fume hood. Ensure adequate ventilation.[5][6]
Eye/Face Protection Wear safety goggles or glasses.[5][6]
Skin Protection Wear chemical-resistant gloves.[5][6]
Respiratory Protection A dust mask is recommended if there is a possibility of dust inhalation, though local exhaust is usually sufficient.[6]
General Hygiene Wash hands before breaks and at the end of the workday. Wash contaminated clothing before reuse.[5][6]

Section 5: First Aid and Emergency Procedures

Exposure RouteFirst Aid MeasuresSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek medical attention.[1][5][6]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical advice.[1][6]
Inhalation Move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1][6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1][6]
Fire Use dry powder, carbon dioxide (CO2), water, or foam extinguishers. Wear self-contained breathing apparatus.[5][6]
Accidental Release Mix with sand or other inert absorbent material, sweep up, and place in a tightly closed container for disposal. Do not allow the material to enter drains or water courses.[5]

Section 6: Experimental Protocols and Workflows

While specific experimental safety protocols for this compound are not detailed in the provided search results, a general workflow for handling potentially hazardous chemical reagents should be followed.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal a Review SDS and Lab-Specific SOPs b Don Personal Protective Equipment (PPE) a->b c Work in a Chemical Fume Hood b->c d Aliquot and Prepare Stock Solutions c->d e Store at Recommended Temperature (-20°C or -80°C) d->e g Decontaminate Work Area d->g After Use f Protect from Light e->f h Dispose of Waste According to Institutional Guidelines g->h i Remove and Clean PPE h->i exit Safe Completion i->exit End of Process

Caption: A logical workflow for the safe handling of this compound.

Section 7: Disposal Considerations

Dispose of this compound as special waste in accordance with local, regional, and national regulations. Consult with a licensed disposal company.[5]

Section 8: Toxicological Information

Toxicity TypeInformationSource
Acute Toxicity Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[6]
Aspiration Hazard No data available.[6]

Section 9: Ecological Information

There is limited information available on the environmental impact of this compound. One source suggests it is "extremely hazardous for water" with a Water Hazard Class of 3 (Self-assessment).[6] Therefore, it is crucial to prevent its release into the environment.

This technical guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.

References

Solubility characteristics of Propargyl-PEG3-CH2COOH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Propargyl-PEG3-CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective use in various experimental and developmental workflows.

Core Concepts

This compound possesses a terminal alkyne group for "click chemistry" reactions and a carboxylic acid for amide bond formation. The inclusion of a triethylene glycol (PEG3) spacer is intentionally designed to enhance the aqueous solubility of the molecule and its conjugates.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, information from supplier datasheets and analogous compounds provides valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mLQuantitative data available. It is noted that hygroscopic DMSO can significantly impact the solubility.
Dichloromethane (DCM)SolubleQualitative data from similar propargyl-PEG compounds (e.g., Propargyl-PEG3-amine, Propargyl-PEG3-phosphonic acid) suggest solubility.
Dimethylformamide (DMF)SolubleQualitative data from similar propargyl-PEG compounds (e.g., Propargyl-PEG3-amine) and other PEGylated carboxylic acids suggest solubility.
WaterSolubleThe PEG linker is intended to confer water solubility. Qualitative data from analogous compounds like Propargyl-PEG3-amine and Folic acid-PEG-acid support this.

Experimental Protocol: Determination of Equilibrium Solubility by Shake-Flask Method and UV-Vis Spectroscopy

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.

1. Principle:

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using UV-Vis spectroscopy by comparing its absorbance to a standard curve.

2. Materials:

  • This compound

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3. Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known high concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

  • Generation of Standard Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the solvent as necessary to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Use the equation of the line from the standard curve to calculate the concentration of this compound in the diluted sample.

    • Multiply by the dilution factor to determine the solubility of the compound in the solvent.

Visualization of a Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow where this compound is used as a linker in a bioconjugation application, specifically through "click chemistry."

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Bioconjugate Formation A Azide-Modified Biomolecule (e.g., Protein, Antibody) C Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B This compound B->C D PEGylated Bioconjugate C->D Catalyst Catalyst: CuSO4 / Sodium Ascorbate Catalyst->C

Bioconjugation workflow using this compound via click chemistry.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical approach to its experimental determination. For specific applications, it is recommended to perform solubility tests in the relevant buffer systems and conditions.

Propargyl-PEG3-CH2COOH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Propargyl-PEG3-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the stability profile of this linker is critical for ensuring its integrity and performance in these sensitive applications.

Chemical Structure and Properties

This compound, with the IUPAC name 3,6,9,12-tetraoxapentadec-14-ynoic acid, possesses a terminal alkyne group for click chemistry reactions and a carboxylic acid for amide bond formation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1694731-93-5
Molecular Formula C11H18O6
Molecular Weight 246.26 g/mol [1]
Appearance Light yellow to yellow liquid[2]
Purity ≥98%
Solubility Soluble in water, DMSO, DMF, DCM[3]

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and maintain the quality of this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Long-Term Storage -20°C, protected from light.[1][2]Minimizes thermal and photodegradation.
In a dry environment (desiccated).Prevents hydrolysis.
Under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation of the PEG chain.
Short-Term Storage (Stock Solutions) -20°C for up to 1 month; -80°C for up to 6 months.[1]Ensures stability of the dissolved compound.
Handling Equilibrate vial to room temperature before opening.Prevents condensation of moisture inside the vial.
Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF).Minimizes hydrolysis.
Avoid repeated freeze-thaw cycles of solutions.[1]Prevents degradation and ensures solution integrity.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound under various pH and temperature conditions is not extensively available in the public domain, the stability of the molecule can be inferred from the known chemistry of its constituent functional groups: the propargyl group (terminal alkyne) and the polyethylene glycol (PEG) chain.

Polyethylene Glycol (PEG) Chain Degradation

The primary degradation pathway for the PEG chain is oxidative degradation . This process is known to be accelerated by heat, light, and the presence of trace metal ions. It typically involves the formation of reactive oxygen species that lead to chain scission, resulting in the formation of various degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

PEG_Oxidation PEG This compound Intermediate PEG Radical Intermediate PEG->Intermediate Oxidation ROS Reactive Oxygen Species (O2, heat, light, metal ions) ROS->Intermediate Scission Chain Scission Intermediate->Scission Products Degradation Products (e.g., formaldehyde, formic acid, shorter PEG fragments) Scission->Products

Figure 1. Generalized pathway for the oxidative degradation of the PEG chain.
Terminal Alkyne Stability

Terminal alkynes are generally considered to be stable functional groups under physiological conditions. However, they can undergo certain reactions under specific conditions.

  • Acidity and Base-Catalyzed Reactions: The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base. While not a degradation pathway under normal storage, this reactivity is important for its use in click chemistry.

  • Hydration: In the presence of strong acids and a mercury catalyst, terminal alkynes can undergo hydration to form methyl ketones.[4] This is unlikely to occur under typical bioconjugation or storage conditions.

Carboxylic Acid Group

The carboxylic acid group is generally stable. Under harsh acidic or basic conditions, it can participate in esterification or other reactions, but it is not considered a primary point of instability for this molecule under recommended storage conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and degradation pathways.

General Forced Degradation Protocol

This protocol is a general guideline and should be optimized for the specific analytical methods available.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of This compound in relevant buffers Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Prep->Thermal Photo Photostability (ICH Q1B guidelines) Prep->Photo Sampling Collect samples at defined time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Quench reaction (if necessary) Sampling->Quench HPLC Analyze by RP-HPLC-UV/MS Quench->HPLC Characterize Characterize degradation products (MS, NMR) HPLC->Characterize

Figure 2. Workflow for a forced degradation study of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare working solutions in the respective stress condition buffers.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Incubate the sample in 3% H2O2 at room temperature.

    • Thermal Degradation: Incubate the sample in a neutral buffer (e.g., PBS) at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water/acetonitrile with 0.1% formic acid is a common starting point.[5][6]

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify any degradation products.

    • Characterize the major degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Summary of Stability Data (Qualitative)

The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of its functional groups. It is important to note that this is a qualitative assessment and should be confirmed by experimental data.

Table 3: Qualitative Stability Summary

ConditionExpected StabilityPrimary Degradation Pathway
Recommended Storage (-20°C, dark, dry) HighMinimal degradation expected.
Elevated Temperature (>40°C) Low to ModerateOxidative degradation of the PEG chain.
Strong Acidic Conditions (pH < 2) ModeratePotential for hydrolysis, though generally slow for ethers.
Strong Basic Conditions (pH > 12) ModeratePotential for base-catalyzed reactions.
Oxidizing Agents (e.g., H2O2) LowRapid oxidative degradation of the PEG chain.
Exposure to Light ModeratePhotodegradation, particularly in the presence of photosensitizers.

Conclusion

This compound is a stable molecule when stored and handled under the recommended conditions of -20°C in a dry, dark environment, preferably under an inert atmosphere. The primary potential for degradation lies in the oxidative breakdown of the PEG chain, which is exacerbated by elevated temperatures, light, and the presence of oxidizing agents. For critical applications in drug development and bioconjugation, it is highly recommended to perform stability studies under conditions that mimic the intended use and storage to ensure the integrity and performance of this versatile linker.

References

A Technical Guide to High-Purity Propargyl-PEG3-CH2COOH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Propargyl-PEG3-CH2COOH, a heterobifunctional linker, is a critical component in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for amine coupling, provides a versatile platform for covalently linking molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols for its use.

Commercial Supplier Overview

The selection of a high-purity this compound supplier is a critical first step in any research or drug development workflow. The following table summarizes key quantitative data from several prominent commercial suppliers to facilitate an informed decision. Purity is a crucial parameter, as impurities can lead to undesirable side reactions and complicate the purification of the final product.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Purity
Sigma-Aldrich Propargyl-PEG3-acid1347760-82-0216.23Information not readily available
BroadPharm Propargyl-PEG3-acid1347760-82-0216.2≥98%
MedchemExpress This compound1694731-93-5246.26≥98.0% (by NMR)[1]
Precise PEG Propargyl-PEG3-Acid1347760-82-0216.23>96%
JenKem Technology Propargyl-PEG3-AcidNot specifiedNot specifiedHigh Purity (>98%)
Blue Tiger Scientific Propargyl-PEG3-AcidNot specifiedNot specifiedBiotechnology Grade

Experimental Protocols

The following protocols provide detailed methodologies for the two primary applications of this compound: activation of the carboxylic acid for amine coupling and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Protocol 1: Activation of this compound with EDC/NHS for Amine Coupling

This two-step protocol is designed to activate the carboxylic acid of this compound to form a more stable N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on a target molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule for conjugation

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or ultrapure water.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1.5 equivalents of EDC and 3 equivalents of NHS/sulfo-NHS with 1 equivalent of this compound in Activation Buffer.

    • The final concentration of this compound should be in the range of 1-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker is typically used for protein conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess linker and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

  • DMSO or other suitable organic co-solvent

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO4 in ultrapure water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.

    • Dissolve the propargyl-functionalized and azide-containing molecules in the Reaction Buffer, with the addition of a co-solvent like DMSO if necessary for solubility.

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

    • Add the copper/ligand catalyst. A typical final concentration is 0.1-1 mM CuSO4 and 0.5-5 mM THPTA/TBTA.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove the catalyst and unreacted starting materials.

Visualizing the Application of this compound

The following diagrams, generated using the DOT language, illustrate the utility of this compound in modern drug development.

G cluster_0 Bioconjugation Workflow start Start: High-Purity This compound activation Step 1: Carboxylic Acid Activation (EDC/NHS Chemistry) start->activation purification1 Optional: Purification of Activated Linker activation->purification1 conjugation Step 2: Amine Coupling to Target Molecule activation->conjugation purification1->conjugation purification2 Step 3: Purification of Propargyl-Functionalized Molecule conjugation->purification2 click_reaction Step 4: CuAAC 'Click' Reaction with Azide-Molecule purification2->click_reaction purification3 Step 5: Final Purification of Bioconjugate click_reaction->purification3 end End: Characterized Bioconjugate purification3->end

Caption: Workflow for a typical bioconjugation experiment.

G cluster_1 PROTAC Mechanism of Action protac PROTAC (this compound Linker) poi Target Protein (POI) protac->poi binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome targets for degradation Degradation of POI proteasome->degradation

Caption: Role of the linker in forming a PROTAC ternary complex.

References

Propargyl-PEG3-CH2COOH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG3-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Identification

This compound is a versatile molecule featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This specific structure is most accurately identified by the following chemical identifiers:

PropertyValue
CAS Number 1347760-82-0
Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
IUPAC Name 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoic acid

The PEG spacer enhances the solubility and biocompatibility of conjugates, making this linker a valuable tool in biological applications.[1][2]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

Property Value Source
Appearance Brown liquidChem-Impex
Purity ≥ 95% (NMR)Chem-Impex
Solubility Water, DMSO, DCM, DMFBroadPharm
Storage Conditions Store at ≤ -10 °CChem-Impex
Signal Word WarningAmbeed
Hazard Statements H315, H319, H335Ambeed
Precautionary Statements P261, P305+P351+P338Ambeed

Synthesis Protocol

Step 1: Mono-propargylation of Triethylene Glycol

  • In a two-neck round-bottom flask under an inert atmosphere (e.g., argon), a solution of triethylene glycol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

  • Sodium hydride (0.7 equivalents) is carefully added to the solution with stirring. The reaction is allowed to proceed for 1 hour at room temperature.

  • A solution of propargyl bromide (1.0 equivalent) in anhydrous THF is then added dropwise over 1 hour using a syringe pump.

  • The reaction mixture is stirred for an additional hour at room temperature, followed by heating to 60°C for 15 hours.

  • After cooling, the reaction is quenched with a dilute acid solution (e.g., 3% HCl).

  • The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to yield the mono-propargylated PEG alcohol.

Step 2: Introduction of the Carboxylic Acid Moiety

This step can be achieved through various methods, including oxidation of the terminal alcohol or reaction with a protected carboxylic acid derivative followed by deprotection. A common approach involves reaction with a protected bromoacetic acid ester followed by hydrolysis.

  • The mono-propargylated PEG alcohol from Step 1 is dissolved in an appropriate anhydrous solvent (e.g., THF).

  • A strong base (e.g., sodium hydride) is added to deprotonate the terminal alcohol.

  • A protected bromoacetic acid ester (e.g., t-butyl bromoacetate) is added, and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is extracted and purified.

  • The protecting group (e.g., t-butyl) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.

  • The final product is purified using column chromatography.

Characterization: The structure and purity of the synthesized this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for Applications

This compound is a key reagent in bioconjugation, primarily through two reactive handles: the carboxylic acid and the terminal alkyne.

Amide Bond Formation

The carboxylic acid can be activated to react with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form a stable amide bond.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., protein, peptide)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 6.0)

  • Conjugation Buffer: PBS (pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0)

Protocol:

  • Activation of Carboxylic Acid: Dissolve this compound in the Activation Buffer. Add EDC and NHS (a common molar ratio is 1:2:5 for Acid:EDC:NHS) and incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation: Add the activated linker solution to the amine-containing molecule in the Conjugation Buffer. The molar ratio of linker to the molecule should be optimized (a starting point is 10:1 to 20:1). Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne group allows for highly specific and efficient conjugation to azide-modified molecules via CuAAC, forming a stable triazole linkage.[2]

Materials:

  • Alkyne-functionalized molecule (e.g., protein conjugated with this compound)

  • Azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS (pH 7.4)

Protocol:

  • Preparation of Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in the Reaction Buffer.

  • Reaction Mixture: In a reaction tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule.

  • Catalyst Premix: Prepare a premix of CuSO4 and THPTA.

  • Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the addition of sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography) to remove the catalyst and unreacted reagents.

Signaling Pathways and Experimental Workflows

This compound does not directly participate in signaling pathways. Instead, it serves as a crucial component in constructing molecules that modulate these pathways, such as PROTACs.

PROTAC Synthesis and Mechanism of Action Workflow

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The workflow for developing a PROTAC using this compound is depicted below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action POI_ligand POI Ligand (with amine) Intermediate POI Ligand-Linker (Alkyne-functionalized) POI_ligand->Intermediate Amide Coupling (EDC/NHS) E3_ligand E3 Ligase Ligand (with azide) PROTAC Final PROTAC Molecule E3_ligand->PROTAC CuAAC 'Click' Chemistry Linker This compound Linker->Intermediate Intermediate->PROTAC PROTAC_in_cell PROTAC enters cell PROTAC->PROTAC_in_cell Cellular Application Ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_in_cell->Ternary_complex Ubiquitination Ubiquitination of POI Ternary_complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Workflow for PROTAC synthesis and its cellular mechanism.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. This compound can be used to link the cytotoxic payload to the antibody.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_payload_prep Payload Preparation cluster_conjugation Final Conjugation and Purification mAb Monoclonal Antibody (mAb) Activated_mAb Azide-modified mAb mAb->Activated_mAb Modification of mAb (e.g., reacting lysines with Azide-PEG-NHS ester) ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC CuAAC 'Click' Chemistry Payload Cytotoxic Payload (with amine) Payload_Linker Payload-Linker Conjugate (Alkyne-functionalized) Payload->Payload_Linker Amide Coupling (EDC/NHS) Linker This compound Linker->Payload_Linker Payload_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC, HIC)

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

This technical guide serves as a foundational resource for the application of this compound in advanced biochemical research and drug development. For specific applications, optimization of the provided protocols is recommended.

References

Propargyl-PEG3-CH2COOH: A Versatile Linker for Advanced Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a potent payload plays a pivotal role in the overall efficacy and safety of the drug conjugate. Propargyl-PEG3-CH2COOH has emerged as a key heterobifunctional linker, offering a combination of a stable propargyl group for bioorthogonal "click" chemistry and a versatile carboxylic acid for straightforward conjugation to a variety of molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility, stability, and pharmacokinetic properties of the resulting conjugate. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in constructing targeted drug delivery systems, and a review of its role in enhancing therapeutic performance.

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

Targeted drug delivery aims to enhance the therapeutic index of potent drugs by selectively delivering them to diseased cells while minimizing exposure to healthy tissues.[1] This is often achieved by conjugating a cytotoxic agent to a targeting ligand, such as an antibody or a small molecule, that recognizes a specific receptor on the target cell surface. The linker connecting these two components is a critical determinant of the success of such a system. An ideal linker must be stable in circulation to prevent premature drug release, yet allow for efficient cleavage and payload release at the target site.

Polyethylene glycol (PEG) linkers have gained significant attention in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). PEGylation, the process of attaching PEG chains, offers several advantages, including:

  • Improved Solubility: Many potent drug molecules are hydrophobic. The hydrophilic nature of PEG can significantly improve the aqueous solubility of the entire conjugate, preventing aggregation.

  • Enhanced Pharmacokinetics: The PEG chain can shield the conjugate from enzymatic degradation and reduce renal clearance, thereby prolonging its circulation half-life.

  • Reduced Immunogenicity: By masking potential epitopes on the drug or targeting ligand, PEGylation can reduce the immunogenicity of the conjugate.

This compound is a discrete PEG (dPEG®) linker that provides a precise and well-defined spacer length, avoiding the complexities of polydisperse PEG mixtures. Its bifunctional nature allows for a modular and efficient approach to the synthesis of complex targeted drug delivery systems.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective application in drug conjugate design and synthesis.

PropertyValueReference
Chemical Name 3,6,9,12-Tetraoxapentadec-14-ynoic acid
CAS Number 1694731-93-5
Molecular Formula C11H18O6
Molecular Weight 246.26 g/mol
Appearance Light yellow to yellow liquidMedChemExpress Certificate of Analysis
Purity ≥98.0%MedChemExpress Certificate of Analysis
Solubility Soluble in water, DMSO, DCM, DMFBroadPharm Product Data

Core Applications in Targeted Drug Delivery

The unique structure of this compound makes it suitable for a range of applications in targeted drug delivery, most notably in the construction of PROTACs and ADCs.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and efficient protein degradation. This compound serves as a versatile building block for PROTAC synthesis, where the carboxylic acid can be coupled to one of the ligands, and the propargyl group can be used in a subsequent click reaction to attach the second ligand.

ADCs (Antibody-Drug Conjugates)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker in an ADC must be stable in circulation but allow for the release of the active drug inside the target cell. The this compound linker can be incorporated into ADC design in a multi-step process. For instance, the carboxylic acid can be activated to an NHS ester and reacted with lysine (B10760008) residues on the antibody. The propargyl group can then be used to attach an azide-modified drug via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, commonly known as "click chemistry".

Experimental Protocols

The following section provides detailed methodologies for the key experimental procedures involving this compound.

General Workflow for Drug Conjugate Synthesis

The synthesis of a targeted drug delivery system using this compound typically follows a modular approach. The specific order of conjugation (ligand or drug to the linker first) will depend on the chemical properties of the individual components.

experimental_workflow cluster_linker_activation Linker Activation cluster_first_conjugation First Conjugation cluster_second_conjugation Second Conjugation (Click Chemistry) cluster_purification Purification & Characterization Linker This compound ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker EDC/NHS Conjugate1 Propargyl-PEG3-MoleculeA ActivatedLinker->Conjugate1 MoleculeA Molecule A (Drug or Ligand with Amine) MoleculeA->Conjugate1 FinalConjugate Final Conjugate Conjugate1->FinalConjugate CuSO4, Na-Ascorbate MoleculeB Molecule B (Ligand or Drug with Azide) MoleculeB->FinalConjugate Purification Purification (HPLC/SEC) FinalConjugate->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1. General workflow for the synthesis of a targeted drug conjugate using this compound.

Detailed Protocol: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., a targeting ligand or a drug).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. The progress of the reaction can be monitored by TLC or LC-MS.

  • Conjugation to Amine-Containing Molecule:

    • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

    • Slowly add the activated this compound-NHS ester solution to the amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired conjugate.

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

  • tert-Butanol/Water or DMSO/Water solvent mixture

Procedure:

  • Reaction Setup:

    • Dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

    • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a solution of CuSO4 (1 equivalent) in water. If using, pre-mix the CuSO4 with THPTA (1 equivalent).

  • Initiation of the Reaction:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO4 solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, the product can be purified by RP-HPLC or size-exclusion chromatography (SEC) to remove the copper catalyst and any unreacted starting materials.

Characterization of Drug Conjugates

Thorough characterization of the final conjugate is crucial to ensure its identity, purity, and stability.

Analytical TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and identify any byproducts.
Nuclear Magnetic Resonance (NMR) To confirm the structure of the conjugate and the successful formation of the triazole ring in click chemistry.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the conjugate and quantify any impurities.
Size-Exclusion Chromatography (SEC) To assess the aggregation state of the conjugate, particularly for ADCs.

Signaling Pathways in Targeted Drug Delivery

Example: Targeting Microtubule Dynamics

Many potent cytotoxic drugs used in ADCs, such as auristatins and maytansinoids, function by disrupting microtubule dynamics, which is essential for cell division.

signaling_pathway ADC Antibody-Drug Conjugate (e.g., with Auristatin) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Drug Free Drug (Auristatin) DrugRelease->Drug Microtubules Microtubule Dynamics Drug->Microtubules Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2. Signaling pathway targeted by an ADC carrying a microtubule inhibitor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile heterobifunctional linker for the development of sophisticated targeted drug delivery systems. Its well-defined structure, coupled with the robust and efficient chemistries it enables, provides a powerful tool for researchers in drug development. The integrated PEG spacer offers significant advantages in terms of solubility and pharmacokinetic properties, which are often critical for the in vivo performance of drug conjugates.

Future research will likely focus on the development of novel cleavable versions of propargyl-PEG linkers to expand their utility in ADC design. Furthermore, the application of such linkers in the construction of more complex, multi-drug or multi-ligand delivery systems holds significant promise for addressing the challenges of drug resistance and improving therapeutic outcomes in a variety of diseases. As our understanding of disease biology deepens, the modular nature of linkers like this compound will be instrumental in the rapid design and synthesis of next-generation targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG3-CH2COOH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Propargyl-PEG3-CH2COOH, a versatile heterobifunctional linker, in click chemistry reactions. This linker, featuring a terminal alkyne group, a hydrophilic triethylene glycol (PEG) spacer, and a terminal carboxylic acid, is a valuable tool in bioconjugation for applications ranging from drug delivery and proteomics to diagnostics and materials science.

Introduction to this compound

This compound is a chemical linker designed for covalent modification of biomolecules and other substrates.[1] Its key features include:

  • Propargyl Group (Alkyne): Enables highly specific and efficient covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][]

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility and reduces aggregation of the resulting conjugate, which is particularly beneficial in biological applications.[4][5] The PEG spacer can also improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, leading to a longer circulation half-life.[4][6]

  • Carboxylic Acid Group (-COOH): Provides a reactive handle for conjugation to primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.

Molecular Structure:

Caption: Chemical structure and properties of this compound.

Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications, including:

  • PROTAC Synthesis: As a PEG-based linker, it can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[5]

  • Biomolecule Labeling and Imaging: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins, peptides, or nucleic acids for detection and visualization.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, diagnostics, and biomaterials.[5]

Experimental Protocols

This section provides detailed protocols for the two primary click chemistry methods utilizing this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[] This reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[8]

Workflow for CuAAC:

Caption: General workflow for bioconjugation using CuAAC.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Azide-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., SEC, IEX, or RP-HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).

    • In a microcentrifuge tube, mix this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Add the activated Propargyl-PEG3-NHS ester solution to the biomolecule solution. A molar excess of the linker (e.g., 10-20 fold) is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of Propargyl-PEGylated Biomolecule (Optional but Recommended):

    • Remove excess unreacted linker using a desalting column or dialysis.

  • CuAAC Reaction:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and optionally THPTA (e.g., 50 mM in water).

    • To the solution of the propargyl-PEGylated biomolecule, add the azide-containing molecule (typically in a 1.5 to 5-fold molar excess).

    • Add the THPTA solution to the reaction mixture (final concentration ~1.25 mM).

    • Add the CuSO4 solution (final concentration ~0.25 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).[8]

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate chromatography technique such as size-exclusion chromatography (SEC) to remove unreacted reagents and byproducts, or ion-exchange chromatography (IEX) to separate based on charge differences.[][10][11]

Quantitative Data for a Typical CuAAC Reaction:

ParameterRecommended RangeNotes
Molar Ratio (Linker:Biomolecule)10:1 to 30:1Optimize based on the number of available amines.
Molar Ratio (Azide:Alkyne)1.5:1 to 5:1Higher excess can drive the reaction to completion.
Copper(II) Sulfate Concentration0.1 - 1 mMHigher concentrations can lead to protein precipitation.
Sodium Ascorbate Concentration1 - 10 mMShould be in excess of CuSO4.
Ligand (e.g., THPTA) to Copper Ratio5:1Protects biomolecules from oxidative damage.[8]
Reaction Time1 - 4 hoursCan be extended for dilute reactions.
Reaction TemperatureRoom TemperatureCan be performed at 4°C for sensitive biomolecules.
pH7.0 - 8.0Optimal for most bioconjugations.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[] This method is ideal for applications in living systems where the cytotoxicity of copper is a concern.[5] In this protocol, the biomolecule would be functionalized with an azide, and the molecule of interest with a strained alkyne, or vice-versa, with this compound serving as the linker. For this example, we will assume the biomolecule is azide-functionalized and will be reacted with a DBCO-functionalized molecule after being linked to this compound.

Workflow for SPAAC:

References

Application Notes and Protocols for Bioconjugation with Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a heterobifunctional linker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features two distinct reactive moieties: a carboxylic acid (-COOH) group and a terminal propargyl (alkyne) group, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.

The carboxylic acid allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, through the formation of a stable amide bond. This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Alternatively, a pre-activated Propargyl-PEG3-NHS ester can be used to simplify this step.[1][2][3]

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This allows for the highly efficient and specific conjugation of a second molecule containing an azide (B81097) group, such as a cytotoxic drug, a fluorescent dye, or a chelating agent. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while potentially reducing immunogenicity.[6][7]

These application notes provide a step-by-step guide for a two-stage bioconjugation strategy involving the initial attachment of the this compound linker to a protein via its primary amines, followed by a subsequent click chemistry reaction to conjugate an azide-containing molecule of interest.

Experimental Protocols

Part 1: Amine Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines on a protein, such as an antibody. Two alternative methods are presented:

  • Method A: Activation of this compound with EDC and NHS.

  • Method B: Direct conjugation using the pre-activated Propargyl-PEG3-NHS ester.

This two-step method first activates the carboxylic acid to form a more stable NHS ester, which then reacts with the protein's amines.[8][9]

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Protocol:

  • Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker and Activation Reagent Preparation:

    • Immediately before use, dissolve this compound in Activation Buffer or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[8]

    • Incubate the activation reaction for 15-30 minutes at room temperature. This converts the carboxyl group to a more stable, amine-reactive NHS ester.[8]

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. The molar ratio of the linker to the protein can be optimized but a starting range of 5:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is most efficient at pH 7.2-8.0.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to inactivate any excess reactive NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the propargyl-modified protein using size-exclusion chromatography (SEC) to remove excess linker and reaction byproducts.[10]

This method simplifies the process by using the pre-activated linker, which can directly react with primary amines.[11][]

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Propargyl-PEG3-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Protocol:

  • Protein Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer at pH 8.0-8.5 to enhance reactivity.[13]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG3-NHS ester in anhydrous DMSO or DMF.[11][13]

  • Conjugation:

    • Add the linker stock solution to the protein solution. A starting molar excess of 10:1 to 20:1 (linker:protein) is recommended.[11][13]

    • Incubate for 1-2 hours at room temperature with gentle agitation.[13]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[14]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the propargyl-modified protein using SEC to remove unreacted linker and byproducts.[10]

ParameterMethod A (EDC/NHS)Method B (NHS Ester)Reference(s)
Protein Concentration 1-10 mg/mL1-2 mg/mL[8][13]
Linker:Protein Molar Ratio 5:1 to 20:110:1 to 20:1[8][11][13]
EDC:NHS Molar Ratio 2:1 to 1:1N/A[8]
Acid:EDC:NHS Molar Ratio 1:2:5 (starting point)N/A[8]
Activation pH 5.5 - 6.5N/A[9]
Conjugation pH 7.2 - 8.08.0 - 8.5[1][9][13]
Activation Time 15 - 30 minutesN/A[8]
Conjugation Time 2 hours (RT) to Overnight (4°C)1 - 2 hours (RT)[8][13]
Typical Degree of Labeling (DOL) Variable, dependent on optimization4-6 linkers per antibody with 20x excess[11]
Reported Efficiency 60-79% for similar systemsGenerally high, but depends on conditions[8]
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule.

Materials:

  • Propargyl-modified protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Aminoguanidine (optional, to trap ascorbate (B8700270) byproducts)[15]

  • Reaction Buffer (e.g., PBS, pH 7.0-7.4)

  • Purification system (e.g., SEC or dialysis)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule in the reaction buffer.

    • Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.[4]

    • Add the copper/ligand mixture to the protein solution. Final concentrations of ~250 µM copper and ~1.25 mM ligand are a good starting point.[4][16]

    • If using, add aminoguanidine.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Purification:

    • Purify the final bioconjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.[4]

ParameterRecommended ConditionReference(s)
Propargyl-Protein Concentration 2-10 mg/mL (example)
Azide Molecule Molar Excess 2-10 fold over propargyl groups
Final Copper (CuSO₄) Concentration ~250 µM[4][16]
Final Ligand (e.g., THPTA) Concentration ~1.25 mM (5-fold excess to Cu)[4][16]
Final Sodium Ascorbate Concentration 1-5 mM
Reaction pH 6.5 - 8.0[15]
Reaction Time 1 hour (RT)[4]
Expected Yield Nearly quantitative[5][17]

Visualization of Experimental Workflow

Bioconjugation_Workflow cluster_amine_coupling Part 1: Amine Coupling cluster_click_chemistry Part 2: Click Chemistry (CuAAC) Protein Protein (with primary amines) Propargyl_Protein Propargyl-Modified Protein Protein->Propargyl_Protein Linker This compound Activated_Linker Propargyl-PEG3-NHS Ester Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Activated_Linker->Propargyl_Protein Conjugation Purification1 Purification (e.g., SEC) Propargyl_Protein->Purification1 Final_Conjugate Final Bioconjugate Purification1->Final_Conjugate Click Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate Catalyst CuSO4 / Ligand Na-Ascorbate Catalyst->Final_Conjugate Purification2 Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification2

Caption: Workflow for Bioconjugation with this compound.

Characterization of Bioconjugates

After purification, it is crucial to characterize the resulting bioconjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, which allows for the calculation of the average number of linkers attached per protein.[18][19]

  • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance, the DOL can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the attached molecule).

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the conjugate and detect any aggregation.[6]

    • Hydrophobic Interaction Chromatography (HIC): Can separate species with different drug-to-antibody ratios (DARs).[20]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to assess purity and conjugation efficiency.[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation in Amine Coupling - Inactive EDC/NHS due to hydrolysis. - Suboptimal pH for activation or coupling. - Presence of primary amines in buffers (e.g., Tris). - Hydrolysis of the NHS-ester intermediate.- Use fresh, high-quality reagents. Equilibrate to room temperature before opening. - Verify the pH of your activation and conjugation buffers. - Use amine-free buffers for the reaction. - Perform the reaction promptly after activation.
Protein Aggregation - High degree of labeling. - Unfavorable buffer conditions. - Presence of copper catalyst in CuAAC.- Optimize the linker:protein molar ratio to achieve a lower DOL. - Screen different buffers and pH values. - Ensure the use of a copper-chelating ligand in the CuAAC reaction.
Low Yield in CuAAC Reaction - Inactive catalyst (oxidized Cu(I)). - Incompatible buffer components (e.g., Tris).- Use a fresh solution of the reducing agent (sodium ascorbate). - Ensure the absence of Tris or other interfering substances in the reaction buffer.

References

Application Notes and Protocols for Propargyl-PEG3-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1][][3] A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] Upon binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[][6]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy of the resulting degrader.[1][4][7] The linker's properties can affect the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][8][9] Polyethylene glycol (PEG) chains are commonly used as linkers due to their ability to improve solubility and pharmacokinetic properties.[][4][8]

Propargyl-PEG3-CH2COOH is a bifunctional PEG-based linker that is particularly well-suited for PROTAC synthesis. It features a terminal alkyne group (propargyl) on one end and a carboxylic acid on the other. This dual functionality allows for a modular and efficient approach to PROTAC assembly, primarily through "click chemistry" and standard amide bond formation.[10][11][12]

Application of this compound in PROTAC Synthesis

The primary application of this compound is to serve as a bridge in a convergent synthesis strategy for PROTACs. This typically involves two key steps:

  • Amide Bond Formation: The carboxylic acid terminus of the linker is coupled with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or ligands for VHL) or an amine-functionalized warhead. This reaction is typically mediated by standard peptide coupling reagents.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl (alkyne) end of the linker is then reacted with an azide-functionalized warhead or E3 ligase ligand (whichever was not used in the first step). This "click chemistry" reaction forms a stable triazole ring, completing the PROTAC structure.[][10][] This method is highly efficient, with reactions often proceeding in high yields and with great selectivity.[1][]

The modular nature of this approach allows researchers to rapidly synthesize a library of PROTACs with varying linker lengths, warheads, or E3 ligase ligands to optimize degradation activity.[1][][7]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the general procedure for conjugating the carboxylic acid moiety of the linker to an amine-containing molecule (either the E3 ligase ligand or the warhead).

Materials:

  • This compound

  • Amine-containing ligand (E3 ligase ligand or warhead)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a similar coupling reagent (e.g., EDC/HOBt)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkyne-functionalized intermediate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the alkyne-functionalized intermediate with an azide-containing partner.

Materials:

  • Alkyne-functionalized intermediate from Protocol 1

  • Azide-containing ligand (warhead or E3 ligase ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)

  • Water (deionized)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-containing ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water (or another suitable solvent system like DMSO).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the reaction progress by LC-MS.

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC or silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of PROTACs synthesized using PEG linkers of varying lengths, including a this compound analog. This data is illustrative and serves to highlight the importance of linker length in PROTAC optimization.

Table 1: Synthesis Yields for a Hypothetical PROTAC Series

PROTAC IDLinker UsedAmide Coupling Yield (%)CuAAC Yield (%)Overall Yield (%)
PROTAC-1Propargyl-PEG2-CH2COOH758866
PROTAC-2 This compound 78 90 70
PROTAC-3Propargyl-PEG4-CH2COOH728561
PROTAC-4Propargyl-PEG5-CH2COOH708257

Table 2: Biological Activity of a Hypothetical PROTAC Series

PROTAC IDLinker Length (atoms)DC₅₀ (nM)¹Dₘₐₓ (%)²Cell Permeability (Pₑ, 10⁻⁶ cm/s)
PROTAC-1~11150855.2
PROTAC-2 ~14 25 95 4.8
PROTAC-3~1780904.1
PROTAC-4~20200803.5

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Note: The data presented in these tables are for illustrative purposes only and may not reflect the actual experimental results for all PROTAC systems.

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound POI POI Protein of Interest (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound->E3_bound POI_bound->PROTAC_bound POI_Ub Ubiquitinated POI E3_bound->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3_bound Recruitment Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow Warhead Warhead-NH2 Intermediate Warhead-Linker-Alkyne Warhead->Intermediate Amide Coupling (Protocol 1) Linker This compound E3_Ligand E3 Ligase Ligand-N3 Linker->Intermediate Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC CuAAC 'Click' Reaction (Protocol 2) PROTAC_Components PROTAC PROTAC Molecule Warhead Warhead (Binds to POI) PROTAC->Warhead contains Linker Linker (this compound) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) PROTAC->E3_Ligand contains Warhead->Linker Linker->E3_Ligand

References

Application Notes and Protocols for Propargyl-PEG3-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development. It features a terminal alkyne group (propargyl) and a carboxylic acid, connected by a flexible and hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it an invaluable tool for linking various molecules, such as proteins, peptides, antibodies, or small molecule drugs.

The alkyne group serves as a reactive handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a stable triazole linkage with an azide-containing molecule.[2][3] The carboxylic acid moiety can be readily activated to form a stable amide bond with primary amine groups present in biomolecules like proteins or peptides.[4] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[5]

These properties make this compound particularly useful in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6]

Principle of Reaction

The use of this compound typically involves a two-stage sequential reaction process. First, the carboxylic acid is activated and reacted with an amine-containing molecule to form a stable amide bond. Subsequently, the propargyl group is reacted with an azide-functionalized molecule via the CuAAC reaction. This bioorthogonal reaction is highly specific, meaning the azide (B81097) and alkyne groups react exclusively with each other, even in complex biological mixtures.[2]

The CuAAC reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).[3] In practice, this is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.[3] To enhance reaction efficiency and protect biomolecules from potential damage by copper ions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.[7]

Data Presentation

Table 1: Typical Reagents and Conditions for Amide Coupling
ParameterConditionNotes
Carboxylic Acid This compound (1 equivalent)Starting material.
Amine-containing Molecule Protein, Peptide, or Small Molecule (1 equivalent)Ensure buffer is amine-free (e.g., PBS).
Coupling Reagent EDC (1.5 equivalents) / NHS (1.5 equivalents)Activates the carboxylic acid.
Solvent Anhydrous DMF or DMSOFor initial dissolution and reaction.
Aqueous Buffer PBS (pH 7.2-7.4)For reactions involving biomolecules.
Temperature Room TemperatureAvoid high temperatures to prevent side reactions.[8]
Reaction Time 1 - 4 hoursMonitor progress by LC-MS or other suitable method.
Typical Yield 60 - 90%Highly dependent on the substrates and conditions.
Table 2: Typical Reagents and Conditions for CuAAC Reaction
ParameterConditionNotes
Alkyne-Molecule Product from Amide Coupling (1 equivalent)Purified intermediate from the first step.
Azide-Molecule Molecule of Interest (1.1 - 1.5 equivalents)Small excess to ensure complete reaction.
Copper Source Copper(II) Sulfate (CuSO₄) (0.1 equivalents)Precursor for the Cu(I) catalyst.
Reducing Agent Sodium Ascorbate (0.5 - 1.0 equivalents)Freshly prepared solution is recommended.
Ligand THPTA (0.5 equivalents)Stabilizes the Cu(I) catalyst and protects biomolecules.
Solvent DMSO/water or t-BuOH/water mixtureEnsures solubility of all reactants.
Temperature Room TemperatureReaction is typically efficient at ambient temperatures.
Reaction Time 2 - 12 hoursMonitor progress by LC-MS or other suitable method.
Typical Yield >80 - 95%CuAAC is generally a high-yield reaction.[9]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of a Protein

This protocol describes the conjugation of an azide-containing small molecule to a protein using the this compound linker.

Step 1: Amide Coupling of this compound to the Protein

  • Protein Preparation: Prepare the protein solution in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.

  • Activation of Carboxylic Acid: In a separate microcentrifuge tube, dissolve this compound (10-20 fold molar excess over the protein) in anhydrous Dimethylformamide (DMF). Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) (1.5 equivalents relative to the linker). Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation: Add the activated linker solution to the protein solution. The final concentration of DMF should not exceed 10% (v/v) to maintain protein integrity.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Purification: Remove the excess linker and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column.

  • Characterization: Confirm the incorporation of the alkyne group using methods such as MALDI-TOF mass spectrometry.

Step 2: CuAAC "Click" Reaction

  • Reactant Preparation: In a microcentrifuge tube, add the alkyne-functionalized protein from Step 1. Add the azide-containing small molecule (10-50 fold molar excess over the protein).

  • Catalyst Preparation: In a separate tube, prepare the catalyst premix. Add the required volume of a stock solution of CuSO₄ and a stock solution of THPTA ligand. The recommended ligand to copper ratio is 5:1.[10]

  • Initiation of Reaction: Add the catalyst premix to the protein-azide mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction: Gently mix and allow the reaction to proceed for 2-8 hours at room temperature. The reaction tube can be sealed to minimize oxygen exposure.

  • Purification: Purify the final protein conjugate to remove excess reagents and the copper catalyst. This can be achieved by SEC, dialysis, or affinity chromatography if a tag is present.[9]

  • Characterization: Analyze the final conjugate by SDS-PAGE, which should show an increase in molecular weight, and mass spectrometry to confirm successful conjugation.

Visualizations

G cluster_0 Step 1: Amide Coupling Propargyl_PEG_Acid This compound Activated_Linker Activated NHS-ester of Linker Propargyl_PEG_Acid->Activated_Linker Activation Amine_Molecule Amine-containing Molecule (e.g., Protein) Alkyne_Functionalized Alkyne-Functionalized Molecule Amine_Molecule->Alkyne_Functionalized EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Activated_Linker->Alkyne_Functionalized Coupling Final_Conjugate Final Bioconjugate (Triazole Linkage) Alkyne_Functionalized->Final_Conjugate Purification1 Purification (e.g., SEC, Dialysis) Alkyne_Functionalized->Purification1 Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate Catalyst CuSO4 + NaAscorbate + THPTA Catalyst->Final_Conjugate Click Reaction Purification2 Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification2 Purification1->Azide_Molecule Purified Intermediate

Caption: Workflow for two-step bioconjugation.

G reagents This compound Azide-Molecule Amine-Molecule CuSO4 Sodium Ascorbate THPTA Ligand Coupling Agents (EDC/NHS) process Amide Coupling CuAAC Reaction Purification reagents:f0->process:f0 reagents:f2->process:f0 reagents:f6->process:f0 reagents:f1->process:f1 reagents:f3->process:f1 reagents:f4->process:f1 reagents:f5->process:f1 process:f0->process:f2 Intermediate process:f2->process:f1 process:f1->process:f2 Crude Product analysis LC-MS SDS-PAGE Mass Spectrometry process:f2->analysis:f0 process:f2->analysis:f1 process:f2->analysis:f2

Caption: Logical relationship of experimental components.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using Propargyl-PEG3-CH2COOH. This versatile PEGylated alkyne is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1]

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[3] this compound is a bifunctional linker containing a terminal alkyne for CuAAC and a carboxylic acid for further functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[4]

The CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with rate accelerations of 107 to 108.[5] The reaction is robust, proceeding under a wide range of conditions, including aqueous environments and a pH range of 4 to 12.[5][6]

Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the concentrations of reactants and catalysts, the choice of ligand, and the solvent system. The following tables summarize key quantitative data and qualitative effects to guide reaction optimization.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentTypical Concentration RangeNotes
This compound (Alkyne) 1 - 10 mMFor bioconjugation, lower concentrations (e.g., 25-100 µM) are often used.[7][8]
Azide-containing Molecule 1 - 1.2 equivalents (relative to alkyne)A slight excess of the azide can be used to ensure complete consumption of the alkyne.
CuSO₄·5H₂O 50 µM - 2 mMA final concentration of 2 mM is a recommended starting point for many applications.[9] Higher concentrations can increase reaction rates but may also lead to protein precipitation or cellular toxicity.
Sodium Ascorbate (B8700270) 5 - 50 mM (or 5-10 equivalents relative to CuSO₄)Acts as a reducing agent to generate the active Cu(I) catalyst from Cu(II).[10]
Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) 1 - 5 equivalents (relative to CuSO₄)A 1:5 ratio of CuSO₄ to ligand is often recommended to protect biomolecules and enhance reaction efficiency.[7][9]

Table 2: Influence of Common Ligands on CuAAC Reactions

LigandKey FeaturesRecommended Use Cases
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Water-soluble, accelerates reaction, and reduces cell toxicity.[8]Bioconjugation in aqueous buffers, including live cell labeling.
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) Effective in organic and mixed aqueous/organic solvents.General purpose, particularly when solubility in water is not a primary concern.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) Protects biomolecules from reactive oxygen species (ROS) generated during the reaction.[11]Reactions involving sensitive proteins or other biomolecules prone to oxidation.

Table 3: Effect of Solvents on CuAAC Reaction Yields

Solvent SystemTypical YieldsAdvantages and Considerations
Water / Aqueous Buffers (e.g., PBS) Good to ExcellentBiocompatible, ideal for "click" chemistry. The use of water-soluble ligands like THPTA is recommended.[12]
DMSO / Water Mixtures Excellent (>90%)DMSO can help solubilize hydrophobic reactants.[13]
t-BuOH / Water (1:1) Good to ExcellentA commonly used solvent system for a wide range of substrates.
Glycerol Good to ExcellentA sustainable, green solvent. Can lead to high conversions and selectivity.[14][15]
DMF Good (e.g., ~75-84%)A versatile organic solvent, though less biocompatible than others.[16]

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation in Aqueous Buffer

This protocol is suitable for conjugating this compound to an azide-modified biomolecule in an aqueous environment.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Microcentrifuge tubes

Procedure:

  • Prepare Reactant Solution: In a microcentrifuge tube, dissolve the azide-modified biomolecule and this compound in PBS buffer to the desired final concentrations (refer to Table 1).

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. For a 500 µL final reaction volume with a final concentration of 1 mM CuSO₄ and 5 mM THPTA, add 25 µL of 20 mM CuSO₄ stock solution to 25 µL of 100 mM THPTA stock solution. Mix gently and let it stand for 2-3 minutes.

  • Add Catalyst to Reactants: Add the catalyst premix to the solution containing the alkyne and azide.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to the desired final concentration (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM in a 500 µL reaction).

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer reaction time.

  • Quenching and Purification: The reaction can be stopped by adding EDTA to chelate the copper. The conjugated product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol 2: CuAAC Reaction in a Mixed Solvent System

This protocol is suitable for reactions where the substrates have limited solubility in purely aqueous solutions.

Materials:

  • This compound

  • Azide-containing small molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • TBTA or BTTAA stock solution (e.g., 50 mM in DMSO)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction vial

Procedure:

  • Dissolve Substrates: In a reaction vial, dissolve this compound and the azide-containing molecule in a mixture of DMSO and water (e.g., 1:1 v/v).

  • Add Copper and Ligand: Add the copper sulfate stock solution followed by the ligand stock solution to the reaction mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Incubation: Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

CuAAC_Workflow prep Prepare Solutions - Alkyne (this compound) - Azide Substrate - CuSO4, Ligand, Na-Ascorbate premix Prepare Catalyst Premix (CuSO4 + Ligand) prep->premix mix Combine Reactants (Alkyne + Azide) prep->mix initiate Initiate Reaction (Add Sodium Ascorbate) premix->initiate mix->initiate incubate Incubate (Room Temperature, 1-4h) initiate->incubate purify Purify Product (e.g., Chromatography, Dialysis) incubate->purify analyze Analyze Product (e.g., LC-MS, NMR) purify->analyze

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle Azide R2-Azide Azide->Metallacycle Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Cycloaddition Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Triazole Product Triazole_Cu->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Oxygen Sensitivity: Ensure the sodium ascorbate solution is freshly prepared as it can be oxidized by atmospheric oxygen. De-gassing the reaction mixture can sometimes improve yields.

    • Copper Oxidation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Ensure a sufficient excess of sodium ascorbate and a stabilizing ligand are used.

    • Substrate Purity: Impurities in the alkyne or azide starting materials can inhibit the catalyst. Ensure high purity of all reactants.

    • Ligand Choice: The choice of ligand can significantly impact the reaction rate and yield. If a reaction is sluggish, consider screening different ligands (e.g., THPTA, TBTA, BTTAA).

  • Biomolecule Degradation:

    • Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which may damage sensitive biomolecules.[11] The use of a 5-fold excess of a ligand like BTTAA can help mitigate this by acting as a sacrificial reductant.[7]

    • Copper Toxicity: For live-cell applications, minimizing the copper concentration is crucial. Using a highly efficient ligand allows for lower catalyst loading.

  • Purification Challenges:

    • Residual Copper: Copper ions can coordinate with the newly formed triazole ring, leading to contamination of the final product.[11] Purification methods should aim to remove copper. Washing with an EDTA solution can help chelate and remove residual copper. Other methods include using chelating resins like Chelex 100 or precipitation.

References

Application Notes and Protocols: Labeling Proteins and Peptides with Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to labeling proteins and peptides using the heterobifunctional linker, Propargyl-PEG3-CH2COOH. This reagent is a valuable tool in bioconjugation, enabling the introduction of a terminal alkyne group onto biomolecules for subsequent modification via "click chemistry." The protocols outlined below detail the two-step process involving the activation of the carboxylic acid for conjugation to primary amines and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This compound is a versatile linker that can be employed in a variety of applications, including the development of antibody-drug conjugates (ADCs), the creation of PROTACs (PROteolysis TArgeting Chimeras), and the immobilization of proteins on surfaces.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3][4]

Principle of Labeling

The labeling strategy involves two key chemical transformations:

  • Amine Coupling via NHS Ester Formation: The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. This activated linker then readily reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of a protein, to form a stable amide bond.[5][6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) introduced onto the protein serves as a handle for "click chemistry."[2][7] In the presence of a Cu(I) catalyst, the alkyne undergoes a highly efficient and specific cycloaddition reaction with an azide-containing molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or a small molecule drug) to form a stable triazole linkage.[8]

Quantitative Data Summary

The following tables provide recommended starting concentrations and molar ratios for the labeling reactions. Optimization may be required for specific proteins and applications.

Table 1: Parameters for EDC/NHS Activation of this compound and Amine Coupling

ParameterRecommended RangePurpose
Protein Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.[9]
Molar Ratio (Protein:Linker)1:5 to 1:20Controls the degree of labeling.[9]
Molar Ratio (Linker:EDC:NHS)1:2:5To efficiently activate the carboxylic acid.[9]
Activation BufferMES Buffer (pH 5.5 - 6.5)Optimal pH for EDC/NHS activation of carboxyl groups.[9]
Conjugation BufferPBS Buffer (pH 7.2 - 8.0)Facilitates the reaction of NHS esters with primary amines.[5][9]
Activation Time15 - 30 minutesSufficient time to form the NHS-ester intermediate.[9]
Conjugation Time2 hours at room temperature or overnight at 4°CAllows for efficient conjugation to the protein.[9]

Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConcentrationPurpose
Alkyne-labeled Protein1 - 10 µMStarting concentration of the modified protein.
Azide-containing Molecule10 - 100 µM (10-fold molar excess)Drives the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µMSource of copper catalyst.
Sodium Ascorbate500 µMReducing agent to generate Cu(I) in situ.
THPTA Ligand100 µMStabilizes the Cu(I) catalyst and protects the protein.
Reaction BufferPBS or Tris-based buffers (pH 7.0 - 8.0)Maintains physiological conditions.
Reaction Time1 - 4 hours at room temperatureTypical time for completion of the click reaction.

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with this compound

This protocol first details the conjugation of the linker to the protein via amine coupling and is followed by the click chemistry reaction.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5 - 6.5

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2 - 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

  • Azide-containing molecule of interest (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

Part A: Activation of this compound and Conjugation to Protein

  • Prepare Solutions:

    • Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of NHS in Activation Buffer.

    • Dissolve this compound in DMSO or DMF to create a 10-50 mM stock solution.

  • Activate Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A recommended starting molar ratio is 1:2:5 (Linker:EDC:NHS).[9]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[9]

  • Conjugate to Protein:

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein can be varied from 5:1 to 20:1 to achieve the desired degree of labeling.[9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purify Labeled Protein:

    • Remove excess linker and byproducts using a desalting column, dialyzing against PBS, or through size-exclusion chromatography.

Part B: Click Chemistry Reaction

  • Prepare Click Reagents:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 20 mM stock solution of THPTA in deionized water.

  • Perform Click Reaction:

    • To the alkyne-labeled protein solution, add the azide-containing molecule to a final concentration of 10-100 µM.

    • Prepare a fresh catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and vortexing briefly.

    • Add the catalyst premix to the protein-azide mixture to a final CuSO₄ concentration of 50 µM.

    • Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 500 µM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent azide (B81097).

  • Purify Final Conjugate:

    • Remove excess click chemistry reagents and the unreacted azide molecule using a desalting column or dialysis.

  • Analysis:

    • Confirm successful conjugation by methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (to determine the degree of labeling), or functional assays.

Visualizations

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Propargyl_PEG_Acid This compound Activated_Linker Propargyl-PEG3-NHS Ester Propargyl_PEG_Acid->Activated_Linker Activation EDC_NHS EDC, NHS (Activation) Labeled_Protein Protein-NH-CO-CH2-PEG3-Propargyl (Alkyne-labeled Protein) Activated_Linker->Labeled_Protein Conjugation Protein Protein-NH2 (e.g., Lysine residue) Alkyne_Protein Alkyne-labeled Protein Labeled_Protein->Alkyne_Protein Final_Conjugate Protein-Triazole-Molecule (Final Conjugate) Alkyne_Protein->Final_Conjugate Cycloaddition Azide_Molecule Azide-Molecule (e.g., Dye, Biotin, Drug) Cu_Catalyst Cu(I) Catalyst (CuSO4, Na-Ascorbate)

Caption: Workflow for protein labeling with this compound.

G Propargyl_PEG_Acid This compound Propargyl Group (Alkyne) PEG3 Spacer Carboxylic Acid Alkyne_Function Click Chemistry (Reaction with Azides) Propargyl_PEG_Acid:p->Alkyne_Function PEG_Function Improves Solubility Reduces Immunogenicity Propargyl_PEG_Acid:peg->PEG_Function Acid_Function Amine Coupling (via NHS activation) Propargyl_PEG_Acid:c->Acid_Function

Caption: Functional components of this compound.

References

Application Notes and Protocols: Surface Modification of Nanoparticles using Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanostructures into sophisticated therapeutic and diagnostic agents. Propargyl-PEG3-CH2COOH is a heterobifunctional linker that offers a powerful tool for this purpose. This linker possesses three key components:

  • A propargyl group (containing an alkyne) for covalent attachment of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[1][2][3]

  • A short polyethylene glycol (PEG) spacer (PEG3) that enhances the biocompatibility and colloidal stability of nanoparticles.[4][5] PEGylation, the process of attaching PEG chains, is known to reduce non-specific protein adsorption (opsonization), thereby prolonging the circulation half-life of nanoparticles in vivo.[5][6][7][8]

  • A carboxylic acid group (-COOH) that allows for covalent attachment to the nanoparticle surface through amide bond formation, often facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[9][10]

This unique combination of functionalities makes this compound an ideal choice for researchers aiming to develop targeted drug delivery systems, advanced imaging probes, and novel nanotherapeutics. The ability to first anchor the linker to the nanoparticle and then "click" on a desired ligand, drug, or imaging agent in a separate, high-yield step provides a modular and versatile approach to nanoparticle engineering.[11]

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system.[5][7]

  • Versatile Bioconjugation: The terminal alkyne group allows for the highly specific and efficient attachment of a wide variety of azide-modified molecules, including targeting ligands (antibodies, peptides, folic acid), therapeutic agents, and fluorescent dyes.[1][2][11][12]

  • Controlled Surface Chemistry: The carboxylic acid provides a reliable anchor point for nanoparticles that possess primary amine groups on their surface.

Experimental Overview and Workflow

The overall process of using this compound for nanoparticle surface modification can be broken down into two main stages:

  • Anchoring the Linker: The carboxylic acid end of this compound is covalently attached to the surface of nanoparticles that have been pre-functionalized with amine groups.

  • Click Chemistry Conjugation: The alkyne-functionalized nanoparticles are then reacted with an azide-containing molecule of interest (e.g., a targeting ligand) via CuAAC.

Below is a DOT script visualizing the general experimental workflow.

G cluster_0 Stage 1: Linker Anchoring cluster_1 Stage 2: Click Chemistry Conjugation Amine_NP Amine-Functionalized Nanoparticle Activate_COOH Activate this compound with EDC/NHS Reaction_1 React Activated Linker with Nanoparticle Activate_COOH->Reaction_1 Purification_1 Purify Alkyne-NP (e.g., Centrifugation, Dialysis) Reaction_1->Purification_1 Alkyne_NP Alkyne-Functionalized Nanoparticle Purification_1->Alkyne_NP Azide_Ligand Azide-Modified Targeting Ligand Reaction_2 CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) Azide_Ligand->Reaction_2 Purification_2 Purify Final Conjugate (e.g., SEC, Dialysis) Reaction_2->Purification_2

Caption: General workflow for nanoparticle surface modification.

Application Example: Targeted Drug Delivery

A common application of this technology is the development of nanoparticles for targeted drug delivery to cancer cells. By attaching a targeting ligand that specifically recognizes receptors overexpressed on cancer cells (e.g., folic acid for folate receptors), the therapeutic payload can be preferentially delivered to the tumor site, increasing efficacy and reducing off-target side effects.[6][11]

The following DOT script illustrates the conceptual signaling pathway for a targeted nanoparticle.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NP Targeted Nanoparticle (with Drug Payload) Receptor Target Receptor on Cancer Cell NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinases) Drug_Release->Target Effect Therapeutic Effect (Apoptosis) Target->Effect

Caption: Targeted nanoparticle drug delivery pathway.

Characterization of Modified Nanoparticles

Thorough characterization at each stage of the modification process is crucial to ensure successful functionalization.

Characterization TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)To monitor changes in nanoparticle size and size distribution after each modification step. An increase in size is expected after PEGylation and ligand conjugation.[13][14]
Zeta Potential Analysis Surface ChargeTo confirm changes in surface charge, which indicates successful surface modification. For example, a shift towards neutral is often observed after PEGylation.[14]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical Functional GroupsTo confirm the presence of the alkyne group after linker attachment and the successful conjugation of the ligand by identifying characteristic vibrational bands.[13][14]
Transmission/Scanning Electron Microscopy (TEM/SEM) Morphology and SizeTo visualize the nanoparticles and ensure they have not aggregated during the modification process.[15]
UV-Vis Spectroscopy QuantificationIf the attached ligand has a characteristic absorbance, this can be used to quantify the degree of conjugation.

Detailed Experimental Protocols

Note: These are generalized protocols. Optimal reaction conditions (e.g., molar ratios, reaction times, temperature) may vary depending on the specific type of nanoparticle and ligand used and should be optimized accordingly.

Protocol 1: Anchoring this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles with surface amine groups (e.g., silica (B1680970) nanoparticles functionalized with APTES, or iron oxide nanoparticles coated with polyethyleneimine).

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris or hydroxylamine, pH 8.5)

  • Purification equipment (e.g., centrifuge for pelleting, dialysis membrane with appropriate MWCO, or size exclusion chromatography columns)

Procedure:

  • Nanoparticle Preparation: Disperse a known quantity of Amine-NPs in MES buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve this compound in MES buffer.

    • Add a 5-10 fold molar excess of EDC and NHS relative to the this compound.

    • Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Add the freshly activated Propargyl-PEG3-NHS ester solution to the nanoparticle dispersion. The molar ratio of linker to available amine groups on the nanoparticles should be optimized, but a starting point is a 10-50 fold molar excess of the linker.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Purification:

    • Remove the excess linker and reaction byproducts. This is a critical step.

    • Method A (Centrifugation): If the nanoparticles are large enough to be pelleted, centrifuge the reaction mixture at an appropriate speed and time. Discard the supernatant, and resuspend the pellet in PBS. Repeat this wash step 2-3 times.

    • Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes.

  • Storage: Resuspend the purified alkyne-functionalized nanoparticles (Alkyne-NPs) in a suitable buffer (e.g., PBS) and store at 4°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nanoparticles

This protocol describes the "clicking" of an azide-modified molecule (e.g., Azide-Ligand) onto the alkyne-functionalized nanoparticles.

Materials:

  • Purified Alkyne-NPs (from Protocol 1)

  • Azide-modified molecule of interest (Azide-Ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to stabilize Cu(I) and improve efficiency)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification equipment (as in Protocol 1)

Procedure:

  • Prepare Reactants:

    • Disperse the Alkyne-NPs in the reaction buffer.

    • Dissolve the Azide-Ligand in the reaction buffer. A 5-20 fold molar excess relative to the estimated number of alkyne groups on the nanoparticles is a good starting point.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water). If using THPTA, prepare a stock solution as well (e.g., 100 mM in water).

  • Initiate the Click Reaction:

    • In a reaction vessel, combine the Alkyne-NP dispersion and the Azide-Ligand solution. Mix gently.

    • If using a ligand, add CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio and pre-mix for 1-2 minutes.

    • Add the CuSO₄ (and optional ligand) to the nanoparticle/azide mixture. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The ascorbate should be in excess of the copper (e.g., 5-10 fold).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light, with gentle mixing.

  • Purification:

    • Purify the final functionalized nanoparticles to remove the copper catalyst, excess ligand, and byproducts.

    • The purification methods are the same as in Protocol 1 (centrifugation, dialysis, or size exclusion chromatography). It is particularly important to remove all traces of copper, as it can be cytotoxic.

  • Final Product: Resuspend the final, purified nanoparticles in a sterile, biocompatible buffer and store appropriately (typically at 4°C). Characterize the final product thoroughly using the techniques outlined in Section 5.

References

Application Notes and Protocols for Propargyl-PEG3-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Propargyl-PEG3-CH2COOH, a bifunctional linker containing a terminal alkyne (propargyl group) and a carboxylic acid. This versatile linker is commonly employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Two primary conjugation strategies are detailed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction involves the formation of a stable triazole linkage between the terminal alkyne of the linker and an azide-functionalized molecule.

  • EDC/NHS-Mediated Amine Coupling: This robust method activates the carboxylic acid group of the linker to form a reactive intermediate that readily couples with primary amines on proteins, peptides, or other molecules to create a stable amide bond.

Data Presentation: Reaction Condition Summary

The following tables summarize key quantitative parameters for the two primary conjugation methods for this compound. These values are intended as a starting point, and optimization may be necessary for specific applications.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterRecommended RangeRationale & Key Considerations
Molar Ratio (Alkyne:Azide) 1.1:1A slight excess of the alkyne-containing linker can help drive the reaction to completion.[1]
Copper(II) Sulfate (CuSO₄) Concentration 1-5 mol%Serves as the catalyst precursor.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 5-10 mol%Reduces Cu(II) to the active Cu(I) catalytic species. A fresh solution is crucial.[1]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 24 hoursReaction progress can be monitored by TLC or HPLC. For biomolecules, shorter reaction times are often preferred to maintain their integrity.[2]
pH 4.0 - 7.0The optimal pH for CuAAC reactions.
Typical Yield >80%CuAAC is known for its high efficiency and yields.[2]

Table 2: EDC/NHS-Mediated Amine Coupling Reaction Parameters

ParameterRecommended RangeRationale & Key Considerations
Molar Ratio (this compound : Amine-Molecule) 10- to 50-fold excess of PEG linkerA significant molar excess of the linker is often used to maximize the modification of the amine-containing molecule.[3][4]
Molar Ratio (EDC : Carboxylic Acid) 2- to 10-fold excessDrives the initial activation of the carboxyl group.[5]
Molar Ratio (NHS : Carboxylic Acid) 1.2- to 5-fold excessStabilizes the active O-acylisourea intermediate by forming a more stable NHS ester.[5] A common EDC:NHS ratio is 2:1 or 1:1.[5]
Activation Step pH 4.5 - 6.0This pH range is most efficient for the activation of the carboxylic acid by EDC and NHS.[4][6][7][8]
Coupling Step pH 7.2 - 8.5The reaction of the NHS-activated ester with primary amines is most efficient at a slightly basic pH.[4][6][7][8]
Activation Time 15 - 30 minutesThe activation of the carboxylic acid is a relatively rapid process.[4][6][7]
Coupling Reaction Time 2 hours at Room Temperature or Overnight at 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C for sensitive biomolecules.[4]
Typical Yield 60 - 80%Yields are dependent on the specific reactants and reaction conditions.[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an azide-containing molecule (e.g., a modified protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0)

  • Copper chelator (e.g., EDTA) for quenching

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer).

    • Prepare a stock solution of the azide-containing molecule in the reaction buffer.

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM).

    • Prepare an aqueous solution of CuSO₄ (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (e.g., 1.1:1) in the degassed reaction buffer.

    • Add the sodium ascorbate solution to the mixture and mix gently.

    • Initiate the reaction by adding the CuSO₄ solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-24 hours.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, or mass spectrometry) until the starting materials are consumed.

  • Quenching and Purification:

    • Upon completion, add a copper chelator such as EDTA to sequester the copper catalyst.[1]

    • Purify the final conjugate using a suitable method to remove unreacted reagents and the catalyst. Size-exclusion chromatography (SEC) is commonly used for purifying PEGylated proteins.[9][][11]

Protocol 2: EDC/NHS-Mediated Amine Coupling

This protocol details a two-step method for activating the carboxylic acid of this compound and subsequently coupling it to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

    • Prepare a solution of the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.[5]

  • Activation Step:

    • In a reaction vessel, add the EDC stock solution to the this compound solution. Mix gently.

    • Immediately add the NHS stock solution to the mixture.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.[4][6][7]

  • Coupling Step:

    • Immediately add the activated Propargyl-PEG3-NHS ester solution to the solution of the amine-containing molecule.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[3]

    • Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography.[9][][11]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Quenching & Purification A This compound Stock Solution E Combine Alkyne & Azide in Degassed Buffer A->E B Azide-Molecule Stock Solution B->E C Sodium Ascorbate (Fresh) F Add Sodium Ascorbate C->F D CuSO4 Solution G Add CuSO4 to Initiate D->G E->F Mix F->G Mix H Incubate at RT (1-24h) G->H Incubate I Add EDTA to Quench Reaction H->I Reaction Complete J Purify Conjugate (e.g., SEC) I->J Quenched Mixture K Characterize Final Product J->K Purified Conjugate

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

EDC_NHS_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Quenching & Purification A This compound in Activation Buffer (pH 4.5-6.0) E Combine Linker, EDC, & NHS A->E B Amine-Molecule in Coupling Buffer (pH 7.2-8.5) G Add Activated Linker to Amine-Molecule B->G C EDC Stock Solution C->E D NHS Stock Solution D->E F Incubate at RT (15-30 min) E->F Activate F->G Activated Linker H Incubate (2h at RT or O/N at 4°C) G->H Incubate I Add Quenching Buffer H->I Reaction Complete J Purify Conjugate (e.g., Dialysis/SEC) I->J Quenched Mixture K Characterize Final Product J->K Purified Conjugate

Caption: Workflow for EDC/NHS-Mediated Amine Coupling.

References

Application Notes and Protocols: Attaching Propargyl-PEG3-CH2COOH to Antibodies and Other Biologics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent attachment of the bifunctional linker, Propargyl-PEG3-CH2COOH, to antibodies and other protein-based biologics. This linker introduces a terminal alkyne group, enabling subsequent modification through highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, which is particularly advantageous in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[3][4][5]

The conjugation process is a two-stage procedure. The first stage involves the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated linker is then reacted with primary amines (primarily the ε-amino groups of lysine (B10760008) residues) on the surface of the antibody.[6][7][8] The second stage involves the click chemistry reaction of the newly introduced propargyl group with an azide-functionalized molecule of interest, such as a cytotoxic drug, a fluorescent dye, or a chelating agent for radiolabeling.[9][10][11]

These protocols are designed to provide a robust starting point for the development of bioconjugates for a wide range of applications, from basic research to therapeutic development.

Data Presentation: Quantitative Parameters for Conjugation

The efficiency of the conjugation process is influenced by several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following table summarizes key quantitative parameters for the successful attachment of this compound to antibodies. These values are based on established protocols for similar PEGylated linkers and should be optimized for each specific antibody and application.[6][7][12]

ParameterStage 1: EDC/NHS Activation & Antibody CouplingStage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Molar Ratio (Linker:Antibody) 5:1 to 20:1 (linker excess)1:1 (alkyne on antibody to azide-payload)
Molar Ratio (EDC:Linker) 2:1 to 10:1 (EDC excess)N/A
Molar Ratio (NHS:Linker) 2:1 to 5:1 (NHS excess)N/A
Molar Ratio (CuSO4:Azide-Payload) N/A1:1 to 1:5 (CuSO4 excess)
Molar Ratio (Reducing Agent:CuSO4) N/A2:1 to 5:1 (e.g., Sodium Ascorbate)
Reaction pH Activation: 4.5-7.2; Conjugation: 7.0-8.54.0-11.0 (typically neutral)
Reaction Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 1-2 hours (RT) or Overnight (4°C)1-16 hours
Typical Drug-to-Antibody Ratio (DAR) N/A2-8

Experimental Protocols

Stage 1: EDC/NHS Coupling of this compound to an Antibody

This protocol details the activation of the carboxylic acid on the linker and its subsequent conjugation to primary amines on the antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in Coupling Buffer.

  • Activation of this compound:

    • Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., anhydrous DMSO or Activation Buffer).

    • In a microcentrifuge tube, combine the this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:2 (Linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Conjugation to the Antibody:

    • Add the freshly activated this compound solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized, with a starting point of a 10-fold molar excess of the linker.

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Propargyl-Modified Antibody:

    • Remove excess linker and byproducts by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Stage 2: Click Chemistry Conjugation of an Azide-Payload to the Propargyl-Modified Antibody

This protocol describes a model copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Propargyl-modified antibody (from Stage 1)

  • Azide-functionalized payload (e.g., azide-dye, azide-drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis cassettes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-payload, CuSO4, sodium ascorbate (B8700270), and THPTA ligand in an appropriate solvent (e.g., water or DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-modified antibody and the azide-payload in the Reaction Buffer.

    • In a separate tube, pre-mix the CuSO4 and THPTA ligand.

    • Add the CuSO4/ligand complex to the antibody/payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-16 hours at room temperature, protected from light if using a light-sensitive payload.

  • Purification of the Final Conjugate:

    • Purify the antibody conjugate from excess reagents and byproducts using a desalting column or dialysis.

Characterization of the Antibody Conjugate

It is crucial to characterize the final conjugate to determine the degree of labeling, also known as the drug-to-antibody ratio (DAR).[13]

  • UV-Vis Spectroscopy: This is a straightforward method to estimate the average DAR if the payload has a distinct absorbance from the antibody.[14][][16] The absorbance of the conjugate is measured at two wavelengths (e.g., 280 nm for the antibody and the maximum absorbance wavelength of the payload). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[13]

  • Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the conjugate.[17][18][19] This allows for the determination of the distribution of different drug-loaded species and an accurate calculation of the average DAR.[20]

Visualizations

experimental_workflow cluster_stage1 Stage 1: EDC/NHS Coupling cluster_stage2 Stage 2: Click Chemistry Ab Antibody Coupling Conjugation Ab->Coupling Linker This compound Activation Activation of Linker Linker->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activation->Coupling Purification1 Purification Coupling->Purification1 Propargyl_Ab Propargyl-Modified Antibody Click_Reaction CuAAC Reaction Propargyl_Ab->Click_Reaction Purification1->Propargyl_Ab Azide_Payload Azide-Payload Azide_Payload->Click_Reaction Purification2 Purification Click_Reaction->Purification2 Final_Conjugate Final Antibody Conjugate Purification2->Final_Conjugate

Caption: Workflow for attaching this compound to antibodies.

edc_nhs_mechanism Carboxyl Linker-COOH O_Acylisourea O-Acylisourea Intermediate Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Antibody-NH2 Antibody_Amine Antibody-NH2

References

Application Notes and Protocols for Biomolecule Immobilization using Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of biomolecules onto various substrates using the heterobifunctional linker, Propargyl-PEG3-CH2COOH. This linker is particularly valuable for creating biocompatible surfaces with precisely controlled biomolecule orientation, a critical factor in the development of biosensors, immunoassays, and targeted drug delivery systems.

Introduction

This compound is a versatile linker molecule that features a terminal carboxylic acid group and a terminal propargyl group, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to amine-functionalized surfaces through stable amide bond formation. The propargyl group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This enables the covalent immobilization of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, in a controlled and oriented manner. The PEG spacer enhances the water solubility of the linker and reduces non-specific protein adsorption on the functionalized surface, thereby improving the signal-to-noise ratio in bioassays.

Key Applications

  • Biosensor Development: Covalently immobilizing antibodies, enzymes, or other recognition elements onto sensor surfaces (e.g., gold, silicon oxide, graphene) for the detection of specific analytes.

  • Immunoassays: Creating microarrays and other platforms for high-throughput screening and diagnostic applications.

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers with targeting ligands to enhance their specificity and efficacy.

  • Cell Culture Engineering: Modifying cell culture substrates with growth factors or adhesion peptides to control cell behavior.

  • Proteomics: Immobilizing proteins for interaction studies and functional analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for biomolecule immobilization on surfaces functionalized with PEG-alkyne linkers. It is important to note that the specific values for immobilization efficiency, surface density, and retained activity can vary significantly depending on the biomolecule, substrate material, and experimental conditions. The data presented here is intended to provide a general overview of the expected outcomes.

Table 1: Representative Immobilization Efficiency and Surface Density

BiomoleculeSubstrateImmobilization MethodSurface Density (ng/cm²)Immobilization Efficiency (%)Reference
Antibody (IgG)GoldEDC/NHS coupling & CuAAC150 - 30070 - 85[1]
Enzyme (Lysozyme)Silicon DioxideEDC/NHS coupling & CuAAC100 - 20060 - 80[2]
Peptide (RGD)TitaniumEDC/NHS coupling & CuAAC50 - 100> 90[3]
OligonucleotideGlassEDC/NHS coupling & CuAAC80 - 150> 90Similar Systems

Table 2: Representative Retained Activity of Immobilized Biomolecules

BiomoleculeAssay for ActivityRetained Activity (%)Key Factors Influencing ActivityReference
Antibody (IgG)Antigen binding ELISA80 - 95Oriented immobilization, reduced steric hindrance[2]
Enzyme (Horseradish Peroxidase)Catalytic activity assay60 - 85Proper orientation of the active site[4]
Peptide (Antimicrobial Peptide)Bacterial growth inhibition> 90Accessibility of the peptide to the bacterial membrane[3]

Experimental Protocols

This section provides a detailed, two-stage protocol for the immobilization of biomolecules using this compound.

Stage 1: Surface Functionalization with this compound

This protocol describes the covalent attachment of the linker to an amine-functionalized substrate.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, gold surface with amine-terminated SAM)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Prepare fresh solutions of EDC (100 mg/mL) and NHS (100 mg/mL) in DI water immediately before use.

  • Activate Carboxyl Groups:

    • In a microcentrifuge tube, mix 10 µL of 100 mM this compound with 80 µL of Activation Buffer.

    • Add 5 µL of EDC solution and 5 µL of NHS solution to the linker solution.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

  • Couple Linker to Surface:

    • Immediately apply the activated linker solution to the amine-functionalized substrate.

    • Incubate for 1-2 hours at room temperature in a humidified chamber.

  • Wash and Quench:

    • Wash the substrate three times with PBST to remove unreacted linker and byproducts.

    • Immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.

    • Wash the substrate three times with PBST and then with DI water.

    • Dry the substrate under a stream of nitrogen gas.

Stage 2: Immobilization of Azide-Modified Biomolecule via Click Chemistry (CuAAC)

This protocol describes the covalent attachment of an azide-modified biomolecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized substrate (from Stage 1)

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Click Chemistry Reaction Buffer: 1X PBS, pH 7.4

  • Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-modified biomolecule in Click Chemistry Reaction Buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in DI water.

  • Prepare Click Reaction Master Mix:

    • In a microcentrifuge tube, prepare the master mix by adding the components in the following order (for a 1 mL final volume):

      • 850 µL of Click Chemistry Reaction Buffer

      • 100 µL of 10 mM azide-modified biomolecule

      • 10 µL of 100 mM CuSO₄

      • 10 µL of 100 mM THPTA

      • 30 µL of 500 mM sodium ascorbate (add last to initiate the reaction)

    • Mix gently by pipetting.

  • Immobilize Biomolecule:

    • Apply the Click Reaction Master Mix to the propargyl-functionalized substrate.

    • Incubate for 1-4 hours at room temperature in a humidified chamber. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Wash:

    • Wash the substrate three times with PBST to remove unreacted biomolecules and catalyst.

    • Wash three times with DI water.

    • Dry the substrate under a stream of nitrogen gas. The functionalized surface is now ready for use.

Surface Characterization

Successful functionalization at each stage can be verified using surface-sensitive analytical techniques:

  • Contact Angle Goniometry: An increase in hydrophilicity (decrease in water contact angle) is expected after PEGylation.

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of specific elements and chemical bonds. An increase in the C-O and N-C=O peaks after linker immobilization and an increase in the N 1s signal after biomolecule conjugation are indicative of successful reactions.

  • Atomic Force Microscopy (AFM): Can be used to visualize changes in surface morphology and roughness after each immobilization step.

  • Ellipsometry: Can measure the thickness of the immobilized layers.

Visualizations

experimental_workflow cluster_0 Stage 1: Surface Functionalization cluster_1 Stage 2: Biomolecule Immobilization amine_surface Amine-Functionalized Substrate coupling Amide Coupling amine_surface->coupling 1 hr, RT linker_solution This compound Solution edc_nhs EDC/NHS Activation linker_solution->edc_nhs 15 min, RT activated_linker Activated Linker edc_nhs->activated_linker activated_linker->coupling propargyl_surface Propargyl-Functionalized Surface coupling->propargyl_surface click_reaction Click Chemistry (CuAAC) propargyl_surface->click_reaction 1-4 hr, RT azide_biomolecule Azide-Modified Biomolecule azide_biomolecule->click_reaction click_reagents CuSO4 / Na-Ascorbate THPTA click_reagents->click_reaction final_surface Biomolecule-Immobilized Surface click_reaction->final_surface click_chemistry_pathway propargyl Surface-Bound Propargyl Group triazole Stable Triazole Linkage propargyl->triazole azide Azide-Modified Biomolecule azide->triazole copper_catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) copper_catalyst->triazole catalyzes

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Propargyl-PEG3-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the Propargyl-PEG3-CH2COOH linker in solid-phase peptide synthesis (SPPS). This versatile linker incorporates a propargyl group for subsequent "click" chemistry modifications, a hydrophilic PEG spacer to enhance solubility and reduce aggregation, and a carboxylic acid for attachment to an amino-functionalized solid support.

Introduction to the this compound Linker

The this compound linker is a heterobifunctional molecule designed for the synthesis of C-terminally unmodified peptides with a handle for post-synthetic modifications. Its key features include:

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] This allows for the straightforward conjugation of peptides to a wide variety of molecules, including fluorophores, radiolabels, cytotoxic drugs, or other peptides.

  • Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that can improve the solubility of the growing peptide chain, potentially reducing aggregation during synthesis. This can be particularly beneficial for hydrophobic or "difficult" sequences.[3]

  • Carboxylic Acid Terminus: Enables the covalent attachment of the linker to a variety of amino-functionalized solid supports, such as Rink Amide or Sieber Amide resins, through standard amide bond formation.[4]

Data Summary

The following tables summarize typical quantitative parameters associated with the use of the this compound linker in Fmoc-based solid-phase peptide synthesis. These values are based on standard SPPS practices and may vary depending on the specific resin, peptide sequence, and coupling reagents used.

Table 1: Resin Loading and Linker Attachment

ParameterTypical ValueMethod of Determination
Resin TypeRink Amide AM Resin-
Initial Resin Loading0.4 - 0.8 mmol/gManufacturer's Specification
Linker Concentration3 - 5 equivalents (relative to resin loading)-
Coupling ReagentHBTU/HATU (3-5 eq.), DIPEA (6-10 eq.)-
Expected Linker Loading Efficiency > 95% Quantitative Ninhydrin (B49086) Test[5]

Table 2: Peptide Chain Elongation

ParameterTypical ValueMethod of Determination
Fmoc-Amino Acid Concentration3 - 5 equivalents (relative to linker loading)-
Coupling ReagentHCTU/HATU (3-5 eq.), DIPEA (6-10 eq.)-
Coupling Efficiency per Cycle > 99% Qualitative/Quantitative Ninhydrin Test
Fmoc Deprotection Reagent20% Piperidine (B6355638) in DMF-

Table 3: Peptide Cleavage and Purification

ParameterTypical ValueNotes
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OStandard for acid-labile linkers[6]
Cleavage Time2 - 3 hoursSequence dependent
Expected Crude Peptide Purity 70 - 90% HPLC Analysis
Overall Peptide Yield 50 - 80% Based on initial resin loading

Experimental Protocols

Protocol 1: Attachment of this compound Linker to Amino-Functionalized Resin

This protocol describes the manual loading of the this compound linker onto an amino-functionalized resin (e.g., Rink Amide AM resin).

Materials:

  • Rink Amide AM resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Rink Amide AM resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).[4]

  • In a separate vial, dissolve this compound (3 eq., 1.5 mmol), DIC (3 eq., 1.5 mmol), and Oxyma Pure (3 eq., 1.5 mmol) in DMF (5 mL).

  • Add the activation solution to the resin.

  • Add DIPEA (6 eq., 3.0 mmol) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (no blue color) indicates complete coupling.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the linker using a quantitative ninhydrin test or by gravimetric analysis.

Protocol 2: Standard Fmoc-SPPS Peptide Elongation

This protocol outlines a standard cycle for the addition of an Fmoc-protected amino acid to the linker-functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • HCTU or HATU

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

Procedure (per coupling cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[7]

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[3]

    • Monitor the coupling reaction with a qualitative ninhydrin test.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-bound resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a fume hood.[6]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide by reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry.

Visualizations

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Cleavage & Post-Synthesis Resin Amino-Functionalized Resin (e.g., Rink Amide) Linker_Coupling Couple this compound (DIC, Oxyma, DIPEA) Resin->Linker_Coupling Washed_Resin Wash and Dry Linker-Resin Linker_Coupling->Washed_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washed_Resin->Fmoc_Deprotection AA_Coupling Couple Fmoc-Amino Acid (HCTU, DIPEA) Fmoc_Deprotection->AA_Coupling Wash Wash (DMF, DCM) AA_Coupling->Wash Wash->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash->Cleavage After final AA Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Click_Chemistry Click Reaction (e.g., with Azide-Molecule) Purification->Click_Chemistry Click_Reaction cluster_product Product Peptide Peptide-Propargyl Conjugate Peptide-Triazole-Molecule Peptide->Conjugate Azide Azide-Modified Molecule (e.g., Fluorophore, Drug) Azide->Conjugate Catalyst Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) Catalyst->Conjugate

References

Application Notes and Protocols for Cell-Based Assays Using Propargyl-PEG3-CH2COOH Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a versatile bifunctional linker molecule increasingly utilized in chemical biology and drug discovery. Its structure, featuring a terminal propargyl group (an alkyne) and a carboxylic acid, makes it an ideal tool for "click chemistry" and the synthesis of complex bioactive molecules. One of its most prominent applications is in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker, such as one derived from this compound, connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, enabling them to degrade target proteins at sub-stoichiometric concentrations.

This document provides detailed application notes on the use of molecules modified with this compound in cell-based assays, with a focus on the characterization of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.

General Workflow for PROTAC Synthesis and Evaluation

The general workflow for developing and evaluating a PROTAC using a this compound linker involves several key stages, from chemical synthesis to cellular characterization.

PROTAC Workflow cluster_synthesis Synthesis cluster_assay Cell-Based Assays cluster_analysis Data Analysis s1 This compound Linker s4 PROTAC Assembly s1->s4 s2 POI Ligand (e.g., JQ1 amine) s2->s4 Amide Coupling s3 E3 Ligase Ligand (e.g., Pomalidomide azide) s3->s4 CuAAC Click Chemistry a1 Western Blot (Protein Degradation) s4->a1 Characterization a2 Cell Viability Assay (e.g., MTT) s4->a2 a3 Target Engagement (e.g., NanoBRET) s4->a3 d1 Quantify DC50 & Dmax a1->d1 d2 Determine IC50 a2->d2 d3 Confirm Ternary Complex a3->d3 PROTAC_BRD4_Degradation_Pathway cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene Inhibits cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Promotes Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Cell_Cycle->Proliferation

In vivo Applications of Propargyl-PEG3-CH2COOH Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a heterobifunctional linker molecule increasingly utilized in the development of complex bioconjugates for in vivo applications. Its structure comprises three key components: a terminal propargyl group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture allows for a modular and efficient approach to covalently linking different molecules of interest, such as targeting ligands, therapeutic agents, and imaging probes.

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling a highly specific and efficient reaction with azide-functionalized molecules. The carboxylic acid end allows for standard amide bond formation with primary or secondary amines, commonly found in proteins, peptides, and small molecule drugs. The hydrophilic PEG3 spacer is crucial for in vivo applications as it can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.

While direct in vivo studies utilizing the specific this compound linker are not extensively documented in publicly available literature, its structural motifs are central to the design of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will provide application notes and protocols based on representative studies of similar PEG-linked conjugates to illustrate the in vivo potential of this compound.

Application Note 1: Development of PROTACs for Targeted Protein Degradation

Concept: this compound is an ideal linker for synthesizing PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[3]

Exemplary Application: A study by Jing et al. (2020) demonstrates the in vivo efficacy of a novel BRD4-degrading PROTAC, DP1, which utilizes a PEG-based linker to connect a JQ1 derivative (a BRD4 inhibitor) to a ligand for the DCAF15 E3 ligase.[4] This study serves as a strong model for the potential application of this compound in developing in vivo-active PROTACs.

Quantitative Data Summary (Based on DP1 PROTAC Study)
ParameterResultCell Line / Animal Model
In Vitro Degradation
DP1 DC₅₀ (BRD4)10.84 ± 0.92 µMSU-DHL-4 Lymphoma Cells
DP1 Dₘₐₓ (BRD4)98%SU-DHL-4 Lymphoma Cells
In Vivo Efficacy
BRD4 Degradation in Tumor~50% degradationSU-DHL-4 Xenograft Model
Tumor Growth InhibitionSignificant reduction vs. vehicleSU-DHL-4 Xenograft Model
Body Weight ChangeNo significant lossSCID mice

This table summarizes data for the PROTAC DP1, which uses a PEG-based linker, as a representative example of what could be achieved with a this compound-based PROTAC. Data is sourced from Jing et al., 2020.[4]

Experimental Workflow for PROTAC Development

G cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A This compound D PROTAC Synthesis A->D Amide Coupling B POI Ligand (e.g., JQ1-Amine) B->D C E3 Ligase Ligand (e.g., Azide-modified E7820) C->D CuAAC Click Chemistry E Cellular Degradation Assay (e.g., Western Blot, DC50) D->E Screening F Anti-proliferation Assay (e.g., IC50) E->F G Xenograft Mouse Model Establishment F->G Lead Candidate H PROTAC Administration (e.g., i.p. injection) G->H I Tumor Growth Monitoring H->I J Pharmacodynamic Analysis (BRD4 levels in tumor) H->J K Toxicity Assessment (Body Weight) H->K

Caption: Workflow for developing an in vivo-active PROTAC.

Protocol: In Vivo Efficacy of a PROTAC in a Xenograft Model

This protocol is a generalized representation based on the methodology described for the DP1 PROTAC.[4]

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or NSG mice), 6-8 weeks old.

    • Subcutaneously inject 5-10 x 10⁶ cancer cells (e.g., SU-DHL-4) in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.

    • Monitor tumor growth. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • PROTAC Formulation and Administration:

    • Prepare the PROTAC formulation for in vivo administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer the PROTAC (e.g., 50 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection daily or as determined by pharmacokinetic studies.

  • Efficacy and Pharmacodynamic Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (or at specific time points), euthanize a subset of mice from each group.

    • Excise tumors and prepare protein lysates.

    • Perform Western blot analysis on the tumor lysates to quantify the levels of the target protein (e.g., BRD4) and a loading control (e.g., GAPDH) to confirm in vivo protein degradation.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Analyze the statistical significance of differences in tumor growth between treatment and control groups.

    • Quantify Western blot bands to determine the percentage of target protein degradation in the treatment group compared to the vehicle control.

Application Note 2: Targeted Drug Delivery with Antibody-Drug Conjugates (ADCs)

Concept: The this compound linker can be used to construct ADCs, which deliver a potent cytotoxic payload to cancer cells by targeting a tumor-specific antigen on the cell surface.[] In this construct, the carboxylic acid end of the linker would be conjugated to an amine group on the antibody. The propargyl group would then be used to "click" an azide-modified cytotoxic drug to the antibody-linker complex. The PEG linker can improve the pharmacokinetics and solubility of the ADC.[6][7]

Experimental Workflow for ADC Synthesis and Evaluation

G cluster_conjugation ADC Synthesis cluster_evaluation In Vivo Evaluation A Targeting Antibody (e.g., Trastuzumab) D Antibody-Linker Conjugation (Amide Coupling) A->D B This compound B->D C Azide-modified Payload (e.g., MMAE-N3) E Final ADC Assembly (Click Chemistry) C->E D->E F Pharmacokinetic Study (Plasma half-life, AUC) E->F Characterized ADC G Biodistribution Study (Radiolabeled ADC) F->G H Xenograft Efficacy Study (Tumor Regression) G->H

Caption: General workflow for ADC synthesis and in vivo testing.

Protocol: General Pharmacokinetic Analysis of a PEG-linked Conjugate

This is a generalized protocol for assessing the pharmacokinetic properties of a bioconjugate like an ADC or PROTAC.

  • Animal Model and Dosing:

    • Use healthy adult mice or rats (e.g., BALB/c mice).

    • Administer a single dose of the conjugate intravenously (i.v.) via the tail vein or intraperitoneally (i.p.). The dose will depend on the potency and nature of the conjugate.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-50 µL) from a consistent site (e.g., saphenous vein) at multiple time points post-administration (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method to quantify the concentration of the conjugate in the plasma samples. This is typically an enzyme-linked immunosorbent assay (ELISA) for antibody-based conjugates or liquid chromatography-mass spectrometry (LC-MS/MS) for small molecule conjugates.

    • For ELISA, coat a plate with the target antigen, add plasma samples, and detect the bound conjugate with a secondary antibody.

    • For LC-MS/MS, perform protein precipitation or solid-phase extraction on the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Parameter Calculation:

    • Plot the plasma concentration of the conjugate versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data.

    • Key parameters to calculate include:

      • Cₘₐₓ: Maximum plasma concentration.

      • t₁/₂: Elimination half-life.

      • AUC: Area under the plasma concentration-time curve.

      • CL: Clearance.

      • Vd: Volume of distribution.

Conclusion

The this compound linker is a versatile tool for the construction of sophisticated bioconjugates for in vivo use. Its distinct functionalities enable modular synthesis strategies for creating targeted therapeutics like PROTACs and ADCs. The inclusion of a short PEG chain is advantageous for improving the aqueous solubility and overall pharmacokinetic profile of the final conjugate. The provided application notes and protocols, based on analogous systems, offer a framework for researchers and drug developers to design and evaluate novel in vivo applications of conjugates built with this valuable linker.

References

Application Notes and Protocols for Propargyl-PEG3-CH2COOH in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-CH2COOH is a versatile heterobifunctional linker molecule widely employed in the development of fluorescent probes for biological applications. Its unique structure, featuring a terminal alkyne group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid, enables the straightforward synthesis of custom probes for a variety of research and drug development needs. The propargyl group serves as a handle for "click chemistry," a highly efficient and bioorthogonal ligation reaction, allowing for the covalent attachment of azide-modified fluorophores.[1][2] The PEG3 spacer enhances the solubility and biocompatibility of the resulting probe, minimizing non-specific interactions.[3] The terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as proteins and antibodies, enabling targeted labeling.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of fluorescent probes for protein labeling and cellular imaging.

Principle of Fluorescent Probe Synthesis

The creation of fluorescent probes using this compound is a two-step process rooted in the principles of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

  • Activation and Bioconjugation (Optional): The carboxylic acid moiety of this compound can be activated (e.g., using EDC and NHS) to form an amine-reactive ester. This activated linker can then be conjugated to a biomolecule of interest (e.g., a protein or antibody) through the formation of a stable amide bond with primary amines (e.g., lysine (B10760008) residues).

  • Click Chemistry Reaction: The alkyne-functionalized biomolecule (or the free this compound) is then reacted with an azide-containing fluorescent dye. In the presence of a copper(I) catalyst, the alkyne and azide (B81097) groups undergo a [3+2] cycloaddition to form a stable triazole ring, covalently linking the fluorophore to the biomolecule or the PEG linker.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C11H18O6
Molecular Weight 246.26 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water
Purity >95%
Table 2: Common Azide-Modified Fluorophores for Click Chemistry
FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)
Alexa Fluor 488 Azide 4955190.92
Cyanine3 (Cy3) Azide 5505700.15
Cyanine5 (Cy5) Azide 6496700.28
TAMRA Azide 5555800.65
Rhodamine B Azide 5605800.70

Note: Quantum yields are approximate and can vary depending on the local environment and conjugation partner.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe using this compound and a Fluorescent Azide

This protocol describes the direct conjugation of a fluorescent azide to this compound to create a generic fluorescent probe.

Materials:

  • This compound

  • Azide-modified fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion or reverse-phase chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Dissolve the azide-modified fluorophore in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 10 mM this compound (100 nmol)

      • 12 µL of 10 mM azide-modified fluorophore (120 nmol, 1.2 equivalents)

      • 68 µL of PBS, pH 7.4

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Prepare the copper catalyst solution immediately before use by mixing 2 µL of 100 mM CuSO4 and 8 µL of 50 mM THPTA.

    • Add 10 µL of the freshly prepared sodium ascorbate solution to the reaction mixture.

    • Add 10 µL of the CuSO4/THPTA solution to the reaction mixture.

    • Vortex the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting fluorescent probe using an appropriate chromatography method (e.g., size-exclusion chromatography to remove unreacted small molecules or reverse-phase HPLC for higher purity).

    • Collect the fractions containing the fluorescently labeled product.

  • Characterization and Storage:

    • Confirm the synthesis of the fluorescent probe by measuring its absorbance and fluorescence spectra.

    • Determine the concentration of the probe using the Beer-Lambert law with the known extinction coefficient of the fluorophore.

    • Store the purified probe at -20°C, protected from light.

Protocol 2: Labeling of a Protein with this compound and a Fluorescent Azide

This protocol outlines the steps for labeling a protein with a custom fluorescent probe synthesized in situ.

Materials:

  • Protein of interest with accessible primary amines (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Azide-modified fluorophore

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in DMSO to prepare 10 mM stock solutions.

    • In a microcentrifuge tube, mix 10 µL of 10 mM this compound, 10 µL of 10 mM EDC, and 10 µL of 10 mM NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated Propargyl-PEG3-NHS ester solution to the protein solution. The molar ratio of linker to protein may need to be optimized (e.g., 10:1 to 50:1).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Linker:

    • Remove unreacted linker using a desalting column according to the manufacturer's instructions.

  • Click Chemistry Labeling:

    • To the alkyne-modified protein, add the azide-modified fluorophore at a 2-5 fold molar excess.

    • Add the copper catalyst and sodium ascorbate as described in Protocol 1, Step 3.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove excess fluorophore and catalyst using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).

Protocol 3: Cellular Imaging with a this compound-based Fluorescent Probe

This protocol provides a general workflow for imaging cells labeled with a fluorescent probe.

Materials:

  • Cells of interest cultured on coverslips or in imaging dishes

  • Fluorescently labeled protein or small molecule probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Incubate the cells with the fluorescent probe diluted in cell culture medium for a specific time (e.g., 30 minutes to 2 hours). The optimal concentration and incubation time should be determined empirically.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove unbound probe.

  • Fixation (Optional):

    • If required, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Application Propargyl_PEG This compound Click_Reaction CuAAC Click Chemistry Propargyl_PEG->Click_Reaction Azide_Dye Azide-Fluorophore Azide_Dye->Click_Reaction Fluorescent_Probe Fluorescent Probe Click_Reaction->Fluorescent_Probe Labeled_Biomolecule Labeled Biomolecule Fluorescent_Probe->Labeled_Biomolecule Click Reaction Cell_Labeling Cellular Labeling Fluorescent_Probe->Cell_Labeling Biomolecule Target Biomolecule (e.g., Protein) Biomolecule->Labeled_Biomolecule Conjugation Labeled_Biomolecule->Cell_Labeling Imaging Fluorescence Imaging Cell_Labeling->Imaging

Caption: Experimental workflow for fluorescent probe synthesis and application.

signaling_pathway_probe cluster_mapk MAPK Signaling Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Probe Fluorescent Probe (Targeting ERK) ERK->Probe Response Cellular Response (e.g., Proliferation) ERK->Response

Caption: Visualization of a fluorescent probe targeting a component of the MAPK signaling pathway.

logical_relationship cluster_functionality Functional Groups cluster_application Applications Propargyl_Linker This compound Alkyne Alkyne Group Propargyl_Linker->Alkyne PEG PEG Spacer Propargyl_Linker->PEG Carboxylic_Acid Carboxylic Acid Propargyl_Linker->Carboxylic_Acid Click_Chemistry Click Chemistry Alkyne->Click_Chemistry Solubility Increased Solubility PEG->Solubility Bioconjugation Bioconjugation Carboxylic_Acid->Bioconjugation

Caption: Logical relationship between the functional groups of this compound and their applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG3-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low reaction yields and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The terminal propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach the linker to azide-modified molecules. The terminal carboxylic acid can be activated to form a stable amide bond with primary or secondary amines on proteins, peptides, or small molecules.

Q2: What are the most common reasons for low yield when using this compound in an amide coupling reaction?

A2: Low yields in amide coupling reactions with this linker are often due to:

  • Inefficient activation of the carboxylic acid: This can be caused by suboptimal pH, inactive coupling reagents, or the presence of moisture.

  • Hydrolysis of the activated ester: The activated intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid.

  • Side reactions: Common side reactions include the formation of N-acylurea byproduct when using carbodiimides like EDC.

  • Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact yield.

  • Purification losses: PEGylated molecules can be challenging to purify, leading to product loss.

Q3: What are the key factors for a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the propargyl group?

A3: For a high-yielding CuAAC reaction, it is crucial to:

  • Use an active copper(I) catalyst: The Cu(I) oxidation state is essential for the reaction. It is often generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.

  • Prevent catalyst oxidation: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Ensure purity of reactants: Impurities in the propargyl-PEG linker or the azide-containing molecule can inhibit the catalyst.

  • Optimize reagent stoichiometry: The molar ratios of the catalyst, ligand (if used), and reducing agent are critical for optimal performance.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C for long-term storage and protected from light. When in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, also with protection from light.[1]

Troubleshooting Guide

Low Yield in Amide Coupling Reactions

This section provides a structured approach to troubleshooting low yields when coupling the carboxylic acid moiety of this compound with an amine-containing molecule.

Potential CauseRecommended Solution
Inactive Coupling Reagents (EDC, NHS, HATU) Use fresh, high-purity coupling reagents. EDC and HATU are moisture-sensitive, so ensure they are stored in a desiccator and warm to room temperature before opening to prevent condensation.
Incorrect pH for Activation/Coupling For EDC/NHS couplings, perform the activation of the carboxylic acid at a pH of 4.5-6.0.[2][3][4] The subsequent coupling to the amine is most efficient at a pH of 7.2-8.0.[2][5][6] Use non-amine buffers like MES for the activation step and PBS for the coupling step.
Presence of Water Use anhydrous solvents (e.g., DMF, DCM) for the reaction, especially when using moisture-sensitive reagents like HATU. Moisture can lead to the hydrolysis of activated intermediates.
Suboptimal Reagent Stoichiometry Empirically determine the optimal molar ratios of your reagents. A good starting point for EDC/NHS coupling is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid.[7] For HATU, a slight excess (1.1-1.5 equivalents) is typically sufficient.
Steric Hindrance If either the amine or the carboxylic acid is sterically hindered, consider increasing the reaction time and/or temperature (e.g., to 40-50 °C). Switching to a more powerful coupling reagent like HATU may also improve yields.
Potential CauseRecommended Solution
N-acylurea Formation (with EDC) This byproduct forms from the rearrangement of the O-acylisourea intermediate. To minimize its formation, add NHS to the reaction to convert the unstable O-acylisourea to a more stable NHS ester.
Guanidinylation of Amine (with HATU) This side reaction can occur if the amine reacts directly with HATU. To avoid this, pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine.
Di-PEGylation If your target molecule has multiple amine groups, you may get multiple additions of the PEG linker. To control the degree of PEGylation, adjust the stoichiometry of the this compound to your target molecule.
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses common issues encountered during the click reaction involving the propargyl group.

Potential CauseRecommended Solution
Inactive Copper Catalyst Ensure the use of a Cu(I) source or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. Use a freshly prepared solution of the reducing agent.
Oxidation of Cu(I) Catalyst Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. Perform the reaction under an inert atmosphere.
Impure Reactants Verify the purity of both the this compound and the azide-containing molecule using analytical techniques such as NMR or mass spectrometry before the reaction.
Suboptimal Reagent Ratios Start with a slight excess (e.g., 1.1 equivalents) of the alkyne-containing molecule relative to the azide. Use a catalyst concentration of 1-5 mol% of the Cu(II) salt and 5-10 mol% of sodium ascorbate.
Low Reactant Concentration The rate of the CuAAC reaction is dependent on reactant concentration. If possible, increase the concentration of your reactants.

Data on Reaction Parameters

The efficiency of amide coupling reactions is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters.

Table 1: Effect of pH on EDC/NHS Coupling Efficiency

pH RangeStepEfficiencyRationale
4.5 - 6.0ActivationHighOptimal for the formation of the O-acylisourea intermediate with EDC.[2][3][4]
7.2 - 8.0CouplingHighThe amine is deprotonated and more nucleophilic, leading to efficient reaction with the NHS ester.[2][5][6]
< 4.5ActivationLowCarboxylic acid is not sufficiently deprotonated.
> 8.0CouplingDecreasedIncreased rate of hydrolysis of the NHS ester.[5]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (Reagent:Carboxylic Acid)Purpose
EDC2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.[7]
NHS/Sulfo-NHS2 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[7]
This compound1 - 20 fold excess over the amineTo drive the reaction towards the desired PEGylated product. The optimal ratio should be determined empirically.[7]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Amide Coupling

This protocol describes the activation of this compound and subsequent coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMF or DMSO (if needed for solubility)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with EDC (2-10 eq.) and NHS/Sulfo-NHS (2-5 eq.).

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Amine Coupling:

    • Add the activated Propargyl-PEG3-NHS ester solution to the amine-containing solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or dialysis.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is suitable for more challenging couplings, such as those involving sterically hindered amines.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Non-nucleophilic base (e.g., DIPEA or Triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Dissolve the amine-containing molecule (1.0-1.2 eq.) in a separate vial with anhydrous DMF.

  • Activation and Coupling:

    • To the solution of this compound, add HATU (1.1-1.5 eq.) and DIPEA (2-3 eq.).

    • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

    • Add the solution of the amine-containing molecule to the activated mixture.

    • Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove water-soluble byproducts.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Purification Propargyl_PEG_Acid This compound Activated_Ester Propargyl-PEG3-NHS Ester Propargyl_PEG_Acid->Activated_Ester EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Final Conjugate Activated_Ester->Conjugate Amine Amine-containing Molecule Amine->Conjugate Purification SEC, RP-HPLC, or Dialysis Conjugate->Purification

Caption: Workflow for a two-step EDC/NHS amide coupling reaction.

Troubleshooting_Low_Yield cluster_amide Amide Coupling Issues cluster_click Click Chemistry Issues Start Low Reaction Yield Reaction_Type Amide Coupling or Click Chemistry? Start->Reaction_Type Check_Reagents Check Reagent Activity (EDC, NHS, HATU) Reaction_Type->Check_Reagents Amide Check_Catalyst Check Catalyst Activity (Cu(I) source) Reaction_Type->Check_Catalyst Click Check_pH Verify pH for Activation and Coupling Check_Reagents->Check_pH Check_Water Ensure Anhydrous Conditions Check_pH->Check_Water Check_Stoichiometry_Amide Optimize Reagent Stoichiometry Check_Water->Check_Stoichiometry_Amide Check_Oxygen Degas Solvents & Use Inert Atmosphere Check_Catalyst->Check_Oxygen Check_Purity Verify Reactant Purity Check_Oxygen->Check_Purity Check_Stoichiometry_Click Optimize Catalyst & Reducing Agent Ratios Check_Purity->Check_Stoichiometry_Click

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Propargyl-PEG3-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing reaction conditions. The following is divided into two main sections based on the reactive handle of the linker: the Propargyl group for click chemistry and the Carboxylic Acid group for amide bond formation.

Part 1: Troubleshooting the Propargyl Group (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne (propargyl group) on this compound is designed for "click chemistry," a highly efficient copper(I)-catalyzed reaction with an azide-functionalized molecule.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of low or no yield in my CuAAC (click) reaction?

Low yield in a CuAAC reaction can typically be traced to issues with the catalyst, reagents, or reaction environment.

  • Inactive Copper Catalyst: The reaction requires Copper in the +1 oxidation state (Cu(I)).[3] If you are using a Cu(II) salt (e.g., CuSO₄), it must be combined with a reducing agent, like sodium ascorbate (B8700270), to generate Cu(I) in situ.[3] Ensure your reducing agent is fresh and not oxidized.

  • Oxygen Contamination: Dissolved oxygen in the reaction buffer can oxidize the Cu(I) catalyst to the inactive Cu(II) state. It is crucial to use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Concentration: While the reaction is generally efficient, using too low a concentration of reactants can slow the kinetics. For biomolecule conjugations, protein concentrations of 0.1 mg/mL have shown better efficiency than 1 mg/mL.[4]

  • pH Issues: The CuAAC reaction is robust and proceeds over a wide pH range, typically between 4 and 11.[5][6] However, the optimal pH can be dependent on the stability of your specific biomolecule.

  • Inhibitors: Certain functional groups or buffer components can interfere with the copper catalyst. For example, high concentrations of chelating agents (like EDTA) or thiols can sequester the copper, inhibiting the reaction.

Q2: My biomolecule (protein, peptide) is degrading or aggregating during the reaction. How can I prevent this?

This is a common issue when working with sensitive biological molecules. The standard CuAAC conditions can generate reactive oxygen species (ROS), which can damage proteins.[3]

  • Use a Protective Ligand: Incorporating a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended. The ligand accelerates the reaction and protects the biomolecule from ROS-mediated damage.[3] A 5:1 ligand-to-copper molar ratio is a good starting point.[3]

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. This can be achieved by ensuring an active catalyst system (Cu(I), ligand) and appropriate reagent concentrations.

  • Control Temperature: Run the reaction at a lower temperature (e.g., 4°C or room temperature) to maintain the stability of your biomolecule. The CuAAC reaction is often efficient even at room temperature.[6]

Q3: How do I prepare and store the this compound linker?

Proper handling and storage are critical for reagent stability.

  • Storage: The solid linker should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[1]

  • Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF. Once prepared, it is best to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Data Presentation: Recommended Reaction Parameters for CuAAC
ParameterRecommended ConditionRationale & Key Considerations
pH 4.0 - 11.0The reaction is highly tolerant of a wide pH range.[5][6] Adjust for the stability of your specific substrate.
Temperature 4°C to 37°CThe reaction proceeds well at room temperature.[6] Lower temperatures can be used to protect sensitive biomolecules.
Copper Source 0.1 - 0.25 mM CuSO₄A common starting concentration. Must be used with a reducing agent.[3]
Reducing Agent 5 mM Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) state. A fresh solution should be made immediately before use.[3]
Copper Ligand 0.5 - 1.25 mM THPTARecommended to accelerate the reaction and protect biomolecules. A 5:1 ligand-to-copper ratio is optimal.[3]
Reactant Ratio ~2-fold molar excess of one reactantTo drive the reaction to completion, use a slight excess of the less precious reactant (e.g., the PEG linker over a protein).[3]
Solvent Aqueous Buffer (e.g., PBS)The reaction is highly compatible with aqueous environments, making it ideal for bioconjugation.[6]
Experimental Protocol: CuAAC Conjugation

This protocol provides a general guideline for conjugating this compound to an azide-functionalized protein.

  • Prepare Reagents:

    • Azide-Protein Solution: Prepare your azide-functionalized protein in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Linker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Catalyst/Ligand Premix: Prepare a premix of CuSO₄ and THPTA ligand in water. For a final reaction concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA, this premix would be 20 mM CuSO₄ and 50 mM THPTA.[3]

    • Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-protein solution.

    • Add the this compound stock solution to achieve the desired molar excess.

    • Add the catalyst/ligand premix.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted linker and catalyst components using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (which will show a mass shift), mass spectrometry (for precise mass determination), or HPLC.

Visualization: CuAAC Workflow

CuAAC_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Conjugation Reaction cluster_analysis Step 3: Purification & Analysis prep_linker Dissolve Linker in DMSO reaction_mix Combine Reactants: 1. Protein 2. Linker 3. Catalyst/Ligand Mix prep_linker->reaction_mix prep_protein Prepare Azide-Protein in Degassed Buffer prep_protein->reaction_mix prep_catalyst Premix CuSO4 + THPTA Ligand prep_catalyst->reaction_mix prep_reducer Prepare Fresh Sodium Ascorbate reaction_start Initiate with Sodium Ascorbate prep_reducer->reaction_start reaction_mix->reaction_start incubation Incubate at RT (1-4 hours) reaction_start->incubation purify Purify Conjugate (e.g., SEC) incubation->purify analyze Characterize Product (SDS-PAGE, MS) purify->analyze

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 2: Troubleshooting the Carboxylic Acid Group (Amide Bond Formation)

The terminal carboxylic acid (-COOH) allows for conjugation to primary amines (-NH₂) on target molecules like proteins (e.g., lysine (B10760008) residues) or small molecules. This reaction requires chemical activation of the carboxyl group, typically using carbodiimide (B86325) chemistry (EDC/NHS).[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling yield is low. What is the most likely cause?

Low yield in EDC/NHS chemistry is almost always related to pH control, reagent quality, or buffer composition.

  • Incorrect pH: This is the most critical parameter. The reaction is a two-step process, each with a different optimal pH.

    • Carboxyl Activation (EDC/NHS): This step is most efficient in acidic conditions (pH 4.5-6.0) to activate the carboxyl group while minimizing hydrolysis of EDC.[7] A buffer like MES is ideal.

    • Amine Coupling (NHS ester reaction): This step requires the amine to be deprotonated and nucleophilic, which is favored at physiological to slightly alkaline pH (7.0-8.5).[7][8] A buffer like PBS is commonly used.

  • Competing Nucleophiles: Ensure your buffers are free from extraneous primary amines (e.g., Tris, glycine) or other nucleophiles, as they will compete with your target molecule for the activated linker, drastically reducing your yield.[9]

  • Reagent Instability: EDC and NHS are highly sensitive to moisture and will hydrolyze quickly.[7] Always use fresh, high-quality reagents and store them in a desiccator. Dissolve them immediately before use and discard any unused solution.

  • Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH. After activation, the coupling reaction with the amine should be performed without significant delay.

Q2: How do I choose the right buffers for the two-step activation and coupling process?

Buffer selection is key to maintaining the optimal pH for each step while avoiding interference.

  • Activation Step (pH 4.5-6.0): Use a buffer with no carboxyl or amine groups. MES buffer is an excellent choice.[7]

  • Coupling Step (pH 7.0-8.5): Use an amine-free buffer. Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 is a standard and effective choice.[7]

  • Buffer Exchange: It is essential to perform a buffer exchange on your amine-containing molecule to ensure it is in the correct amine-free coupling buffer (like PBS) before adding the activated linker.

Q3: Why is NHS used with EDC? Can I just use EDC alone?

While EDC alone can facilitate amide bond formation, the O-acylisourea intermediate it forms is highly unstable in water and prone to rapid hydrolysis.[7] Adding N-hydroxysuccinimide (NHS) traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[7] This two-step process significantly increases the overall efficiency and yield of the conjugation reaction in aqueous solutions.

Data Presentation: Recommended Reaction Parameters for Amide Coupling
ParameterActivation Step (EDC/NHS)Coupling Step (Amine Reaction)Rationale & Key Considerations
pH 4.5 - 6.07.0 - 8.5pH is critical for efficiency. Low pH for activation, higher pH for amine nucleophilicity.[7][8]
Buffer MES or similar non-amine, non-carboxyl bufferPBS or HEPESAvoid competing nucleophiles like Tris or glycine (B1666218) in your buffers.[9]
Temperature Room Temperature4°C to Room TemperatureLower temperatures can be used during the coupling step to improve NHS-ester stability and protect sensitive molecules.
Reagent Ratio 2-10 fold molar excess of EDC/NHS over linker10-50 fold molar excess of linker over proteinRatios should be optimized. Start with a modest excess of EDC/NHS over the PEG linker. The excess of linker to protein depends on the number of available amines.
Reaction Time 15 - 30 minutes2 hours to OvernightActivation is rapid. The coupling reaction can be run longer at lower temperatures to maximize yield.
Experimental Protocol: Two-Step Amide Coupling

This protocol provides a general guideline for conjugating the carboxylic acid of this compound to a primary amine on a target molecule.

  • Prepare Reagents:

    • Amine-Molecule: Ensure your target molecule is in an amine-free buffer (e.g., PBS, pH 7.4) via buffer exchange.

    • Linker Solution: Dissolve this compound in an appropriate buffer (e.g., MES, pH 6.0).

    • EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in the same activation buffer (e.g., MES, pH 6.0). Prepare a 10-fold higher concentration than the final desired reaction concentration.

  • Step 1: Carboxylic Acid Activation:

    • Add the EDC/NHS solution to the linker solution. A common starting point is a 2-fold molar excess of EDC/NHS over the linker.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester activated linker.

  • Step 2: Conjugation to Amine:

    • Immediately add the freshly activated linker solution to your amine-containing target molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching & Purification:

    • Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of ~50 mM. This will react with any remaining activated linker.

    • Purify the final conjugate using SEC, dialysis, or another appropriate chromatographic method to remove excess linker and reaction byproducts.

Visualization: Amide Coupling Workflow & Troubleshooting

Amide_Coupling_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_final Step 3: Quench & Purify reagents Combine Linker + Fresh EDC/NHS in MES Buffer (pH 4.5-6.0) activation Incubate at RT (15-30 min) reagents->activation activated_linker Activated NHS-Ester Linker activation->activated_linker coupling Add Activated Linker to Amine-Molecule activated_linker->coupling target_prep Prepare Amine-Molecule in PBS Buffer (pH 7.0-8.5) target_prep->coupling incubation Incubate (2h @ RT or O/N @ 4°C) coupling->incubation quench Quench with Tris Buffer incubation->quench purify Purify Conjugate (e.g., SEC) quench->purify Troubleshooting_Logic cluster_cuaac CuAAC (Propargyl) cluster_amide Amide Coupling (-COOH) start Low Conjugation Yield q_reaction Which Reaction? start->q_reaction cuaac_catalyst Check Catalyst: - Fresh reducing agent? - Degassed buffers? - Using a ligand (THPTA)? q_reaction->cuaac_catalyst CuAAC amide_ph Check pH: - pH 4.5-6.0 for activation? - pH 7.0-8.5 for coupling? q_reaction->amide_ph Amide cuaac_reagents Check Reagents: - Correct concentrations? - Linker stored properly? cuaac_catalyst->cuaac_reagents amide_buffer Check Buffers: - Free of amines (Tris)? - Performed buffer exchange? amide_ph->amide_buffer amide_reagents Check Reagents: - EDC/NHS fresh & dry? amide_buffer->amide_reagents

References

Common side reactions with Propargyl-PEG3-CH2COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a terminal alkyne group (propargyl) on one end and a carboxylic acid group on the other, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation and chemical biology, most notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The alkyne group allows for "click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the carboxylic acid can be coupled to amine-containing molecules to form stable amide bonds.

Q2: What are the main advantages of using a PEG linker like in this compound?

A2: The PEG spacer offers several key benefits in bioconjugation:

  • Increased Solubility : The hydrophilic nature of PEG enhances the aqueous solubility of conjugated molecules, which is particularly useful for hydrophobic drugs or proteins.[1][2][3]

  • Reduced Immunogenicity : PEGylation can mask epitopes on biomolecules, potentially lowering the risk of an immune response.[1][2]

  • Enhanced Stability and Pharmacokinetics : The PEG chain can protect biomolecules from enzymatic degradation and increase their hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life in vivo.[1][2]

  • Flexible Spacer : The PEG chain provides a flexible spacer between the two conjugated molecules, which can be critical for maintaining their biological activity, for instance, by allowing a PROTAC to effectively bring together a target protein and an E3 ligase.[1]

Q3: Which functional groups does this compound react with?

A3: The linker has two distinct reactive ends:

  • The propargyl group (a terminal alkyne) reacts with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole ring.

  • The carboxylic acid group can be activated (e.g., with EDC and NHS) to react with primary amines, forming a stable amide bond.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This guide addresses the most common issues encountered during conjugation reactions involving either the alkyne or the carboxylic acid functionality of this compound.

Part 1: Side Reactions of the Alkyne Group (CuAAC "Click" Chemistry)

Issue 1: Low or No Yield of the Triazole Product

This is the most common problem in CuAAC reactions and can often be attributed to the copper catalyst or the reaction conditions.

  • Potential Cause A: Inactivation of the Copper(I) Catalyst. The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution:

      • Use a Reducing Agent: Add sodium ascorbate (B8700270) to the reaction mixture to reduce Cu(II) to Cu(I) in situ and to scavenge dissolved oxygen.[4] It is recommended to use a freshly prepared solution of sodium ascorbate.[5]

      • Degas Solvents: Before starting the reaction, degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen for 10-15 minutes to minimize oxygen exposure.

      • Use a Stabilizing Ligand: Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can chelate and stabilize the Cu(I) ion, preventing oxidation and increasing reaction efficiency.[4]

  • Potential Cause B: Alkyne Homocoupling (Glaser Coupling). In the presence of oxygen, the Cu(I) catalyst can promote the oxidative dimerization of the terminal alkyne (propargyl group), consuming your starting material.

    • Solution: The same solutions for preventing catalyst inactivation apply here. Running the reaction under an inert atmosphere and using sodium ascorbate are crucial to suppress this side reaction.[4]

  • Potential Cause C: Incompatible Buffer System. Certain buffer components can interfere with the copper catalyst.

    • Solution: Avoid using Tris buffer, as it can bind to copper and slow down the reaction. Buffers like phosphate, HEPES, or MOPS are generally compatible.[6]

Part 2: Side Reactions of the Carboxylic Acid Group (Amide Coupling)

Issue 2: Low Yield of Amide-Coupled Product

Inefficient amide bond formation often stems from issues with the activation of the carboxylic acid or the stability of the reagents.

  • Potential Cause A: Hydrolysis of the Activated Ester. When using carbodiimide (B86325) activators like EDC, a highly reactive O-acylisourea intermediate is formed. This intermediate is unstable in aqueous solutions and can quickly hydrolyze, regenerating the carboxylic acid.

    • Solution:

      • Use NHS or Sulfo-NHS: Include N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in the reaction. These reagents react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis and improves coupling efficiency.[7]

      • Control pH: The activation step with EDC/NHS is most efficient at a slightly acidic pH (e.g., pH 6.0 using MES buffer). However, the subsequent reaction of the NHS ester with the amine is most efficient at a slightly basic pH (pH 7.2-8.5).[8][9] A two-step protocol is often recommended.

  • Potential Cause B: Formation of N-acylurea Byproduct. The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway for that molecule.

    • Solution:

      • Add NHS/Sulfo-NHS: As mentioned above, the addition of NHS or Sulfo-NHS rapidly converts the O-acylisourea to an NHS ester, which outcompetes the rearrangement to the N-acylurea byproduct.[10]

      • Use Additives: In some cases, additives like pyridine (B92270) can facilitate the conversion of the O-acylisourea intermediate to a more reactive species, minimizing N-acylurea formation.[11]

  • Potential Cause C: Incompatible Buffer. Buffers containing primary amines (e.g., Tris) or carboxylates should be avoided as they will compete in the reaction.

    • Solution: Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[8][9]

Quantitative Data on Reaction Optimization

The choice of catalytic system and reaction conditions can dramatically impact the yield of your conjugation reactions. The tables below summarize quantitative data from various studies to guide your optimization.

Table 1: Comparison of Catalytic Systems for CuAAC Reactions

Catalyst System Catalyst Loading (mol%) Solvent Reaction Time Yield (%) Reference(s)
CuI (ligand-free) 1 Cyrene™ 0.5 h Low [12]
CuBr (ligand-free) 0.5 Neat 5 min <10 [12]
Cu(I)-NHC Complex¹ 0.005 (50 ppm) Neat 15 min >99 [12]
CuSO₄ + Sodium Ascorbate 1 (CuSO₄), 5 (Ascorbate) t-BuOH/H₂O 8 h 95 [12]
CuBr with PMDETA ligand Not specified DMF 24 h 75 [13]
CuSO₄ + Sodium Ascorbate Not specified DMSO/H₂O Not specified Moderate to High [14]

¹ [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂

Table 2: Strategies to Minimize N-acylurea Formation in EDC/NHS Coupling

Condition Additive Outcome Reference(s)
EDC alone in DMF None Significant N-acylurea formation [5][10]
EDC with NHS or HOBt NHS or HOBt Minimizes N-acylurea formation by rapidly forming a more stable active ester [10]
EDC in aqueous buffer (pH 6.0) None N-acylurea formation is present (e.g., 9-33% depending on substrate) [15]

| EDC in aqueous buffer (pH 6.0) | 20 mM Pyridine | N-acylurea formation is negligible (<1%) |[15] |

Experimental Protocols

Protocol 1: General Procedure for CuAAC "Click" Reaction

This protocol describes a general method for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., a mixture of t-BuOH/water or DMF)

Procedure:

  • In a reaction vial, dissolve the this compound (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent.

  • If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMF/t-BuOH 1:4). Add the ligand to the reaction mixture (0.05 equivalents).

  • Prepare a fresh stock solution of CuSO₄ (e.g., 50 mM in water) and add it to the reaction (0.01-0.05 equivalents).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents) to the mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, the crude product can be purified by column chromatography or HPLC.

Protocol 2: General Two-Step Procedure for Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and subsequent coupling to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 100 mM ethanolamine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the linker solution. A typical molar excess is 2-5 fold over the linker.

    • Incubate for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated Propargyl-PEG3-Sulfo-NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to block any unreacted NHS esters. Incubate for 30 minutes.

  • Purification:

    • Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI). The this compound linker is often used to connect the two active ligands of a PROTAC.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Protein (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled POI_bound->PROTAC_bound E3_bound->E3 Recycled E3_bound->PROTAC_bound POI_Ub Ubiquitinated POI E3_bound->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTACs bring a target protein and an E3 ligase into proximity.

Experimental Workflow for PROTAC Synthesis and Validation

This diagram outlines a typical workflow for the development of a PROTAC, from initial synthesis to biological validation.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_validation Biological Validation cluster_optimization Iterative Optimization s1 Step 1: Couple Warhead to Linker s2 Step 2: Couple E3 Ligand to Warhead-Linker s1->s2 s3 Purification (HPLC) s2->s3 s4 Characterization (LC-MS, NMR) s3->s4 v1 Cellular Target Engagement (e.g., NanoBRET) s4->v1 Test Compound v2 Protein Degradation Assay (Western Blot, MS-Proteomics) v1->v2 v3 Cell Viability / Cytotoxicity Assay v2->v3 v4 Mechanism of Action Studies (e.g., Proteasome Inhibitor Control) v3->v4 o1 Analyze Data v4->o1 o2 Design New Linker or Attachment Point o1->o2 o2->s1 Re-synthesize

Caption: A typical workflow for PROTAC development.

References

Improving the solubility of Propargyl-PEG3-CH2COOH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG3-CH2COOH conjugates. The focus is on addressing solubility challenges that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker containing a propargyl group for click chemistry reactions and a carboxylic acid for amide bond formation. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate.[1][2][3] It is commonly used in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2][4]

Q2: How does the PEG linker in this compound affect the solubility of my conjugate?

The PEG component is hydrophilic and generally improves the aqueous solubility of conjugated molecules, especially hydrophobic ones.[1][4][5][6] The repeating ethylene (B1197577) oxide units can form hydrogen bonds with water, creating a hydration shell around the conjugate that can increase its solubility and stability in aqueous solutions.[7] However, the final solubility of the conjugate is a composite property influenced by all its components.

Q3: My this compound conjugate has poor aqueous solubility. What are the likely causes?

Poor aqueous solubility of the conjugate is often due to the properties of the molecule attached to the PEG linker. If you have conjugated a highly hydrophobic or lipophilic molecule (like many small molecule inhibitors used in PROTACs), its properties may dominate the overall solubility profile, despite the presence of the hydrophilic PEG chain.[8][9] Other factors can include aggregation of the conjugate, the formation of an insoluble salt form, or issues with the buffer composition (pH, ionic strength).

Q4: In what solvents can I dissolve the this compound linker itself?

The this compound linker is soluble in a variety of organic solvents. For instance, its solubility in DMSO is 100 mg/mL (requiring sonication).[2] Similar short-chain PEG linkers are also soluble in water, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[10]

Solubility Data

While specific quantitative solubility data for every possible conjugate is not available, the following table provides solubility information for the this compound linker and a closely related analogue. This can serve as a starting point for solvent selection.

CompoundSolventReported SolubilityNotes
This compound DMSO100 mg/mLUltrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2]
Propargyl-PEG3-amine WaterSolubleA close structural analogue.[10]
DMSOSolubleA close structural analogue.[10]
DCMSolubleA close structural analogue.[10]
DMFSolubleA close structural analogue.[10]

Note: The solubility of your final conjugate will be highly dependent on the properties of the conjugated molecule. If a hydrophobic molecule is attached, the aqueous solubility is expected to decrease.

Troubleshooting Guide for Poor Conjugate Solubility

If you are encountering solubility issues with your this compound conjugate, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Solvent & Co-Solvent Optimization cluster_2 Step 2: Physical Dissolution Aids cluster_3 Step 3: Formulation Adjustment cluster_4 Outcome start Conjugate precipitates or forms a suspension in aqueous buffer solubility_test Assess solubility in organic solvents (DMSO, DMF, Ethanol) start->solubility_test cosolvent Prepare a concentrated stock in 100% organic solvent (e.g., DMSO) solubility_test->cosolvent titrate Titrate stock solution into aqueous buffer while vortexing cosolvent->titrate observe1 Observe for precipitation titrate->observe1 sonicate Apply sonication to the suspension observe1->sonicate Precipitation occurs end_success Conjugate Solubilized observe1->end_success No Precipitation heat Gentle warming (e.g., 37°C) sonicate->heat observe2 Observe for dissolution heat->observe2 surfactant Add a non-ionic surfactant (e.g., Tween-80, Pluronic F68) to the buffer observe2->surfactant Still insoluble observe2->end_success Soluble ph_adjust Adjust pH of the buffer surfactant->ph_adjust observe3 Observe for improved wetting and dissolution ph_adjust->observe3 observe3->end_success Soluble end_fail Further formulation development may be required (e.g., liposomes, nanoparticles) observe3->end_fail Still insoluble

Caption: Troubleshooting workflow for poorly soluble conjugates.

Experimental Protocols

Protocol 1: Solubilization of a Poorly Soluble this compound Conjugate for In Vitro Assays

This protocol details a stepwise approach to solubilize a hydrophobic conjugate for use in aqueous-based biological assays. The goal is to first dissolve the conjugate in an organic solvent and then dilute it into an aqueous buffer containing excipients to maintain solubility.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300 or PEG400

  • Tween-80 or Pluronic F68

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the conjugate and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mg/mL).

    • Use sonication if necessary to achieve complete dissolution.[2]

  • Prepare the Formulation Vehicle:

    • In a separate tube, prepare the co-solvent/surfactant vehicle. A common formulation consists of:

      • 40% PEG300

      • 5% Tween-80

      • 55% Saline or PBS

    • Mix the components of the vehicle thoroughly.

  • Dilute the Stock Solution into the Vehicle:

    • While vortexing the formulation vehicle, slowly add the concentrated DMSO stock solution to reach the desired final concentration.

    • For example, to make a 1 mg/mL solution, add 1 part of a 10 mg/mL DMSO stock to 9 parts of the formulation vehicle.

    • The final concentration of DMSO should be kept as low as possible (ideally <1%) to minimize its effect on biological assays.

  • Final Preparation:

    • After dilution, continue to vortex the solution for another 1-2 minutes.

    • If any cloudiness or precipitate is observed, sonicate the solution for 5-10 minutes.

    • Visually inspect the solution for clarity before use.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Final Formulation A Weigh conjugate B Add 100% DMSO A->B C Sonicate until fully dissolved (e.g., 50 mg/mL stock) B->C G Slowly add DMSO stock to vortexing formulation vehicle C->G D Combine Co-solvents and Surfactants (e.g., PEG300 + Tween-80) E Add aqueous buffer (e.g., PBS) D->E F Vortex to create homogenous vehicle E->F F->G H Continue vortexing for 1-2 min G->H I Visually inspect for clarity H->I J Final working solution for assay I->J

Caption: Experimental workflow for solubilizing a hydrophobic conjugate.

References

Preventing aggregation of proteins during conjugation with Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing protein aggregation during conjugation with Propargyl-PEG3-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound?

A1: Protein aggregation during conjugation with this compound is a common challenge that can arise from several factors:

  • Intermolecular Cross-linking: If the this compound reagent is not purely monofunctional, any bifunctional impurities can act as cross-linkers, connecting multiple protein molecules and leading to aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]

  • Hydrophobicity: The propargyl group at one end of the PEG linker is hydrophobic. Attaching multiple linkers to a protein's surface can increase its overall hydrophobicity, leading to aggregation as the modified proteins attempt to minimize contact with the aqueous environment.

  • EDC/NHS Chemistry Side Reactions: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimimide (NHS) to activate the carboxylic acid of the PEG linker can sometimes lead to protein cross-linking if not properly controlled, especially in a one-step reaction.

Q2: How can I detect and quantify protein aggregation during my experiment?

A2: Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, opalescence, or the formation of visible precipitates in the reaction mixture.[1]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify high molecular weight (HMW) species, which are indicative of aggregation.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity can signify aggregation.[1]

Q3: What is the optimal pH for conjugating this compound to a protein using EDC/NHS chemistry?

A3: A two-step pH process is recommended to maximize conjugation efficiency while minimizing protein aggregation:

  • Activation Step: The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[2][3][4][5] This protonates the primary amines on the protein, preventing them from reacting prematurely.

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amines (lysine residues and the N-terminus) of the protein is most efficient at a pH of 7.2 to 8.0 .[2][3][6]

Q4: Can the choice of buffer impact protein aggregation?

A4: Absolutely. The buffer system plays a crucial role in maintaining protein stability and ensuring the efficiency of the conjugation reaction.

  • Recommended Buffers: Use non-amine-containing buffers such as MES for the activation step and PBS (phosphate-buffered saline) or borate (B1201080) buffer for the conjugation step.[2][3][7]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the activated PEG linker.[2][3] Similarly, avoid buffers with carboxylates, like acetate (B1210297) or citrate, during the activation step as they can compete with the PEG linker's carboxyl group.

Q5: What are some key strategies to prevent protein aggregation during the conjugation process?

A5: A multi-pronged approach is often necessary to prevent aggregation:

  • Optimize Protein Concentration: If aggregation is observed, try reducing the protein concentration. A typical starting range is 1-5 mg/mL.

  • Control Molar Ratios: Carefully control the molar ratio of the PEG linker to the protein. A high excess of the PEG linker can lead to extensive modification and aggregation. Start with a lower molar ratio (e.g., 5:1 to 10:1 of PEG to protein) and optimize based on the results.

  • Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration (overnight) can help to slow down the aggregation process compared to room temperature for a shorter period (1-2 hours).[6]

  • Use of Additives/Excipients: The inclusion of certain additives in the reaction buffer can help to stabilize the protein and prevent aggregation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Protein precipitates immediately upon adding the activated PEG linker. 1. Protein concentration is too high.2. The reaction buffer is not optimal for protein stability (pH, ionic strength).3. The degree of PEGylation is too high, leading to rapid changes in solubility.1. Reduce the protein concentration.2. Perform buffer screening to find the optimal pH and ionic strength for your specific protein.3. Decrease the molar ratio of the PEG linker to the protein.4. Add stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine, glycine).[1]
Low conjugation efficiency and unreacted protein remaining. 1. Inefficient activation of the this compound.2. The pH of the conjugation buffer is too low.3. The EDC and/or NHS reagents have hydrolyzed and are inactive.1. Ensure the activation step is performed at pH 4.5-6.0.2. Increase the pH of the conjugation buffer to 7.2-8.0.3. Use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use.[7]
Formation of high molecular weight aggregates observed on SEC. 1. Intermolecular cross-linking due to bifunctional PEG impurities or uncontrolled EDC/NHS reaction.2. Gradual protein unfolding and aggregation during the incubation period.1. Use a high-purity, monofunctional this compound.2. Employ a two-step conjugation protocol to minimize protein-protein cross-linking.3. Reduce the reaction temperature and/or incubation time.4. Add a low concentration of a non-ionic surfactant like Polysorbate 20 or 80 (0.01-0.05% v/v) to prevent surface-induced aggregation.[1]
Loss of protein activity after conjugation. 1. PEGylation at or near the active site of the protein.2. Protein denaturation due to suboptimal reaction conditions.1. Consider site-specific conjugation strategies if random lysine (B10760008) conjugation is problematic.2. Optimize reaction conditions (pH, temperature) to be as gentle as possible for the protein.3. Perform a thorough characterization of the final conjugate to assess its biological activity.

Quantitative Data Summary

The following tables provide recommended starting parameters for your conjugation experiments. Note that these are general guidelines, and optimization for your specific protein is highly recommended.

Table 1: Recommended pH for Two-Step EDC/NHS Conjugation

Step Recommended pH Range Recommended Buffers
Activation of this compound 4.5 - 6.0MES
Conjugation to Protein 7.2 - 8.0PBS, Borate

Table 2: Recommended Molar Ratios of Reagents

Reagent Recommended Molar Excess (relative to Protein) Notes
This compound 5:1 to 20:1Start with a lower ratio and increase as needed.
EDC 1.5 to 2-fold molar excess over the PEG linkerPrepare fresh.
NHS 1.5 to 2-fold molar excess over the PEG linkerPrepare fresh.

Table 3: Recommended Reaction Conditions

Parameter Recommendation
Protein Concentration 1 - 5 mg/mL
Activation Time 15 - 30 minutes at room temperature
Conjugation Time 2 hours at room temperature or overnight at 4°C

Table 4: Common Stabilizing Excipients

Excipient Type Examples Typical Concentration
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)
Amino Acids Arginine, Glycine50-100 mM
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency while minimizing protein aggregation by separating the activation and conjugation steps.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve the desired amount of this compound in the Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.[6]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.

Step 2: Conjugation to the Protein

  • Adjust the pH of the activated this compound mixture to 7.2-7.5 by adding the Conjugation Buffer.

  • Immediately add the activated PEG linker solution to your protein solution. The recommended molar ratio of PEG linker to protein is between 5:1 and 20:1.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Solution to consume any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purify the protein-PEG conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification reagents This compound EDC, NHS mix_activation Mix & Incubate (15-30 min, RT) reagents->mix_activation activation_buffer Activation Buffer (pH 4.5-6.0) activation_buffer->mix_activation activated_peg Activated Propargyl-PEG3-NHS mix_activation->activated_peg mix_conjugation Mix & Incubate (2h RT or O/N 4°C) activated_peg->mix_conjugation protein Protein Solution protein->mix_conjugation conjugation_buffer Conjugation Buffer (pH 7.2-8.0) conjugation_buffer->mix_conjugation conjugate Protein-PEG Conjugate mix_conjugation->conjugate purification Purification (SEC/Dialysis) conjugate->purification quenching Quenching Solution quenching->conjugate final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for the two-step conjugation of this compound to a protein.

reaction_pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_side_reaction Potential Side Reaction peg_acid Propargyl-PEG-COOH o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC peg_nhs Propargyl-PEG-NHS (amine-reactive) o_acylisourea->peg_nhs + NHS peg_acid_regenerated Propargyl-PEG-COOH o_acylisourea->peg_acid_regenerated + H2O nhs NHS conjugate Protein-NH-CO-PEG-Propargyl peg_nhs->conjugate + Protein-NH2 protein_nh2 Protein-NH2 hydrolysis Hydrolysis

Caption: Reaction pathway for the EDC/NHS mediated conjugation of this compound to a protein.

References

How to remove excess Propargyl-PEG3-CH2COOH after reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess Propargyl-PEG3-CH2COOH from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for its removal?

This compound is a small, hydrophilic molecule. Its key features include a terminal alkyne (propargyl group) for click chemistry reactions and a terminal carboxylic acid for amide bond formation.[1][2] These functional groups, along with its PEG nature, dictate its solubility and potential for interaction with chromatographic media.

PropertyValueSignificance for Purification
Molecular Weight ~246.26 g/mol [1]Its low molecular weight allows for separation from larger molecules using size-based methods.
Solubility Soluble in Water, DMSO, DMF, and DCM[1][3]High aqueous solubility is a key factor in designing liquid-liquid extraction or chromatography protocols.
Functional Groups Carboxylic Acid (-COOH), Alkyne (-C≡CH)The ionizable carboxylic acid allows for charge-based separation methods like ion exchange chromatography.
Appearance Liquid at room temperature[1]This property is relevant for handling and sample preparation.

Q2: What is the single best method to remove excess this compound?

There is no single "best" method, as the optimal strategy depends entirely on the properties of your desired product (e.g., protein, small molecule, nanoparticle) and the scale of your reaction. The most successful purification protocols leverage the differences in properties—such as size, charge, or polarity—between your product and the excess PEG linker.

Q3: Can I use precipitation to remove the excess PEG linker?

Precipitation is generally more effective for removing high-molecular-weight PEGs.[4] Since this compound is a small molecule, precipitating it directly is often inefficient. However, you can use precipitation to isolate your product from the soluble PEG linker. For instance, if your product is a protein or a large DNA fragment, you can precipitate it using agents like ammonium (B1175870) sulfate (B86663) or ethanol, while the small PEG linker remains in the supernatant.[5][6]

Q4: How does the nature of my product affect the choice of purification method?

The distinct characteristics of your product compared to the PEG linker are what you will exploit for separation.

  • If your product is much larger (e.g., a protein or nanoparticle), size-based methods like Size Exclusion Chromatography (SEC) or dialysis are highly effective.[7][]

  • If your product has a different polarity (e.g., a hydrophobic small molecule), you can use techniques like liquid-liquid extraction or reverse-phase chromatography.[9]

  • If your product has a different charge , or if its charge can be manipulated by pH differently than the PEG linker's carboxylic acid, ion exchange chromatography is a powerful option.[]

Troubleshooting Guides

Scenario 1: Your product is a large biomolecule (e.g., protein, antibody, oligonucleotide > 10 kDa)

The significant size difference between your product and the ~246 g/mol PEG linker is the key to separation.

Method A: Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules elute first as they cannot enter the pores of the chromatography resin, while smaller molecules like the excess PEG linker are retained longer.[]

  • Column Selection: Choose a column with a fractionation range appropriate for separating your large product from the small PEG linker (e.g., a gel filtration resin with a cutoff of 5 kDa).

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, Tris) in which your product is stable and soluble.

  • Sample Loading: Dissolve your reaction mixture in the equilibration buffer and load it onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy at 280 nm for proteins, or other specific assays) to identify the fractions containing your purified product, which will be in the earlier fractions, well-separated from the later-eluting PEG linker.

Method B: Dialysis / Diafiltration (Ultrafiltration)

Principle: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The larger product is retained, while the small PEG linker passes through the membrane into the dialysis buffer.[10]

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your product but much larger than the PEG linker (e.g., a 3-5 kDa MWCO membrane for a >30 kDa protein).

  • Sample Preparation: Place your reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of an appropriate buffer (e.g., at least 200 times the sample volume).

  • Buffer Exchange: Stir the buffer gently. For efficient removal, perform several buffer changes over 24-48 hours.

  • Sample Recovery: Recover the purified, concentrated sample from the tubing/cassette.

Data Summary
ParameterSize Exclusion Chromatography (SEC)Dialysis / Diafiltration
Principle Separation by hydrodynamic radiusSeparation by molecular weight cut-off
Advantages High resolution, can be automated (HPLC/FPLC)Simple setup, gentle on samples, good for buffer exchange
Disadvantages Sample dilution, potential for product adsorption to resinTime-consuming, potential for sample loss or dilution
Typical Scale Micrograms to gramsMilligrams to grams

Workflow Diagram

cluster_start Start: Reaction Mixture cluster_decision Select Method cluster_sec Path 1: SEC cluster_dialysis Path 2: Dialysis cluster_end End: Purified Product Start Reaction Mixture (Product + Excess PEG Linker) Decision Is Product > 10 kDa? Start->Decision SEC_Equilibrate Equilibrate SEC Column Decision->SEC_Equilibrate Yes Dialysis_Membrane Select Dialysis Membrane (e.g., 3 kDa MWCO) Decision->Dialysis_Membrane Yes (Alternative) SEC_Load Load Sample SEC_Equilibrate->SEC_Load SEC_Elute Elute and Collect Fractions SEC_Load->SEC_Elute SEC_Analyze Analyze Fractions SEC_Elute->SEC_Analyze SEC_Pool Pool Product Fractions SEC_Analyze->SEC_Pool End_Product Purified Product (Free of PEG Linker) SEC_Pool->End_Product Dialysis_Load Load Sample into Tubing/Cassette Dialysis_Membrane->Dialysis_Load Dialysis_Perform Dialyze against Buffer (Multiple Changes) Dialysis_Load->Dialysis_Perform Dialysis_Recover Recover Purified Product Dialysis_Perform->Dialysis_Recover Dialysis_Recover->End_Product

Caption: Decision workflow for purifying large biomolecules from excess PEG linker.

Scenario 2: Your product is a small molecule with different polarity

If your product is a small molecule, size-based separation is not feasible. Instead, you can exploit differences in solubility and polarity. This compound is polar and water-soluble. If your product is significantly more hydrophobic, these methods are ideal.

Method A: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][11] The polar PEG linker will preferentially stay in the aqueous phase, while a more hydrophobic product will move to the organic phase.

  • Solvent Selection: Choose an organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble but which is immiscible with water.

  • Extraction:

    • Dissolve the reaction mixture in the chosen organic solvent and place it in a separatory funnel.

    • Add an equal volume of water or a mild aqueous buffer (e.g., phosphate (B84403) buffer).

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate.

  • Separation: Drain the lower layer. The layer containing your product will depend on the relative densities of the solvents.

  • Washing: Repeat the extraction of the organic layer with fresh aqueous solution 2-3 times to ensure complete removal of the PEG linker.

  • Drying and Concentration: Dry the organic layer (e.g., with anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your purified product.

Method B: Reverse-Phase Chromatography (RPC) / Solid-Phase Extraction (SPE)

Principle: RPC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18 silica) is used with a polar mobile phase. Hydrophobic compounds are retained more strongly.[] In this case, the polar PEG linker will elute very early, while a more hydrophobic product will be retained and can be eluted later with a more non-polar solvent.

  • Cartridge/Column Selection: Choose a reverse-phase cartridge (e.g., C18 for SPE) or column (for HPLC).

  • Conditioning: Condition the cartridge by washing with a non-polar solvent (e.g., methanol (B129727) or acetonitrile) followed by an aqueous solvent (e.g., water or buffer).

  • Sample Loading: Dissolve the reaction mixture in a polar solvent (e.g., water with minimal organic solvent) and load it onto the cartridge/column.

  • Washing (Eluting the PEG): Wash the cartridge with a highly polar mobile phase (e.g., 5-10% methanol in water). This will elute the polar this compound while your more hydrophobic product remains bound.

  • Elution (Recovering the Product): Elute your product using a less polar mobile phase (e.g., 50-100% methanol or acetonitrile).

  • Analysis: Collect fractions and analyze to identify those containing your pure product. Evaporate the solvent to recover the compound.

Data Summary
ParameterLiquid-Liquid Extraction (LLE)Reverse-Phase Chromatography (RPC/SPE)
Principle Separation by differential solubilitySeparation by hydrophobicity
Advantages Fast, inexpensive, good for large scalesHigh resolution, can be automated, applicable to a wide range of polarities
Disadvantages Can be labor-intensive, may form emulsions, lower resolutionRequires method development, uses more solvent (HPLC), potential for irreversible binding
Typical Scale Milligrams to kilogramsMicrograms to grams

Workflow Diagram

cluster_start Start: Reaction Mixture cluster_decision Select Method cluster_lle Path 1: LLE cluster_rpc Path 2: RPC / SPE cluster_end End: Purified Product Start Reaction Mixture (Product + Excess PEG Linker) Decision Is Product Hydrophobic? Start->Decision LLE_Dissolve Dissolve in Organic Solvent + Water Decision->LLE_Dissolve Yes RPC_Condition Condition C18 Cartridge Decision->RPC_Condition Yes (Higher Resolution) LLE_Extract Shake and Separate Layers LLE_Dissolve->LLE_Extract LLE_Wash Wash Organic Layer with Water (Repeat) LLE_Extract->LLE_Wash LLE_Recover Dry and Evaporate Organic Layer LLE_Wash->LLE_Recover End_Product Purified Product (Free of PEG Linker) LLE_Recover->End_Product RPC_Load Load Sample in Polar Solvent RPC_Condition->RPC_Load RPC_Wash Wash with High-Aqueous Mobile Phase (Removes PEG Linker) RPC_Load->RPC_Wash RPC_Elute Elute Product with High-Organic Mobile Phase RPC_Wash->RPC_Elute RPC_Elute->End_Product

Caption: Decision workflow for purifying small molecules from excess PEG linker.

References

Technical Support Center: Propargyl-PEG3-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in bioconjugation, particularly focusing on the impact of pH on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine using EDC/NHS chemistry?

A1: The reaction is a two-step process, with each step having a different optimal pH. The activation of the carboxylic acid group of this compound with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[1][2] The subsequent reaction of the formed NHS-ester with a primary amine is most efficient at a pH range of 7.0 to 8.5.[1][3][4][5] For optimal results, it is recommended to perform the activation step at pH 5.0-6.0 and then raise the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[1][6] A pH of around 8.3-8.5 is often cited as ideal for the final labeling step with the amine.[7][8][9]

Q2: How does pH affect the stability of the NHS-ester intermediate?

A2: The stability of the N-hydroxysuccinimide (NHS) ester is highly dependent on pH.[7] It is susceptible to hydrolysis, which competes with the desired reaction with the primary amine.[3][10][11] The rate of this hydrolysis increases significantly with higher pH.[3][7][10][11] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the labeling reaction, leading to low efficiency.[7]

Q3: What are the consequences of using a suboptimal pH for the reaction?

A3: Using a suboptimal pH can lead to several issues. If the pH is too low during the amine coupling step (below pH 7.0), the primary amines on the target molecule will be predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate.[7][10] Conversely, if the pH is too high (above 8.5-9.0), the rapid hydrolysis of the NHS ester will inactivate the this compound before it can react with the amine, also resulting in poor yield.[7] For the initial activation step, a pH below 3.5 will prevent the reaction from occurring.[12]

Q4: What type of buffer should I use for the EDC/NHS coupling reaction?

A4: It is crucial to use a buffer that does not contain primary amines or carboxylates, as these will compete with the desired reaction.[3][13] For the activation step (pH 4.5-7.2), MES buffer is a good choice.[1][12] For the amine coupling step (pH 7.0-8.5), phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are commonly used.[3][13] Buffers containing Tris or glycine (B1666218) should be avoided as they contain primary amines and will compete for reaction with the NHS-activated molecule.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH for activation or coupling. Verify the pH of your reaction buffers. For the two-step protocol, ensure the activation step is performed at pH 5.0-6.0 and the coupling step at pH 7.2-8.0.[1][6]
Hydrolysis of the NHS-ester intermediate. Work quickly after the activation step. Avoid high pH (above 8.5) during the coupling step to minimize hydrolysis.[7] Consider performing the reaction at a lower temperature (4°C) to decrease the rate of hydrolysis.[3][11]
Presence of primary amines in buffers (e.g., Tris, Glycine). Exchange your buffer to an amine-free buffer like PBS, HEPES, or borate using dialysis or a desalting column before starting the reaction.[3][7]
Inactive EDC or NHS reagents. Use fresh, high-quality EDC and NHS. Ensure they have been stored properly, desiccated and at the recommended temperature, to prevent degradation.
Precipitation during reaction Low solubility of reactants or product. This compound contains a hydrophilic PEG spacer to improve aqueous solubility.[14][15] If precipitation still occurs, consider adjusting the concentration of your reactants or adding a small amount of a water-miscible organic solvent like DMSO or DMF.[3]

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the effect of pH on the half-life of the NHS ester, illustrating the importance of pH control.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][11]
8.04~1 hour[16]
8.6410 minutes[3][11]

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound to a Primary Amine-Containing Molecule

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Equilibrate EDC and NHS to room temperature before opening.

  • Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over the PEG reagent is typically used (e.g., 2-5 fold).

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling to the Amine-Containing Molecule

  • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0. This can be achieved by adding the activated PEG reagent to your amine-containing molecule dissolved in Coupling Buffer.[1]

  • Alternatively, the activated PEG reagent can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer, and then added to the amine-containing molecule.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[3] This will react with and deactivate any remaining NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification

  • Purify the final conjugate from excess reagents and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

EDC/NHS Coupling Workflow

EDC_NHS_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_competing Competing Reaction Propargyl_PEG_Acid This compound Activated_Ester Amine-Reactive NHS Ester Propargyl_PEG_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 5.0-6.0) EDC_NHS->Activated_Ester Conjugate Stable Amide Bond (Propargyl-PEG-NH-R) Activated_Ester->Conjugate 2h RT or O/N 4°C Hydrolysis Hydrolysis (Inactive Product) Activated_Ester->Hydrolysis H2O, pH dependent Amine_Molecule Amine-Containing Molecule (R-NH2) in Coupling Buffer (pH 7.2-8.0) Amine_Molecule->Conjugate

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

Logical Relationship of pH Effects

pH_Effects cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) pH Reaction pH Protonated_Amine Protonated Amine (R-NH3+) (Non-nucleophilic) pH->Protonated_Amine influences Deprotonated_Amine Deprotonated Amine (R-NH2) (Nucleophilic) pH->Deprotonated_Amine influences Rapid_Hydrolysis Rapid NHS Ester Hydrolysis pH->Rapid_Hydrolysis accelerates Low_Yield_1 Low Reaction Rate & Poor Yield Protonated_Amine->Low_Yield_1 High_Yield Efficient Amide Bond Formation & High Yield Deprotonated_Amine->High_Yield Stable_Ester Sufficiently Stable NHS Ester Stable_Ester->High_Yield Low_Yield_2 Inactive Ester & Poor Yield Rapid_Hydrolysis->Low_Yield_2

References

Catalyst selection and optimization for Propargyl-PEG3-CH2COOH click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry involving Propargyl-PEG3-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the click reaction of this compound?

A1: The most common and effective catalyst system for CuAAC reactions is copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent, typically sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. For reactions involving biomolecules or in aqueous solutions, the use of a stabilizing ligand is highly recommended to enhance reaction efficiency and prevent catalyst disproportionation.

Q2: How does the carboxylic acid group in this compound affect the click reaction?

A2: The carboxylic acid group can influence the reaction in a couple of ways. It can potentially chelate the copper catalyst; however, studies have shown that carboxylic acids can also promote the CuAAC reaction. The acidic proton can facilitate the protonolysis of the copper-triazolide intermediate, which is a key step in the catalytic cycle. Generally, the presence of the carboxylic acid is not inhibitory and may even be beneficial.

Q3: Is it necessary to use a ligand? If so, which one is recommended?

A3: While not strictly necessary for all small molecule reactions, using a ligand is highly recommended, especially in bioconjugation or when working with complex molecules. Ligands stabilize the active Cu(I) oxidation state, prevent oxidative side reactions, and can significantly accelerate the reaction rate. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices. For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common option.

Q4: What are the recommended starting concentrations for the reactants and catalyst?

A4: As a starting point, a 1:1.1 to 1:1.5 molar ratio of the alkyne (this compound) to the azide (B81097) is typically used. The copper catalyst concentration can range from 1 to 5 mol% for small molecule synthesis. For bioconjugation, where reactant concentrations are lower, the copper concentration is often in the range of 50 to 250 µM.[1][2] The ligand-to-copper ratio is crucial; a 5:1 ratio is often recommended to protect biomolecules from reactive oxygen species.[1][3]

Q5: Can I perform this reaction in an aqueous buffer? What is the optimal pH?

A5: Yes, CuAAC reactions are well-suited for aqueous environments, which is a significant advantage for biological applications. The reaction is robust over a wide pH range, typically between 4 and 12.[4] For most bioconjugation applications, a pH of 7.0 to 7.5, using buffers like PBS or HEPES, is a good starting point.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state due to the presence of oxygen.- Ensure all buffers and solutions are deoxygenated by sparging with nitrogen or argon. - Prepare the sodium ascorbate solution fresh before each experiment. - Use a stabilizing ligand (e.g., THPTA, TBTA) to protect the Cu(I) state.[3]
2. Suboptimal Reagent Concentrations: Incorrect stoichiometry or catalyst loading.- Optimize the molar ratio of azide to alkyne (start with 1.1 to 1.5 equivalents of the excess reagent). - Increase the catalyst loading, especially if reaction times are slow.
3. Poor Solubility of Reactants: One or both of the reactants are not fully dissolved in the reaction solvent.- Add a co-solvent such as DMSO or DMF to improve solubility. - For PEGylated compounds, a mixture of water and a miscible organic solvent often works well.
Side Product Formation 1. Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.- Thoroughly deoxygenate the reaction mixture. - The use of a stabilizing ligand can help suppress this side reaction.
2. Modification of Biomolecules: In bioconjugation, reactive oxygen species generated by the catalyst system can damage proteins or other biomolecules.- Use a ligand-to-copper ratio of 5:1 to protect the biomolecule.[1] - Consider adding a radical scavenger like aminoguanidine.[6]
Difficulty in Product Purification 1. Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications.- Use a copper chelating resin (e.g., QuadraSil) to remove the copper. - For proteins, size exclusion chromatography or dialysis can effectively remove the catalyst.
2. Separation from Excess Reagents: Difficulty in separating the product from unreacted starting materials.- If one of the reactants is a small molecule, use a larger excess of it to drive the reaction to completion and then remove it by dialysis or size exclusion chromatography if the other component is a macromolecule.

Experimental Protocols

General Protocol for Small Molecule Synthesis
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF, DMSO, or a water/t-BuOH mixture).

    • Prepare a stock solution of the azide in the same solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

    • If using a ligand, prepare a stock solution of the ligand (e.g., TBTA in DMF/t-BuOH or THPTA in water).

  • Reaction Setup:

    • In a reaction vial, add the this compound (1.0 equivalent).

    • Add the azide (1.1-1.5 equivalents).

    • Add the solvent.

    • If using a ligand, add the ligand solution (e.g., 1-5 mol%).

    • Add the CuSO₄ solution (1-5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).

    • Stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and excess reagents.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Bioconjugation
  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4), ensuring the buffer is deoxygenated.

    • Prepare a stock solution of the azide-containing molecule.

    • Prepare a fresh stock solution of sodium ascorbate in deoxygenated buffer (e.g., 100 mM).

    • Prepare a stock solution of CuSO₄·5H₂O in deoxygenated water (e.g., 20 mM).

    • Prepare a stock solution of a water-soluble ligand like THPTA in deoxygenated water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and buffer.

    • Add the azide-containing molecule (typically in 2- to 10-fold excess).

    • Prepare a premix of the CuSO₄ and THPTA solutions (a 1:5 molar ratio is recommended) and add it to the reaction mixture to a final copper concentration of 50-250 µM.[1][2]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate at room temperature for 1-4 hours.

  • Purification:

    • Remove unreacted small molecules and the catalyst system using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Catalyst and Ligand Optimization Data

Parameter Condition Observation Recommendation
Copper Concentration 50 µM vs. 100 µM (with THPTA ligand)At 100 µM Cu, the reaction is very fast. 50 µM marks a transition point for efficient reaction.[6]For bioconjugation, start with 100 µM CuSO₄ and optimize down to 50 µM if needed.[6]
Ligand:Copper Ratio (THPTA) 1:1, 2:1, 5:1A 5:1 ratio only modestly decreases the reaction rate compared to a 1:1 ratio but significantly protects biomolecules.[6]Use a 5:1 ligand to copper ratio for bioconjugation to minimize oxidative damage.[1]
Sodium Ascorbate Concentration 1 mM to 5 mM5 mM sodium ascorbate is commonly used and effective.A final concentration of 5 mM is a good starting point for most applications.[1]

Visual Guides

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Purification A Prepare Alkyne Solution (this compound) E Combine Alkyne and Azide A->E B Prepare Azide Solution B->E C Prepare Catalyst Stock (CuSO4 + Ligand) F Add Catalyst Premix C->F D Prepare Reductant Stock (Sodium Ascorbate) G Initiate with Reductant D->G E->F F->G H Monitor by LC-MS/TLC G->H I Purify Product H->I Troubleshooting_Tree Start Low/No Yield Q1 Is the reaction deoxygenated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is a ligand being used? A1_Yes->Q2 Sol1 Deoxygenate solvents and use fresh reductant A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are reactants soluble? A2_Yes->Q3 Sol2 Add a stabilizing ligand (e.g., THPTA for aqueous) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is catalyst concentration optimal? A3_Yes->Q4 Sol3 Add a co-solvent (e.g., DMSO, DMF) A3_No->Sol3 A4_No No Q4->A4_No No/Unsure Sol4 Optimize catalyst loading (e.g., increase concentration) A4_No->Sol4

References

Technical Support Center: Strategies to Enhance the Stability of Propargyl-PEG3-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these valuable bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound conjugates?

A1: The primary route of degradation for conjugates formed using the carboxylic acid end of this compound is the hydrolysis of the resulting ester bond. This chemical breakdown is influenced by several factors, most notably pH and temperature. The propargyl group on the other end of the linker is generally stable under typical physiological conditions.

Q2: How does pH affect the stability of the ester linkage in my conjugate?

A2: The ester linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, the rate of hydrolysis is slowest at a mildly acidic pH (around 4-5) and increases significantly under neutral to basic conditions (pH > 7). Therefore, careful control of pH during synthesis, purification, and storage is critical for maintaining the integrity of your conjugate.

Q3: Can the propargyl group on the linker contribute to instability?

A3: The propargyl (alkyne) group is relatively stable under a wide range of conditions commonly used in bioconjugation and cell culture. However, it can undergo reactions under specific conditions, such as in the presence of certain transition metal catalysts (like copper, used in click chemistry) or strong oxidizing agents. For most applications, the propargyl group itself is not the primary source of instability.

Q4: What are the initial signs that my this compound conjugate is degrading?

A4: Degradation of your conjugate, primarily through hydrolysis of the ester bond, will result in the cleavage of the PEG linker from the conjugated molecule. This can be observed analytically as a decrease in the concentration of the intact conjugate and a corresponding increase in the concentration of the unconjugated molecule and the free this compound linker. Techniques like HPLC and LC-MS are commonly used to monitor these changes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, purification, and handling of this compound conjugates.

Problem Potential Cause Recommended Solution
Low Conjugation Yield 1. Hydrolysis of activated ester: The activated form of the carboxylic acid (e.g., NHS ester) is prone to hydrolysis, especially in aqueous buffers at neutral or high pH. 2. Suboptimal reaction pH: The primary amine of the molecule to be conjugated is not sufficiently nucleophilic. 3. Steric hindrance: The conjugation site on the target molecule is sterically hindered.1. Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and ester stability. Use freshly prepared activated linker. 2. Ensure the reaction pH is about 1-1.5 units above the pKa of the amine to ensure it is deprotonated and nucleophilic. 3. Consider using a longer PEG linker to overcome steric hindrance or explore alternative conjugation chemistries.
Evidence of Conjugate Degradation During Purification 1. Exposure to high or low pH: Purification methods involving buffers outside the optimal stability range (pH 4-5) can accelerate hydrolysis. 2. Elevated temperature: Prolonged exposure to room temperature or higher can increase the rate of hydrolysis.1. Use purification buffers within a mildly acidic pH range if possible. Minimize the duration of exposure to non-optimal pH. 2. Perform purification steps at 4°C to slow down degradation.
Poor Long-Term Stability in Storage 1. Inappropriate storage buffer: The pH of the storage buffer is not optimal for ester stability. 2. Storage temperature is too high: Storing the conjugate at room temperature or 4°C may not be sufficient to prevent long-term degradation. 3. Presence of esterases: If stored in a biological matrix (e.g., serum), esterase enzymes can rapidly cleave the ester bond.1. Store the conjugate in a buffer with a pH between 4 and 5. Common choices include acetate (B1210297) or citrate (B86180) buffers. 2. For long-term storage, freeze the conjugate at -20°C or -80°C. Consider flash-freezing in liquid nitrogen to prevent cryo-concentration effects. Lyophilization can also be an effective long-term storage strategy. 3. If working with biological samples, consider adding esterase inhibitors, though their compatibility with downstream applications must be verified.
Inconsistent Results in Click Chemistry Reactions 1. Copper catalyst issues: The copper(I) catalyst may have oxidized to the inactive copper(II) state. 2. Poor reagent quality: The azide-containing molecule or the propargyl-PEG conjugate may be impure. 3. Inhibitors in the reaction mixture: Components of the buffer or impurities from previous steps may be inhibiting the click reaction.1. Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ. Ensure all solutions are deoxygenated. 2. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). 3. Purify the reactants before the click chemistry step. Avoid buffers containing high concentrations of chelating agents like EDTA.

Strategies to Improve Conjugate Stability

Several strategies can be employed to enhance the stability of conjugates formed with this compound.

Formulation Optimization

The formulation of the conjugate plays a critical role in its stability.

  • pH Control: Maintaining a pH between 4 and 5 is the most effective way to minimize the rate of ester hydrolysis.

  • Buffer Selection: Utilize buffers with low reactivity, such as acetate or citrate, at the desired pH. Avoid buffers containing nucleophiles that could react with the ester linkage.

  • Excipients: The addition of certain excipients can enhance stability. For example, using co-solvents like ethanol (B145695) or propylene (B89431) glycol can reduce the water activity and slow down hydrolysis. However, the compatibility of these with the conjugated molecule must be assessed.

  • Lyophilization: Freeze-drying can significantly improve the long-term stability of the conjugate by removing water, which is necessary for hydrolysis.

Modification of the Linker Structure

If significant instability persists, consider alternative linker strategies.

  • Amide Bond Formation: If the target molecule has a suitable amine, an amide bond can be formed with the carboxylic acid of the PEG linker. Amide bonds are significantly more stable to hydrolysis than ester bonds.

  • Alternative Linker Chemistries: Explore linkers that form more stable bonds, such as those based on maleimide-thiol chemistry or click chemistry with different functionalities that result in more robust linkages.

  • Introducing Steric Hindrance: Modifying the structure near the ester bond to increase steric hindrance can sometimes slow the rate of hydrolysis.

The following diagram illustrates the primary degradation pathway and key factors influencing the stability of this compound conjugates.

cluster_Conjugate This compound Conjugate cluster_Degradation Degradation Products cluster_Factors Influencing Factors Propargyl_PEG_Conjugate Propargyl-PEG3-C(O)-Molecule Unconjugated_Molecule Molecule-OH Propargyl_PEG_Conjugate->Unconjugated_Molecule Hydrolysis Free_Linker Propargyl-PEG3-COOH Propargyl_PEG_Conjugate->Free_Linker Hydrolysis pH pH (High/Low) pH->Propargyl_PEG_Conjugate Accelerates Temp Temperature (High) Temp->Propargyl_PEG_Conjugate Accelerates Esterases Esterases Esterases->Propargyl_PEG_Conjugate Catalyzes

Degradation pathway of this compound conjugates.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Conjugate

This protocol outlines a method for assessing the stability of a purified this compound conjugate under accelerated degradation conditions.

1. Materials:

  • Purified this compound conjugate
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Acetate buffer, 100 mM, pH 4.0
  • Acetate buffer, 100 mM, pH 5.0
  • Phosphate buffer, 100 mM, pH 6.0
  • Tris buffer, 100 mM, pH 8.0
  • HPLC system with a suitable C18 column
  • Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)
  • Incubators set at 4°C, 25°C, and 40°C

2. Procedure:

  • Prepare stock solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in each of the prepared buffers (pH 4.0, 5.0, 6.0, 7.4, and 8.0).
  • Aliquot the solutions into multiple vials for each condition to avoid repeated freeze-thaw cycles of the same sample.
  • Place the vials in incubators at 4°C, 25°C, and 40°C.
  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition.
  • Immediately analyze the samples by RP-HPLC.
  • Monitor the decrease in the peak area of the intact conjugate and the appearance of peaks corresponding to the unconjugated molecule and/or the free linker.

3. Data Analysis:

  • Calculate the percentage of the remaining intact conjugate at each time point relative to the initial time point (t=0).
  • Plot the percentage of remaining conjugate versus time for each condition.
  • Determine the half-life (t½) of the conjugate under each condition by fitting the data to a first-order decay model.

The following diagram illustrates the workflow for this accelerated stability study.

start Start: Purified Conjugate prepare Prepare Solutions in Buffers (pH 4, 5, 6, 7.4, 8) start->prepare aliquot Aliquot Samples prepare->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) aliquot->incubate sample Sample at Time Points (0, 1, 3, 7, 14, 30 days) incubate->sample hplc Analyze by RP-HPLC sample->hplc data Calculate % Remaining Conjugate and Determine Half-life hplc->data end End: Stability Profile data->end

Workflow for an accelerated stability study.
Protocol 2: Monitoring Conjugate Degradation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be a powerful tool to monitor the hydrolysis of the ester linkage.

1. Materials:

  • Purified this compound conjugate
  • Deuterated buffer (e.g., d-PBS or a deuterated acetate buffer) at the desired pH
  • NMR spectrometer

2. Procedure:

  • Dissolve a known amount of the conjugate in the deuterated buffer.
  • Acquire a ¹H NMR spectrum at time zero. Identify the characteristic peaks of the intact conjugate, particularly the protons adjacent to the ester bond.
  • Incubate the NMR tube at a controlled temperature.
  • Acquire ¹H NMR spectra at regular intervals.
  • Monitor the decrease in the integral of the peaks corresponding to the intact conjugate and the appearance of new peaks corresponding to the hydrolysis products.

3. Data Analysis:

  • By comparing the integrals of the signals from the intact conjugate and the degradation products, the extent of hydrolysis can be quantified over time.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data for a this compound conjugate under various conditions, as would be determined from the protocol above. Actual data will vary depending on the specific molecule conjugated.

Table 1: Half-life (t½) of a Hypothetical this compound Conjugate Under Different Conditions

TemperaturepH 4.0pH 5.0pH 6.0pH 7.4pH 8.0
4°C > 1 year> 6 months~3 months~1 month~2 weeks
25°C ~6 months~2 months~3 weeks~1 week~2 days
40°C ~1 month~1 week~2 days< 1 day< 12 hours

This technical support center provides a starting point for addressing the stability of your this compound conjugates. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.

Addressing steric hindrance in Propargyl-PEG3-CH2COOH ligations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH ligations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly those related to steric hindrance, during their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a carboxylic acid group (-COOH) connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The alkyne group allows for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it with molecules bearing an azide (B81097) group. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on proteins or other molecules. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What is steric hindrance and how does it affect my ligation reaction?

A2: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of a this compound ligation, if the binding site on your target molecule (e.g., a protein) is crowded, or the molecule you are ligating is large and bulky, it can physically block the reactive ends of the linker from coming together, leading to low reaction efficiency and yield.[2][3] This is a common challenge in bioconjugation, especially when dealing with complex macromolecules.[4]

Q3: How does the PEG linker in this compound help with steric hindrance?

A3: The polyethylene glycol (PEG) chain acts as a flexible spacer, increasing the distance between the two molecules being conjugated.[5] This added distance and flexibility can help to overcome the steric barriers imposed by bulky groups near the reaction sites, allowing the reactive moieties (alkyne and azide) to orient themselves correctly for the reaction to proceed.[2] PEG linkers can also improve the solubility and stability of the resulting conjugate.[6]

Q4: What is the primary reaction mechanism for the "propargyl" end of this linker?

A4: The propargyl group (a terminal alkyne) readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[7][8] This reaction forms a stable triazole ring, covalently linking the alkyne-containing linker to an azide-functionalized molecule.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield in CuAAC Reaction

You are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with your azide-containing molecule and this compound, but you observe very low or no formation of the desired product. This is often attributable to steric hindrance or suboptimal reaction conditions.

start Low/No Product Yield check_reagents Verify Reagent Quality (Azide, Linker, Copper Source, Reducing Agent) start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK adjust_conditions Adjust Reaction Conditions optimize_catalyst->adjust_conditions Yield still low success Successful Ligation optimize_catalyst->success Yield improves extend_linker Consider Longer PEG Linker adjust_conditions->extend_linker Yield still low adjust_conditions->success Yield improves extend_linker->success Yield improves

Caption: Troubleshooting workflow for low yield in CuAAC ligations.

Possible Cause Suggested Solution Rationale
Steric Hindrance 1. Increase Reaction Time/Temperature: Incubate the reaction for a longer duration (e.g., 24-48 hours) or slightly increase the temperature (e.g., from room temperature to 37°C).2. Use a Ligand for Copper: Add a copper-coordinating ligand like TBTA or THPTA to the reaction mixture.1. Slower reaction kinetics due to steric hindrance may require more time or energy to overcome the activation barrier.[9]2. Ligands stabilize the active Cu(I) catalytic species and can accelerate the reaction, helping to overcome steric barriers.[8]
Inefficient Catalyst 1. Use Fresh Reducing Agent: Prepare a fresh stock solution of your reducing agent (e.g., sodium ascorbate).2. Increase Catalyst Concentration: Incrementally increase the concentration of the copper source and reducing agent.1. The active catalyst is Cu(I), which is generated in situ from Cu(II) by a reducing agent. Oxidized or degraded reducing agents will lead to insufficient Cu(I).[5]2. Higher catalyst concentration can increase the reaction rate, which may be beneficial for sterically hindered substrates.
Poor Reagent Solubility 1. Modify Solvent System: Add a co-solvent like DMSO or DMF (up to 10-20% v/v) to the aqueous buffer.The PEG linker enhances water solubility, but bulky, hydrophobic molecules may still require an organic co-solvent to be fully solvated and accessible for the reaction.
Alternative Reaction 1. Switch to RuAAC: If CuAAC consistently fails, consider a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can sometimes be more effective for sterically demanding substrates, though it yields a different triazole regioisomer.[10]Ruthenium catalysts have different mechanisms and steric profiles than copper catalysts and may be less sensitive to the specific steric environment of your substrates.[10]
Problem 2: Difficulty Conjugating a Large Protein via the Carboxylic Acid Group

You have successfully performed the click reaction but are now facing challenges when trying to ligate the carboxylic acid end of the this compound-conjugate to a large protein, likely due to steric hindrance around the target amine (e.g., a lysine (B10760008) residue).

start Low Amide Ligation Yield check_activation Confirm -COOH Activation (e.g., NHS Ester Formation) start->check_activation optimize_ph Optimize Reaction pH (Typically 7.2-8.5) check_activation->optimize_ph Activation Confirmed increase_reagents Increase Molar Excess of Activated Linker optimize_ph->increase_reagents pH Optimized, Low Yield success Successful Conjugation optimize_ph->success Yield improves extend_incubation Extend Incubation Time increase_reagents->extend_incubation Yield still low increase_reagents->success Yield improves extend_incubation->success Yield improves

Caption: Decision-making process for troubleshooting amine-carboxylic acid ligations.

Possible Cause Suggested Solution Rationale
Steric Crowding at Protein Surface 1. Increase Molar Ratio: Use a higher molar excess of the activated linker-conjugate relative to the protein (e.g., increase from 10:1 to 50:1).2. Extend Reaction Time: Allow the reaction to proceed for a longer period (e.g., overnight at 4°C).1. A higher concentration of the activated linker increases the probability of a successful collision at the sterically hindered site.[9]2. Slower reaction rates due to steric hindrance require longer incubation to achieve sufficient product formation.
Suboptimal pH 1. Perform a pH Gradient Test: Test the conjugation reaction across a range of pH values (e.g., 7.2, 7.5, 8.0, 8.5).The target amine on the protein must be deprotonated to be nucleophilic. A slightly basic pH is ideal, but too high a pH can cause hydrolysis of the activated ester. The optimal pH is a balance between these two factors.[11]
Linker is too Short 1. Re-synthesize with a Longer Linker: If steric hindrance is severe, the PEG3 linker may be insufficient. Synthesize the conjugate using a linker with a longer PEG chain (e.g., PEG6, PEG12).A longer PEG chain provides a greater spatial separation between the bulky molecules, more effectively overcoming significant steric clashes.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-containing molecule to this compound.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and DMSO). Aim for a final concentration of 1-10 mM.

    • Prepare fresh stock solutions:

      • 50 mM Copper(II) Sulfate (CuSO₄) in water.

      • 100 mM Sodium Ascorbate in water.

      • (Optional) 50 mM THPTA ligand in water/DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-containing molecule and a 1.2 molar equivalent of this compound.

    • If using a ligand, add it to the mixture at a concentration equal to the copper sulfate.

    • Add Copper(II) Sulfate to a final concentration of 1 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Vortex the mixture gently.

    • Incubate at room temperature for 1-4 hours. For sterically hindered substrates, this time may need to be extended up to 24 hours.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as HPLC, to remove unreacted starting materials and catalyst.

Protocol 2: Two-Step Ligation to a Protein

This protocol outlines the activation of the carboxylic acid on the this compound linker and subsequent conjugation to a protein.

  • Activation of Carboxylic Acid (NHS Ester Formation):

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add N-Hydroxysuccinimide (NHS, 1.2 equivalents) and a coupling agent such as EDC (1.2 equivalents).

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

    • Use the activated linker immediately in the next step.

  • Conjugation to Protein:

    • Prepare the target protein in a suitable buffer (e.g., PBS) at a pH of 7.5-8.0.

    • Add the activated this compound-NHS ester to the protein solution. A 10- to 20-fold molar excess of the linker is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

References

Technical Support Center: Optimizing PROTAC Linker Length with Propargyl-PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length using propargyl-PEG derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, which subsequently marks it for degradation by the proteasome.[1][3]

The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][5] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][4][5] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1][5]

Q2: How does the composition of a propargyl-PEG linker, beyond just its length, influence PROTAC performance?

A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[6][7] Propargyl-PEG linkers offer several advantages:

  • Polyethylene glycol (PEG) units are hydrophilic, which can improve the water solubility of the PROTAC, a common challenge for these relatively large molecules.[3][6][8] This enhanced solubility can improve compatibility with physiological environments.[6]

  • The propargyl group provides a terminal alkyne functional group. This is particularly useful for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular synthesis of PROTACs.[9][10]

  • The flexibility of the PEG chain can be beneficial in allowing the PROTAC to adopt a conformation that is favorable for the formation of a stable ternary complex.[11]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[4][7] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]

Troubleshooting Guides

Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[13]

Possible Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[13] Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length.[1]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible.[13] Solution: Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the attachment points of the linker on the warhead or the E3 ligase ligand.[7]
Poor Physicochemical Properties The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[13] Solution: Incorporating more PEG units can increase solubility.[7] Assess cell permeability using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[7][12]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

The hook effect, characterized by a bell-shaped dose-response curve, indicates the formation of non-productive binary complexes at high PROTAC concentrations.[7]

Possible Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[1] Solution: Systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7]
Excessive Linker Flexibility A highly flexible linker might not sufficiently stabilize the ternary complex over the binary complexes. Solution: Introduce more rigid elements into the linker, such as piperazine (B1678402) or phenyl groups, to reduce conformational flexibility.[7]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][7] Below are summaries of quantitative data from studies illustrating the impact of PEG linker length on degradation efficacy.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC LinkerDC50 (nM)Dmax (%)Reference
PEG2>1000<50[14]
PEG3~100~80[14]
PEG5 <10 >90 [14]
PEG7~50~85[14]

As indicated, a PEG5 linker appears optimal for BRD4 degradation in this context.[14]

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Atom Length% ERα Degradation at 10 µMReference
9~20[15][16]
12~60[15][16]
16 ~80 [15][16]
19~40[15][16]
21~30[15][16]

For ERα degradation, a 16-atom linker was found to be optimal.[1][15]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental assays.

1. Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24, 48 hours).[1][17]

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A loading control (e.g., GAPDH, β-actin) should be used for normalization.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.[1][18]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[1]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1] This will provide data on the formation and stability of the ternary complex.[18]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Target Target Protein E3_Ligase E3 Ubiquitin Ligase Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ub Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Ub Ub Ub->Ternary_Complex

Caption: The PROTAC-mediated protein degradation pathway.

Caption: A workflow for troubleshooting poor PROTAC activity.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during PROTAC development, with a focus on improving cell permeability.

Q1: My PROTAC shows potent biochemical activity (e.g., target binding, ternary complex formation) but has poor cellular efficacy. Could cell permeability be the issue?

A: Yes, this is a very common scenario in PROTAC development. Strong performance in cell-free assays that does not translate to cellular activity often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the "Rule of 5" guidelines for orally available drugs, which can make it difficult for them to cross the cell membrane.[1]

Troubleshooting Steps:

  • Directly Measure Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantify your PROTAC's ability to cross a membrane.

  • Assess Target Engagement in Cells: Use an assay like the NanoBRET™ Target Engagement assay to determine if the PROTAC is reaching and binding to its intracellular target.[2][3] A significant drop in potency between biochemical and cellular assays is a strong indicator of permeability issues.

Q2: How does the length of the PEG linker impact the cell permeability of my PROTAC?

A: The length of the PEG linker has a complex and often non-linear effect on cell permeability.

  • Increased Molecular Weight and Polarity: Longer PEG linkers increase the molecular weight and topological polar surface area (TPSA) of the PROTAC, which can hinder passive diffusion across the cell membrane.[4][5]

  • Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC, which is a prerequisite for absorption and distribution.[6][7]

  • Conformational Flexibility: The flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and potentially improving its ability to traverse the cell membrane.[1][6]

Ultimately, there is a delicate balance, and the optimal PEG linker length for cell permeability must be determined empirically for each specific PROTAC system.

Q3: I've synthesized a series of PROTACs with varying PEG linker lengths, but none of them are showing degradation of the target protein. What should I do?

A: This issue can arise from several factors beyond just the linker length.

Troubleshooting Workflow:

Troubleshooting_No_Degradation start No Target Degradation Observed check_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability check_ternary_complex Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) check_permeability->check_ternary_complex If Permeability is Low check_linker_length Synthesize Broader Range of Linker Lengths (Shorter & Longer) check_permeability->check_linker_length If Permeability is Adequate check_ternary_complex->check_linker_length If No Ternary Complex Forms check_attachment_points Vary Linker Attachment Points check_linker_length->check_attachment_points If Still No Degradation check_e3_ligase Verify E3 Ligase Expression in Cell Line check_attachment_points->check_e3_ligase If Still No Degradation

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

  • Suboptimal Linker Length: The range of PEG linker lengths you've tested may be entirely outside the optimal window for forming a stable and productive ternary complex. Solution: Synthesize a broader range of PROTACs with both significantly shorter and longer PEG linkers.[4][5]

  • Poor Cell Permeability: As discussed in Q1, the physicochemical properties of your PROTACs may be preventing them from entering the cell. Solution: Perform permeability assays to confirm this. If permeability is low, you may need to explore different linker chemistries beyond standard PEG linkers.

  • Inefficient Ternary Complex Formation: Even with adequate permeability, the PROTAC may not be effectively bringing the target protein and the E3 ligase together. Solution: Use biophysical assays like TR-FRET or SPR to directly measure ternary complex formation.

  • Incorrect Linker Attachment Points: The points on the target-binding ligand and the E3 ligase-recruiting moiety where the linker is attached are crucial for the correct geometry of the ternary complex. Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[4]

  • Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in your cell model. Solution: Verify the expression level of the E3 ligase via Western blot or qPCR.

Q4: My degradation results are inconsistent across different experiments or batches of the same PROTAC. What could be the cause?

A: Inconsistent results can be frustrating and can stem from both the compound itself and the experimental setup.

Possible Causes and Solutions:

  • Compound Instability: The PROTAC may be unstable in the cell culture medium. Solution: Assess the stability of your PROTAC in the medium over the time course of your experiment.

  • Variations in Cell Culture: Cell passage number, confluency, and overall health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system. Solution: Standardize your cell culture conditions, including using cells within a defined passage number range and ensuring consistent seeding densities.

  • The "Hook Effect": At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to reduced degradation. Solution: Perform a wide dose-response curve to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.

Q5: Will modifying the PEG linker to improve permeability affect other properties of my PROTAC?

A: Yes, absolutely. The linker is a critical component that influences multiple aspects of a PROTAC's function. Modifying the PEG linker can impact:

  • Solubility: Changing the length or composition of the PEG linker will alter the hydrophilicity of the molecule, which in turn affects its solubility.

  • Ternary Complex Formation: The length and flexibility of the linker are key to achieving the correct geometry for a stable and productive ternary complex.

  • Metabolic Stability: The ether bonds in PEG linkers can be susceptible to metabolism. Altering the linker may change the metabolic profile of the PROTAC.

It is a crucial balancing act to optimize for one property without negatively impacting others. A multi-parameter optimization approach is often necessary.

Data Presentation: Quantitative Impact of PEG Linker Length

The following tables summarize quantitative data from the literature, demonstrating the impact of varying PEG linker lengths on PROTAC performance.

Table 1: Influence of PEG Linker Length on BRD4 Degradation and Permeability [8]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG355851.8
PEG420952.5
PEG515>982.2
PEG630921.5

This data for BRD4-targeting PROTACs suggests that a PEG5 linker provides an optimal balance of degradation potency and cell permeability in this specific context.

Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [5]

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
ERα-PROTAC-145090
ERα-PROTAC-2810>95
ERα-PROTAC-3122592

In this ERα degrader series, a linker with 8 PEG units demonstrated the highest potency.

Table 3: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [5]

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
BTK-PROTAC-1215075
BTK-PROTAC-242590
BTK-PROTAC-3610>95

For this series of BTK degraders, longer PEG linkers were found to be more potent.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PEGylated PROTACs are provided below.

Protocol 1: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation. The DC50 and Dmax values can be calculated from a dose-response curve.[8]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to assess permeability.

Methodology:

  • Preparation of Plates:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • A 96-well acceptor plate is filled with buffer (e.g., PBS).

  • Compound Addition:

    • The PROTAC solution is added to the donor plate.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification:

    • The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is then calculated.

Protocol 3: Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Permeability Assay:

    • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the opposite side at various time points.

  • Analysis:

    • The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can also be calculated to assess the involvement of active efflux transporters.[8]

Protocol 4: NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a PROTAC to its target protein, providing a quantitative measure of target engagement and intracellular availability.

Methodology:

  • Cell Preparation:

    • Cells (e.g., HEK293T) are co-transfected with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and a HaloTag®-E3 ligase (the acceptor).

  • Compound Treatment:

    • Transfected cells are plated and treated with serial dilutions of the PROTAC.

  • Reagent Addition:

    • A detection reagent containing the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the Nano-Glo® Live Cell Substrate is added to each well.

  • Signal Measurement:

    • After a short incubation, the donor emission (at 460 nm) and the acceptor emission (at 618 nm) are measured using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

    • Plotting the NanoBRET™ ratio against the PROTAC concentration allows for the determination of the EC50 value, which reflects the potency of ternary complex formation in live cells.[4]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and troubleshooting.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC E3_Ligase E3 Ligase Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Proteasome->Degradation Degradation extracellular_PROTAC PROTAC extracellular_PROTAC->PROTAC Cell Permeation

Caption: The mechanism of action for a PROTAC, highlighting the initial cell permeation step.

Experimental_Workflow start PROTAC Design & Synthesis biochemical_assays Biochemical Assays (Binding, Ternary Complex) start->biochemical_assays permeability_assays Cell Permeability Assays (PAMPA, Caco-2) biochemical_assays->permeability_assays cellular_degradation Cellular Degradation Assays (Western Blot) permeability_assays->cellular_degradation target_engagement Target Engagement Assays (NanoBRET™) cellular_degradation->target_engagement optimization Linker Optimization target_engagement->optimization optimization->start Iterate Design in_vivo_studies In Vivo Studies optimization->in_vivo_studies Lead Candidate

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

References

Technical Support Center: Purification of Propargyl-PEG3-CH2COOH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving Propargyl-PEG3-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions with this compound?

The main challenges stem from the properties of the PEG linker itself and the nature of the conjugation reaction. These include:

  • Product Heterogeneity: Reactions, such as click chemistry or amide bond formation, may result in a mixture of the desired product, unreacted starting materials (both the PEG linker and the substrate), and potential byproducts.

  • High Polarity and Water Solubility: The PEG chain imparts high polarity and water solubility, which can make extraction from aqueous reaction media challenging and can lead to streaking or poor separation on normal-phase silica (B1680970) gel chromatography.[1]

  • "Charge Shielding" by the PEG Chain: The flexible PEG chain can mask the charge of the conjugated molecule, potentially reducing the effectiveness of ion-exchange chromatography.

  • Similar Properties of Reactants and Products: The PEGylated product may have similar solubility and chromatographic behavior to the starting PEG linker, complicating separation.

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

The choice of chromatography depends on the properties of the final conjugate. Commonly used and effective methods include:

  • Reverse-Phase Chromatography (RPC/RP-HPLC): This is a powerful technique for purifying PEGylated molecules, separating them based on hydrophobicity.[][3] It can effectively separate the more hydrophobic conjugate from the unreacted hydrophilic PEG linker.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius).[][3][4][5][6] This method is particularly useful for separating a large PEGylated protein from the much smaller unreacted this compound linker.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge.[][6][7] This can be effective if the conjugation significantly alters the overall charge of the starting material. For example, reacting the carboxylic acid of the linker with a neutral molecule will introduce a negative charge.

  • Aqueous Normal-Phase (ANP) Chromatography: This technique can be useful for polar compounds that are not well-retained in reverse-phase chromatography.[8][9]

Q3: Can I use normal-phase silica gel chromatography for purification?

While possible, it is often challenging for highly polar PEGylated compounds. These molecules tend to streak or require highly polar and complex solvent systems for elution, which can lead to poor separation.[1] If normal-phase chromatography is attempted, solvent systems like Chloroform:Methanol with additives such as formic acid (for carboxylic acids) may be necessary.[1]

Q4: Are there non-chromatographic methods for purification?

Yes, several non-chromatographic techniques can be employed, often as a preliminary purification step:

  • Precipitation: Polyethylene (B3416737) glycol (PEG) can be used to precipitate larger molecules like proteins and antibodies, which can help in separating them from smaller impurities.[10][11][12][13] It's also possible to precipitate the PEGylated product by adding a solvent in which it is insoluble, such as cold ether.[14]

  • Liquid-Liquid Extraction: This can be used to separate the product based on its differential solubility in two immiscible liquid phases. For products with a carboxylic acid group, adjusting the pH of the aqueous phase can facilitate extraction into an organic solvent.[14][15]

  • Aqueous Two-Phase Separation: This technique can be effective for separating PEGylated proteins from unreacted PEG.[16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

Table 1: Troubleshooting Common Purification Issues
Problem Potential Cause Recommended Solution
Low recovery of the desired product after chromatography. Irreversible binding to the column matrix. For IEX, try increasing the salt concentration in the elution buffer. For RP-HPLC, adjust the organic solvent gradient.[17]
Product precipitation on the column. Decrease the sample concentration. Ensure the product is soluble in the mobile phase.[17][18]
Poor separation of the product from unreacted this compound. Similar polarity and size. Optimize the chromatographic method. For RP-HPLC, use a shallower gradient. For SEC, a longer column or a resin with a smaller particle size may improve resolution.[17] Consider a different purification technique like IEX if there is a charge difference.
Streaking or broad peaks during normal-phase silica gel chromatography. High polarity of the PEGylated compound. Use a more polar solvent system (e.g., CHCl₃/MeOH or DCM/MeOH). Adding a small amount of acid (e.g., formic acid) can help for carboxylic acids.[1] Consider switching to reverse-phase chromatography.
Difficulty removing the copper catalyst after a click chemistry reaction. Residual copper complexed with the product. Pass the reaction mixture through a column with a copper-chelating resin. Perform an aqueous wash with a solution of a chelating agent like EDTA.
Product appears as a broad peak in RP-HPLC. Dispersity of the PEG chain. The inherent size distribution of PEG can lead to peak broadening in RP-HPLC.[19] Using a monodisperse PEG starting material can result in sharper peaks.

Experimental Protocols

Protocol 1: Purification of a Small Molecule-PEG Conjugate via RP-HPLC

This protocol is suitable for purifying the product of a click chemistry reaction between this compound and an azide-functionalized small molecule.

  • Column Selection: Choose a C18 or C8 reverse-phase column suitable for small molecule purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Gradient Elution: Inject the sample and run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., LC-MS, NMR) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Protocol 2: Purification of a PEGylated Peptide via Size-Exclusion Chromatography (SEC)

This protocol is designed to separate a peptide conjugated to this compound from unreacted peptide and excess PEG linker.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the PEGylated peptide.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).[18]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[18]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[17][18]

  • Injection and Isocratic Elution: Inject the sample and elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute. The larger PEGylated peptide will elute before the smaller unreacted peptide and the PEG linker.

  • Analysis: Analyze the fractions using methods like SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using an appropriate method like ultrafiltration.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification Strategy cluster_analysis Analysis and Final Product Reaction_Mixture Crude Reaction Mixture (Product, Unreacted Materials, Byproducts) Initial_Cleanup Initial Cleanup (e.g., Extraction, Precipitation) Reaction_Mixture->Initial_Cleanup Chromatography Chromatography (e.g., RP-HPLC, SEC, IEX) Initial_Cleanup->Chromatography Analysis Purity Analysis (e.g., LC-MS, NMR, SDS-PAGE) Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A general workflow for the purification of this compound reaction products.

Troubleshooting_Tree cluster_problems cluster_solutions Start Purification Issue Low_Recovery Low Product Recovery? Start->Low_Recovery Poor_Separation Poor Separation? Start->Poor_Separation Sol_Recovery Modify Elution Conditions or Check Solubility Low_Recovery->Sol_Recovery Yes Sol_Separation Optimize Gradient/Column or Change Method Poor_Separation->Sol_Separation Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Identifying and characterizing byproducts in Propargyl-PEG3-CH2COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Propargyl-PEG3-CH2COOH. This guide aims to help identify and characterize potential byproducts, ensuring the desired product's purity and quality.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

The most common and anticipated synthetic route is a Williamson ether synthesis. This reaction involves the deprotonation of a commercially available PEG-dicarboxylic acid (HOOC-CH2-(O-CH2-CH2)3-O-CH2-COOH) with a suitable base, followed by nucleophilic attack of the resulting carboxylate on propargyl bromide.

Q2: I see an unexpected peak in my NMR spectrum. What could it be?

Unexpected peaks in your NMR spectrum could indicate the presence of several potential byproducts. The most common culprits include the bis-propargyl ether byproduct, where both carboxylic acid groups have reacted with propargyl bromide, or unreacted starting material. Other possibilities include byproducts from the reaction of the base with propargyl bromide or degradation of the PEG starting material. A detailed analysis of the chemical shifts and integration of the peaks will be necessary for identification.

Q3: My mass spectrometry results show a mass higher than the expected product. What does this suggest?

A higher-than-expected mass in your MS analysis strongly suggests the formation of the bis-propargyl ether byproduct (Propargyl-PEG3-Propargyl). This occurs when both ends of the PEG-dicarboxylic acid starting material react with propargyl bromide. You can confirm this by comparing the observed mass with the calculated molecular weight of the bis-propargyl derivative.

Q4: What are the key reaction parameters to control to minimize byproduct formation?

To minimize byproduct formation, careful control of the reaction stoichiometry is crucial. Using a molar excess of the PEG-dicarboxylic acid relative to propargyl bromide can favor the formation of the desired mono-propargylated product. Additionally, the choice of base, reaction temperature, and reaction time can significantly impact the product distribution. A weaker base and lower temperatures can help to reduce side reactions.

Q5: What is the best method to purify the final this compound product?

Purification of PEG derivatives can be achieved using several chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective for separating the desired product from unreacted starting materials and byproducts based on differences in polarity. Size-exclusion chromatography (SEC) can also be employed to separate molecules based on their hydrodynamic volume.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Ensure the base is strong enough to deprotonate the carboxylic acid. - Increase the reaction time or temperature cautiously. - Confirm the quality of the propargyl bromide.
Formation of multiple byproducts.- Adjust the stoichiometry of reactants. Use an excess of the PEG-diacid. - Optimize the choice of base and reaction conditions (temperature, solvent).
Presence of a Major Byproduct with a Higher Molecular Weight Formation of bis-propargyl ether.- Use a larger excess of the PEG-dicarboxylic acid starting material. - Slowly add the propargyl bromide to the reaction mixture to maintain a low concentration.
Multiple Unidentified Peaks in Chromatography Side reactions of propargyl bromide.- Propargyl bromide can undergo elimination or self-polymerization under strongly basic conditions. Consider using a milder base or protecting the terminal alkyne.
Degradation of the PEG backbone.- Avoid excessively high temperatures or harsh acidic/basic conditions during reaction and workup.[2]
Difficulty in Separating Product from Starting Material Similar polarities of the product and starting material.- Optimize the HPLC gradient or solvent system for better resolution. - Consider derivatizing the carboxylic acid of the product to alter its polarity before purification.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Notes
This compoundC11H18O6246.26Desired Product
Tetraethylene glycol diacidC8H14O7222.19Starting Material
Bis-propargyl-PEG3C14H20O5268.31Potential Byproduct
Propargyl alcoholC3H4O56.06Potential byproduct from reaction with hydroxide

Experimental Protocols

General Synthesis of this compound (Illustrative)
  • Dissolution and Deprotonation: Dissolve tetraethylene glycol diacid (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF). Add a base (e.g., sodium hydride or potassium carbonate, 1.1 equivalents) portion-wise at 0 °C and stir for 1 hour to allow for deprotonation.

  • Propargylation: Slowly add propargyl bromide (0.9 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water and remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by reversed-phase HPLC to isolate the desired this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton around 2.5 ppm and a doublet for the methylene (B1212753) protons adjacent to the alkyne around 4.2 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.8 ppm), and the methylene group adjacent to the carboxylic acid. The integration of these peaks can be used to confirm the structure and assess purity.[3]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the acetylenic carbons (around 75 and 80 ppm), the PEG backbone carbons (around 70 ppm), and the carbonyl carbon of the carboxylic acid (around 175 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the desired product and identify any byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • RP-HPLC with a C18 column is a common method for assessing the purity of PEG derivatives. A gradient elution with water and acetonitrile (B52724) (both often containing a small amount of trifluoroacetic acid) is typically used.[5]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts PEG_diacid HOOC-PEG3-COOH Main_product Propargyl-PEG3-COOH PEG_diacid->Main_product 1. Base 2. Propargyl Bromide Byproduct1 Bis-propargyl-PEG3 PEG_diacid->Byproduct1 Excess Propargyl Bromide Propargyl_bromide Propargyl Bromide Propargyl_bromide->Main_product Propargyl_bromide->Byproduct1 Base Base (e.g., NaH) Base->Main_product Byproduct2 Unreacted PEG-diacid

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow Start Synthesis of Propargyl-PEG3-COOH Analysis Analyze Crude Product (NMR, MS, HPLC) Start->Analysis Pure Product is Pure Analysis->Pure Impure Impurities Detected Analysis->Impure End Pure Product Pure->End Identify Identify Byproducts Impure->Identify Characterize peaks Optimize Optimize Reaction Conditions Identify->Optimize Adjust stoichiometry, base, temperature Purify Purify Product Identify->Purify Select appropriate chromatography Optimize->Start Re-run synthesis Purify->End

Caption: Troubleshooting workflow for identifying and addressing byproducts.

References

Propargyl-PEG3-CH2COOH stability issues in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when using this linker in biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group) and a carboxylic acid. The propargyl group is used for copper-catalyzed or copper-free "click chemistry" reactions, allowing for covalent linkage to azide-modified molecules.[1][2][3] The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins or peptides. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4][5] This linker is commonly used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and for surface modification of materials.[2][6]

Q2: What are the potential stability issues of this compound in biological media?

When conjugated to a biomolecule via an ester linkage, the primary stability concern is the hydrolysis of this ester bond. This can be catalyzed by acidic or basic conditions, or mediated by enzymes present in biological media, such as carboxylesterases.[7][8] While the PEG linker itself is generally stable, enzymatic degradation of PEG has been observed in some contexts.[9][10] The propargyl group is generally stable under physiological conditions but its reactivity should be considered in the experimental design.

Q3: How can I assess the stability of my this compound conjugate?

In-vitro stability assays are crucial. A common method is to incubate the conjugate in relevant biological media (e.g., plasma, serum, cell lysate) at 37°C and monitor its integrity over time.[11][12] Aliquots are taken at various time points and analyzed by techniques such as LC-MS to quantify the amount of intact conjugate and any released payload or biomolecule.[11]

Q4: Are there any special storage conditions for this compound?

It is recommended to store this compound in a cool, dry place. For long-term storage, keeping it at -20°C is advisable to prevent potential degradation of the reactive functional groups. Once in solution, especially in aqueous buffers, it is best to use it promptly or store it at low temperatures for short periods.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound in biological experiments.

Problem Potential Cause Recommended Solution
Low conjugation efficiency Hydrolysis of activated ester: The activated carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis in aqueous buffers.Perform conjugation reactions promptly after activating the carboxylic acid. Use buffers with a pH range of 7.2-8.0 for optimal amine reactivity and minimal hydrolysis.
Steric hindrance: The biomolecule's structure may prevent the linker from accessing the target functional group.Consider using a longer PEG linker to increase the distance between the reactive groups and the biomolecule.[4]
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to poor yields.Optimize reaction conditions. For NHS ester reactions with amines, a pH of 7.5–8.5 is generally recommended.[4]
Premature cleavage of the conjugate in biological media Ester linkage instability: The ester bond formed from the carboxylic acid is susceptible to hydrolysis by esterases present in plasma or cell lysates.[7]Assess stability in different biological matrices (e.g., human, mouse, rat plasma) as esterase activity can vary between species.[11] Consider alternative, more stable linkages if ester hydrolysis is significant.
PEG linker degradation: Although less common, enzymatic degradation of the PEG chain can occur.[9][10]Analyze degradation products by LC-MS to determine the cleavage site. If PEG degradation is confirmed, a different linker chemistry may be required.
Inconsistent experimental results Linker purity and quality: Impurities in the linker can lead to side reactions and variable results.Use high-purity this compound from a reputable supplier to ensure consistency.[4]
Aggregation of conjugates: Hydrophobic payloads or biomolecules can lead to aggregation, which can be mitigated by PEGylation.The inherent PEG spacer should help, but if aggregation persists, a longer PEG chain might be necessary to improve solubility.[11]

Quantitative Data Summary

Linker TypeBiological MediumHalf-life (t½)Key Considerations
Valine-Citrulline (VC)Mouse PlasmaUnstable (cleaved by carboxylesterase 1c)Demonstrates species-specific differences in stability.[11]
Valine-Citrulline (VC)Human PlasmaStableHighlights the importance of multi-species testing.[11]
Glucuronide-PEG24Mouse PlasmaImproved stability over non-PEGylated versionsPEGylation can enhance linker stability.[11]
PEG-based PROTAC LinkerMouse Liver Microsomes13 minDemonstrates susceptibility to metabolic degradation.[12]
Piperazine/Pyrimidine-based PROTAC Linker (Rigid)Mouse Liver Microsomes> 240 minRigid linkers can exhibit greater metabolic stability.[12]
mPEG-b-OCL micellesBuffer (pH 7.4)Estimated to be several yearsVery stable chemically, but susceptible to enzymatic degradation.[13]
mPEG-b-OCL micellesBuffer with LipaseHours to daysDemonstrates that enzymes can significantly accelerate degradation.[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a this compound conjugate in plasma.

Materials:

  • This compound conjugate

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Acetonitrile (B52724) with an internal standard (for quenching and protein precipitation)

  • Centrifuge

  • LC-MS system

Methodology:

  • Preparation: Dilute the conjugate stock solution in PBS to a working concentration. Add the working solution to pre-warmed plasma to achieve the final desired concentration (e.g., 1-5 µM). A control sample in PBS should be prepared to assess inherent chemical stability.

  • Incubation: Incubate the plasma and control samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing: Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing an internal standard.[12]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS analysis to quantify the remaining intact conjugate.

  • Data Analysis: Plot the percentage of remaining conjugate against time. Calculate the half-life (t½) from the elimination rate constant.[12]

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis conjugate This compound Conjugate incubate Incubate at 37°C conjugate->incubate plasma Biological Matrix (e.g., Plasma) plasma->incubate buffer Buffer Control (e.g., PBS) buffer->incubate aliquots Collect Aliquots (t = 0, 1, 4, 8, 24h) incubate->aliquots quench Quench with Cold Acetonitrile + IS aliquots->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms LC-MS Analysis of Supernatant centrifuge->lcms data Data Analysis (Calculate t½) lcms->data

Caption: Workflow for assessing conjugate stability in plasma.

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Poor In-Vivo Stability check_chem Assess Chemical Stability (Buffer) start->check_chem check_plasma Assess Plasma Stability start->check_plasma hydrolysis Ester Hydrolysis check_chem->hydrolysis enzymatic Enzymatic Degradation check_plasma->enzymatic metabolism Metabolic Instability check_plasma->metabolism change_linker Modify Linker Chemistry (e.g., amide bond) hydrolysis->change_linker enzymatic->change_linker change_peg Optimize PEG Chain Length enzymatic->change_peg optimize_structure Modify Conjugate Structure metabolism->optimize_structure

Caption: Troubleshooting workflow for poor in-vivo stability.

References

Validation & Comparative

Validating Propargyl-PEG3-CH2COOH Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful covalent attachment of Propargyl-PEG3-CH2COOH to a target molecule is a critical step in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This heterobifunctional linker offers the versatility of a propargyl group for "click chemistry" and a carboxylic acid for stable amide bond formation with primary amines. Rigorous validation of this conjugation is paramount to ensure the identity, purity, and homogeneity of the final product, which directly impacts its efficacy and safety. This guide provides a comparative overview of the primary analytical techniques used for this validation, supported by detailed experimental protocols.

Comparison of Analytical Techniques for Conjugation Validation

The choice of analytical technique for validating the conjugation of this compound depends on the specific information required, the nature of the target molecule, and the available instrumentation. The three most powerful and commonly employed methods are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and provides complementary information.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise mass of the conjugate, degree of PEGylation, confirmation of covalent bond formation.[1][2][3]Purity of the conjugate, separation of conjugated from unconjugated species, quantification of reaction components.[4][5][6][7][8]Detailed structural information, confirmation of covalent bond formation at a specific site, characterization of the linker's integrity.[4][9][10][11][12]
Sample Requirement Low (picomole to femtomole)Low to moderate (microgram)High (milligram)
Throughput High (with LC-MS)HighLow
Qualitative/Quantitative BothPrimarily quantitativeBoth
Key Advantage Unambiguous confirmation of conjugation through mass addition.[1][3]Excellent for assessing purity and separating complex mixtures.[7][]Provides detailed structural insights into the conjugate.[10][11]
Limitations Can be challenging for very heterogeneous or large conjugates; may not provide information on the conjugation site without fragmentation.[3]Indirect evidence of conjugation; resolution can be challenging for species with similar properties.Lower sensitivity compared to MS; spectra can be complex for large biomolecules.[9]

Experimental Workflows and Protocols

Overall Workflow for Conjugation and Validation

The general process for conjugating this compound to a target molecule and subsequently validating the reaction involves several key steps, from activation of the linker to the final analysis of the purified conjugate.

cluster_0 Conjugation cluster_1 Purification cluster_2 Validation A Activate this compound (EDC/NHS Chemistry) C Conjugation Reaction A->C B Prepare Target Molecule (e.g., Antibody in Amine-Free Buffer) B->C D Purify Conjugate (e.g., SEC, IEX) C->D E Mass Spectrometry (MS) - Confirm Mass - Degree of PEGylation D->E F HPLC Analysis - Purity Assessment - Quantify Species D->F G NMR Spectroscopy - Structural Confirmation D->G

Conjugation and Validation Workflow
Protocol 1: EDC-NHS Mediated Conjugation of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein.[14][15][16][17][18]

Materials:

  • This compound

  • Target molecule with primary amines (e.g., antibody, protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.

    • Prepare the target molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, add the this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS stock solutions to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Target Molecule:

    • Add the activated Propargyl-PEG3-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the linker to the target molecule is a good starting point, but this should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Protocol 2: Mass Spectrometry Analysis of the Conjugate

Mass spectrometry provides definitive evidence of successful conjugation by measuring the mass increase corresponding to the addition of the this compound linker.[1][3][19][20]

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer, often coupled with Liquid Chromatography (LC-MS).

Procedure:

  • Sample Preparation:

    • The purified conjugate should be in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. If necessary, perform a buffer exchange.

    • Dilute the sample to an appropriate concentration for MS analysis (typically in the low micromolar to nanomolar range).

  • Data Acquisition:

    • For LC-MS, inject the sample onto a suitable column (e.g., reversed-phase C4 or C8 for proteins) to separate the conjugate from any remaining impurities before introduction into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range to detect both the unconjugated target molecule and the conjugate(s).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the species present.

    • Compare the mass of the conjugated product to the mass of the unconjugated target molecule. The mass difference should correspond to the mass of the this compound linker (245.25 Da) multiplied by the number of attached linkers.

    • The distribution of peaks can be used to determine the degree of PEGylation (i.e., the number of linkers per target molecule).

Protocol 3: HPLC Analysis of the Conjugation Reaction

HPLC is a powerful tool for assessing the purity of the conjugate and for separating the different species in the reaction mixture.[6][7][][21][22]

Instrumentation:

  • HPLC system with a UV detector.

  • Appropriate column based on the separation principle (e.g., Size-Exclusion, Reversed-Phase, or Ion-Exchange).

Procedure:

  • Method Selection:

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. Useful for separating the larger conjugate from the smaller, unconjugated linker.[7][8][]

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for separation of conjugated and unconjugated forms.[6][]

    • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge. The addition of the acidic this compound linker can alter the charge of the target molecule.[]

  • Sample Analysis:

    • Inject the purified conjugate, as well as the unconjugated target molecule and the linker as controls.

    • Run the appropriate gradient or isocratic method.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Interpretation:

    • Compare the chromatograms of the reaction mixture and the controls. A successful conjugation will show a new peak corresponding to the conjugate, with a different retention time than the starting materials.

    • The peak area can be used to quantify the purity of the conjugate and the extent of the reaction.

Protocol 4: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used to confirm the covalent attachment of the linker and to verify its integrity after conjugation.[4][9][10][11][12][23][24]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • The purified conjugate needs to be at a relatively high concentration (milligram quantities) and dissolved in a suitable deuterated solvent (e.g., D₂O for proteins).

    • Acquire spectra of the unconjugated target molecule and the free linker as controls.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • 2D NMR experiments (e.g., COSY, HSQC) can provide more detailed structural information.

  • Data Interpretation:

    • In the ¹H NMR spectrum of the conjugate, look for the characteristic signals of the this compound linker. The propargyl group will have a characteristic alkyne proton signal. The PEG portion will have a strong signal in the 3.5-3.7 ppm region.

    • Changes in the chemical shifts of the amino acid residues at the conjugation site on the target molecule can provide evidence for the location of the modification.

    • Integration of the PEG signals relative to the signals from the target molecule can be used to estimate the degree of PEGylation.

Logical Relationships in Method Selection

The choice of analytical technique is often guided by the specific question being asked at a particular stage of the validation process.

cluster_0 Initial Question cluster_1 Primary Technique cluster_2 Confirmation/Complementary Technique Q1 Did the conjugation occur? T1 Mass Spectrometry (MS) Q1->T1 Q2 How pure is my conjugate? T2 HPLC Q2->T2 Q3 What is the precise structure of the conjugate? T3 NMR Spectroscopy Q3->T3 C1 HPLC T1->C1 C2 Mass Spectrometry (MS) T2->C2 C3 Mass Spectrometry (MS) / HPLC T3->C3

Method Selection Logic

By employing a combination of these powerful analytical techniques, researchers can confidently validate the conjugation of this compound to their target molecule, ensuring the quality and reliability of their bioconjugates for downstream applications.

References

Verifying Propargyl-PEG3-CH2COOH Modification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of chemical modifications is paramount to ensuring the efficacy, safety, and reproducibility of their work. The covalent attachment of bifunctional linkers like Propargyl-PEG3-CH2COOH, which introduces both a terminal alkyne for "click" chemistry and a carboxylic acid for amide bond formation, requires rigorous analytical validation. This guide provides an objective comparison of key analytical methods to confirm this modification, supported by experimental data and detailed protocols.

Key Analytical Techniques at a Glance

Successful conjugation with this compound can be ascertained through a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the structure, purity, and identity of the modified molecule.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesCommon Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structural confirmation, verification of covalent bond formation, and purity assessment.[1]Non-destructive, provides detailed structural information.Lower sensitivity compared to Mass Spectrometry, can be complex for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Direct confirmation of mass addition corresponding to the linker, purity assessment, and identification of byproducts.[2]High sensitivity and specificity.Can be destructive, may require specialized equipment.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Purity assessment, separation of modified product from starting materials and impurities.[][4]High-resolution separation, quantitative analysis.Indirect evidence of conjugation, requires appropriate detectors for PEG linkers (e.g., ELSD, CAD, or MS).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample.Confirmation of the presence of specific functional groups (alkyne, carboxylic acid, newly formed amide bond).Rapid analysis, provides information on chemical bonds.Can be difficult to interpret complex spectra, may not be suitable for quantification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the this compound linker and the characteristic changes observed upon successful conjugation.

ParameterThis compound (Unconjugated)Expected Post-Conjugation ChangeAnalytical Method
Molecular Weight 246.26 g/mol Increase of ~228.25 Da (loss of H₂O in amide bond formation)Mass Spectrometry
¹H NMR Chemical Shifts (δ, ppm) ~2.5 (t, alkyne-H), ~4.15 (s, -CH₂COOH)Disappearance of the carboxylic acid proton, shifts in adjacent protons.NMR Spectroscopy
FTIR Characteristic Peaks (cm⁻¹) ~3300 (alkyne C-H stretch), ~2100 (C≡C stretch), ~1710 (C=O stretch of carboxylic acid), 2800-3500 (broad O-H stretch of carboxylic acid).[6][7][8]Disappearance of the broad O-H stretch, appearance of a new amide C=O stretch (~1650 cm⁻¹).FTIR Spectroscopy
HPLC Retention Time Dependent on column and mobile phase.Shift in retention time due to altered polarity and size.[9][10]HPLC
Purity ≥98.0% (as per typical supplier specification)[11]Should be maintained or improved after purification.HPLC, NMR Spectroscopy

Experimental Workflows and Protocols

A typical workflow for confirming the modification involves the initial conjugation reaction followed by purification and characterization using a suite of analytical techniques.

experimental_workflow cluster_conjugation Conjugation cluster_analysis Purification & Analysis Molecule Molecule Reaction Amide Bond Formation Molecule->Reaction This compound This compound Activation Carboxylic Acid Activation (e.g., NHS ester) This compound->Activation Activation->Reaction Crude_Product Crude Modified Molecule Reaction->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Pure Modified Molecule Purification->Pure_Product NMR NMR Analysis Pure_Product->NMR MS MS Analysis Pure_Product->MS FTIR FTIR Analysis Pure_Product->FTIR HPLC_QC HPLC Purity Check Pure_Product->HPLC_QC

Workflow for conjugation and analysis.
Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified modified molecule and the unmodified starting material in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Compare the spectra. Successful modification is confirmed by:

    • The disappearance of the carboxylic acid proton signal of the linker.

    • The appearance of new signals or shifts in the signals of the protons on the molecule adjacent to the newly formed amide bond.

    • The persistence of the characteristic alkyne proton signal around 2.5 ppm and the PEG-related protons.

Protocol 2: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Infuse the sample into the mass spectrometer (e.g., ESI-TOF or Orbitrap) and acquire the mass spectrum in the appropriate mass range.

  • Analysis: Confirm the presence of a molecular ion peak corresponding to the calculated mass of the modified molecule. The expected mass will be the sum of the starting molecule's mass and the mass of the this compound fragment (C₁₁H₁₆O₅), which is approximately 228.25 Da, reflecting the loss of a water molecule during amide bond formation.

Protocol 3: RP-HPLC Analysis

  • Sample Preparation: Dissolve the crude reaction mixture and the purified product in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength for the target molecule, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection of the PEG-containing species.[5]

  • Analysis: Compare the chromatograms of the starting material, crude product, and purified product. Successful modification will be indicated by the appearance of a new peak with a different retention time. The purity of the final product can be calculated from the peak area percentages.

Protocol 4: FTIR Spectroscopy Analysis

  • Sample Preparation: Prepare a sample of the purified modified molecule, the starting molecule, and the this compound linker. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra. Key indicators of successful modification include:

    • The disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (2800-3500 cm⁻¹).

    • The appearance of a new, strong absorption band in the amide region (~1650 cm⁻¹).

    • The retention of the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).[6][8]

Comparison with Alternative Linkers

This compound is a versatile heterobifunctional linker. However, the choice of linker is application-dependent. The following diagram and table compare it with other common bifunctional PEG linkers.

linker_comparison cluster_amine cluster_thiol cluster_click Propargyl_PEG_COOH This compound Alkyne Carboxylic Acid Amine_Reactive Amine-Reactive Alternatives Propargyl_PEG_COOH:f2->Amine_Reactive Reacts with Amines Click_Chemistry Click Chemistry Alternatives Propargyl_PEG_COOH:f1->Click_Chemistry Reacts with Azides Alternatives Alternative Bifunctional PEG Linkers Alternatives->Amine_Reactive Thiol_Reactive Thiol-Reactive Alternatives Alternatives->Thiol_Reactive Alternatives->Click_Chemistry NHS_PEG_Amine NHS-PEG-Amine Amine_Reactive->NHS_PEG_Amine Azide_PEG_NHS Azide-PEG-NHS Amine_Reactive->Azide_PEG_NHS Maleimide_PEG_NHS Maleimide-PEG-NHS Thiol_Reactive->Maleimide_PEG_NHS Azide_PEG_Alkyne Azide-PEG-Alkyne Click_Chemistry->Azide_PEG_Alkyne DBCO_PEG_NHS DBCO-PEG-NHS Click_Chemistry->DBCO_PEG_NHS

Comparison of bifunctional linkers.
Linker TypeReactive Group 1Reactive Group 2Key Features & Applications
Propargyl-PEG-COOH Propargyl (Alkyne) Carboxylic Acid Enables "click" chemistry and amide bond formation. Versatile for sequential conjugations.
NHS-PEG-Amine NHS EsterAmineBoth ends react with common functional groups (amines and carboxylic acids, respectively).
Azide-PEG-NHS Ester AzideNHS EsterConnects molecules via "click" chemistry and amide bond formation. Orthogonal to many other reactions.
Maleimide-PEG-NHS Ester MaleimideNHS EsterProvides site-specific conjugation to thiols (cysteines) and primary amines (lysines).
DBCO-PEG-NHS Ester Dibenzocyclooctyne (DBCO)NHS EsterAllows for copper-free "click" chemistry, which is beneficial for biological systems sensitive to copper.

References

A Researcher's Guide to Mass Spectrometry Analysis of Propargyl-PEG3-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for advancing novel therapeutics and diagnostics. Propargyl-PEG3-CH2COOH has emerged as a valuable bifunctional linker, enabling the connection of biomolecules through "click chemistry" while providing a handle for further modification. This guide offers an objective comparison of mass spectrometry techniques for the analysis of this compound conjugates, supported by experimental data and detailed protocols, and contrasts its performance with alternative linker strategies.

This compound is a heterobifunctional linker featuring a terminal alkyne group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) and a carboxylic acid for amide bond formation with primary amines.[1] The discrete polyethylene (B3416737) glycol (dPEG®) chain enhances solubility and reduces steric hindrance.[2] Its application is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] Mass spectrometry (MS) is an indispensable tool for confirming successful conjugation, determining the degree of labeling, and identifying the sites of modification.[2]

Principles of Mass Spectrometry for PEGylated Conjugates

The analysis of biomolecules conjugated with PEG linkers, such as this compound, primarily relies on two mass spectrometry approaches: intact mass analysis and peptide mapping.

  • Intact Mass Analysis: This "top-down" approach measures the molecular weight of the entire conjugate. Electrospray ionization (ESI) is a common soft ionization technique that generates multiply charged ions of large molecules without significant fragmentation.[4] These ions are then analyzed by high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap instruments. The resulting mass spectrum, often showing a distribution of charge states, can be deconvoluted to determine the zero-charge mass of the conjugate.[2] This allows for the confirmation of conjugation and the determination of the drug-to-antibody ratio (DAR) in ADCs, for instance.[2] Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS is another valuable technique for determining the molecular weight and heterogeneity of PEGylated proteins.[5][6]

  • Peptide Mapping: In this "bottom-up" approach, the conjugated protein is enzymatically digested into smaller peptides using a protease like trypsin.[2][4] The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[2] This technique allows for the precise identification of the amino acid residues that have been modified with the this compound linker by identifying the characteristic mass shift on the modified peptides.[2]

Experimental Workflow for Mass Spectrometry Analysis

A general workflow for the characterization of a protein conjugated with this compound is depicted below. This process involves conjugation, purification, and subsequent analysis by intact mass spectrometry and/or peptide mapping.

experimental_workflow cluster_conjugation Conjugation cluster_click_reaction Click Reaction cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis Protein Protein (with amine groups) Conjugation Amide Bond Formation Protein->Conjugation Linker This compound (activated NHS ester) Linker->Conjugation Click_Reaction CuAAC or SPAAC Conjugation->Click_Reaction Propargyl-functionalized Protein Azide_Molecule Azide-Containing Molecule (e.g., Drug) Azide_Molecule->Click_Reaction Purification Purification (e.g., SEC, RP-HPLC) Click_Reaction->Purification Crude Conjugate Intact_MS Intact Mass Analysis (ESI-MS or MALDI-TOF) Purification->Intact_MS Purified Conjugate Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion Purified Conjugate LC_MSMS Peptide Mapping (LC-MS/MS) Digestion->LC_MSMS

Caption: General experimental workflow for conjugation and MS analysis.

Performance Comparison with Alternative Linkers

The choice of linker is critical in the design of bioconjugates and can significantly impact the stability, solubility, and biological activity of the final product. Here, we compare this compound with other commonly used bifunctional linkers.

Linker TypeReactive GroupsConjugation ChemistryKey AdvantagesKey Disadvantages
This compound Alkyne, Carboxylic AcidClick Chemistry (CuAAC/SPAAC), Amide CouplingHigh specificity and efficiency of click chemistry; PEG spacer enhances solubility.[7]Copper catalyst in CuAAC can be cytotoxic.[7]
DBCO-PEG-Acid Dibenzocyclooctyne, Carboxylic AcidStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Amide CouplingCopper-free click chemistry is biocompatible; high reaction rates.[8][9]DBCO group is relatively bulky.
Maleimide-PEG-Acid Maleimide, Carboxylic AcidMichael Addition to Thiols, Amide CouplingHighly selective for cysteine residues.[10][11]Potential for retro-Michael reaction leading to deconjugation.[10][11]
Alkyl-Acid Varies (e.g., NHS ester), Carboxylic AcidAmide CouplingSimple and synthetically accessible.Can be hydrophobic, potentially leading to aggregation.[12]

Quantitative Data from Mass Spectrometry Analysis

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unconjugated Protein25000.0025000.10-
Protein + 1 Linker25246.2625246.35246.25
Protein + 2 Linkers25492.5225492.65492.55
Protein + 3 Linkers25738.7825738.90738.80

This data is illustrative and the actual observed masses may vary depending on the protein and experimental conditions.

For peptide mapping, the addition of the this compound linker to a lysine (B10760008) residue would result in a mass increase of 228.25 Da (after loss of H₂O during amide bond formation). Fragmentation of the PEG chain itself during MS/MS analysis can produce a characteristic series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene (B1197577) glycol unit.[4][13]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines (e.g., lysine residues) on a protein via an N-hydroxysuccinimide (NHS) ester activation step.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC/EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (Linker:DCC/EDC:NHS).

    • Incubate the mixture for 1-2 hours at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove excess linker and byproducts.

Protocol 2: Intact Mass Analysis by ESI-MS

Materials:

  • Purified protein conjugate

  • LC-MS system with an ESI source and a high-resolution mass analyzer

  • Appropriate columns and buffers for protein separation (e.g., C4 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid)

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.

  • LC Separation: Inject the sample onto the LC system to separate the conjugated protein from any remaining impurities.

  • MS Analysis: Analyze the eluting protein peaks using the ESI-MS. Acquire the full mass spectrum over a relevant m/z range.

  • Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms.

Signaling Pathways and Logical Relationships

The application of this compound is often central to the mechanism of action of complex biotherapeutics like PROTACs. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

protac_cycle POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with Propargyl-PEG linker) PROTAC->Ternary_Complex Ternary_Complex->E3_Ligase Release Ternary_Complex->PROTAC Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Ubiquitinated POI Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino Acids

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

A Comparative Guide to the NMR Spectroscopic Characterization of Propargyl-PEG3-CH2COOH and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Propargyl-PEG3-CH2COOH, a versatile bifunctional linker, with other commonly used alternatives. The information presented herein is intended to aid researchers in the identification, characterization, and quality control of these important reagents. Detailed experimental protocols and data interpretation are included to support drug discovery and development workflows.

Introduction to Bifunctional Linkers and the Role of NMR

Bifunctional linkers are essential tools in modern drug development, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These linkers bridge two different molecular entities, and their chemical structure, length, and flexibility can significantly impact the efficacy and pharmacokinetic properties of the final conjugate.

NMR spectroscopy is an indispensable technique for the structural elucidation and purity assessment of these linkers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and integrity.

This guide focuses on the NMR characterization of this compound and compares it with two common alternatives: Azido-PEG3-COOH and NHS-PEG3-COOH.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. The data is compiled from publicly available spectra from suppliers such as BroadPharm and Sigma-Aldrich, and predicted values based on the analysis of similar structures.

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound Alkyne-H~2.45t
Propargyl CH₂~4.20d
PEG CH₂3.60 - 3.75m
CH₂-COOH~2.60t
Azido-PEG3-COOH Azide CH₂~3.40t
PEG CH₂3.60 - 3.75m
CH₂-COOH~2.60t
NHS-PEG3-COOH NHS Succinimide CH₂~2.85s
PEG CH₂3.60 - 3.80m
CH₂-CO-NHS~2.95t
CH₂-COOH~2.60t

Table 2: ¹³C NMR Data Comparison

CompoundFunctional GroupChemical Shift (ppm)
This compound Alkyne C≡C-H~75.0
Alkyne C≡C-H~79.5
Propargyl CH₂~58.5
PEG CH₂69.0 - 71.0
CH₂-COOH~35.0
COOH~175.0
Azido-PEG3-COOH Azide CH₂~50.5
PEG CH₂69.0 - 71.0
CH₂-COOH~35.0
COOH~175.0
NHS-PEG3-COOH NHS Succinimide C=O~170.0
NHS Succinimide CH₂~25.5
PEG CH₂68.0 - 71.0
CH₂-CO-NHS~30.0
CO-NHS~172.0
CH₂-COOH~35.0
COOH~175.0

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate characterization and comparison.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the linker into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the linker. For the compounds discussed, CDCl₃ is often a suitable starting point.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

3.2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Referencing: The residual solvent peak is used for referencing (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A spectral width of approximately 240 ppm, centered around 100 ppm.

    • Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing bifunctional linkers using NMR spectroscopy.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_NMR_Acquisition NMR Data Acquisition cluster_Data_Analysis Data Analysis cluster_Conclusion Conclusion weigh Weigh Linker (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Spectroscopy transfer->H1_NMR C13_NMR ¹³C NMR Spectroscopy transfer->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks integrate->assign compare Compare with Reference/Expected Data assign->compare confirm Confirm Structure & Purity compare->confirm

Caption: Workflow for NMR-based characterization of bifunctional linkers.

Conclusion

NMR spectroscopy is a powerful and essential tool for the unambiguous characterization of bifunctional linkers like this compound. By comparing the experimental ¹H and ¹³C NMR data with reference spectra or predicted values, researchers can confidently verify the structure and purity of their reagents. This guide provides a framework for this analysis, including comparative data for common alternatives and a standardized experimental protocol, thereby supporting the advancement of research and development in fields reliant on these critical molecular tools.

A Comparative Guide to Purity Assessment of Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Propargyl-PEG3-CH2COOH is critical for the success and reproducibility of bioconjugation and other applications. This guide provides a comparative overview of analytical methods for assessing the purity of this heterobifunctional PEG linker, with a focus on High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The purity of this compound can be assessed by several analytical techniques, each with its own strengths and limitations. HPLC is a powerful method for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable structural and molecular weight information.

Analytical Method Principle Information Provided Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity (% area), presence of impurities.High resolution and sensitivity, quantitative.[]The molecule lacks a strong UV chromophore, often requiring specialized detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI).[][2]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Detection of high or low molecular weight impurities and aggregates.Useful for analyzing polydispersity in PEG chains.[3][4]Lower resolution for small molecule impurities compared to RP-HPLC.
Nuclear Magnetic Resonance (¹H NMR) Analysis of the magnetic properties of atomic nuclei.Structural confirmation, identification of functional groups, and purity estimation by comparing integral ratios.[5][6]Provides detailed structural information, can quantify purity without a reference standard of the impurity.[5][6]Lower sensitivity compared to HPLC, may not detect trace impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass.[3]High sensitivity and specificity for molecular weight.[7]Can be difficult to quantify impurities without appropriate standards.

Experimental Protocols

This section details a proposed Reverse-Phase HPLC method for the purity assessment of this compound. This method is based on common practices for the analysis of PEGylated molecules.

Proposed RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a UV detector if derivatization is performed).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If using a UV detector, a wavelength of ~210 nm may provide some response, though sensitivity will be low.[2]

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis:

The purity is calculated by the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks observed in the chromatogram.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (CAD/ELSD) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report end Purity Assessment Complete report->end Final Result

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison_Logic cluster_methods Purity Assessment Methods compound This compound hplc HPLC (Quantitative Purity) compound->hplc Primary Method nmr NMR (Structural Confirmation & Purity) compound->nmr Complementary Method ms MS (Molecular Weight Confirmation) compound->ms Complementary Method final_purity Comprehensive Purity Profile hplc->final_purity nmr->final_purity ms->final_purity

Caption: Relationship between analytical methods for purity assessment.

References

Propargyl-PEG3-CH2COOH in PROTACs: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a detailed comparison of Propargyl-PEG3-CH2COOH with other common PEG linkers used in PROTAC design, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for this ternary complex formation. An inadequately short linker may cause steric hindrance, while an excessively long or conformationally unrestricted linker can lead to a decrease in effective concentration and inefficient ubiquitination.

This compound is a heterobifunctional linker that incorporates a three-unit PEG chain, providing a balance of hydrophilicity and a defined spatial separation. The terminal propargyl group is a key feature, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, for the conjugation of the linker to either the target-binding ligand or the E3 ligase ligand.[1][2][3] The carboxylic acid terminus allows for standard amide bond formation.

Performance Comparison of PEG Linkers in PROTACs

The efficacy of a PROTAC is primarily evaluated by its ability to induce target protein degradation, its permeability across cell membranes, and its solubility. The following sections provide a comparative analysis of this compound and other PEG linkers based on these key performance indicators.

Protein Degradation Efficacy

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparative data for this compound against other PEG linkers in the same biological system is limited, we can infer its potential performance by examining data from various studies on PROTACs with different PEG linker lengths.

For instance, a PROTAC utilizing a Propargyl-PEG4-acid linker for the degradation of Bruton's tyrosine kinase (BTK) demonstrated a DC50 of 200 nM in THP-1 cells.[4] This provides a benchmark for the performance of propargyl-containing PEG linkers.

To illustrate the impact of PEG linker length, the table below summarizes data from a study on BRD4-targeting PROTACs using a VHL E3 ligase ligand, where the linker length was systematically varied.

Linker CompositionDC50 (nM)Dmax (%)Target ProteinE3 Ligase LigandCell Line
Propargyl-PEG4-acid 200Not ReportedBTKIAPTHP-1
PEG3 5585BRD4VHLNot Specified
PEG4 2095BRD4VHLNot Specified
PEG5 15>98BRD4VHLNot Specified
PEG6 3092BRD4VHLNot Specified

Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution as the target proteins, E3 ligase ligands, and cell lines are not identical. Direct comparison of absolute values is not recommended. However, the data illustrates the general trend of how linker length can influence degradation potency.

The data suggests that there is an optimal PEG linker length for a given PROTAC system, with potency often decreasing when the linker is either too short or too long. The flexibility and hydrophilicity afforded by the PEG chain are thought to be crucial for the formation of a stable and productive ternary complex.[5][6]

Physicochemical Properties: Permeability and Solubility

The physicochemical properties of the linker significantly impact the overall drug-like properties of the PROTAC, particularly its cell permeability and aqueous solubility.

Solubility: PEG linkers are known to enhance the aqueous solubility of PROTACs due to the hydrophilic nature of the ethylene (B1197577) glycol units.[7] This is a significant advantage, as many target-binding and E3 ligase-binding moieties are hydrophobic. The incorporation of a PEG3 chain in this compound is expected to contribute favorably to the overall solubility of the resulting PROTAC.

Permeability: The relationship between PEGylation and cell permeability is more complex. While the increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, thereby improving permeability.[8] However, excessive PEGylation can lead to an increase in molecular weight and polar surface area, which can negatively impact permeability. The relatively short PEG3 chain in this compound offers a balance between enhancing solubility and maintaining a molecular size conducive to cell permeability.

The following table provides illustrative data on how PEG linker length can influence the physicochemical properties and permeability of PROTACs targeting SMARCA2.

Linker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Permeability (10⁻⁷ cm s⁻¹)
Alkyl 785.94.2165.22.5
PEG2 831.93.5174.51.8
PEG4 919.02.8193.01.1

Disclaimer: This data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

This data suggests that increasing the PEG linker length can decrease lipophilicity (lower cLogP) and increase the topological polar surface area (TPSA), which can correlate with reduced passive permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general strategy for synthesizing a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Target protein ligand with an azide (B81097) functional group.

  • E3 ligase ligand with a primary amine.

  • This compound.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (N,N-Dimethylformamide).

  • Copper(II) sulfate (B86663) (CuSO4).

  • Sodium ascorbate (B8700270).

  • Water.

  • tert-Butanol (B103910).

Procedure:

  • Amide Coupling:

    • Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alkyne-functionalized E3 ligase ligand by flash chromatography.

  • Click Chemistry (CuAAC):

    • Dissolve the alkyne-functionalized E3 ligase ligand (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10][11]

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

In-Cell Western™ Assay for Protein Degradation

This plate-based immunofluorescence method offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation.[12][13][14]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours.

    • Incubate with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) overnight at 4°C.

    • Wash the plate and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the plate and scan using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for the target protein and normalize it to the intensity of the normalization protein.

    • Calculate the percentage of degradation and determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound.[15][16][17][18]

Methodology:

  • Plate Preparation:

    • A 96-well filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

    • A 96-well acceptor plate is filled with buffer.

  • Assay Procedure:

    • The test compound is added to the donor wells of the filter plate.

    • The filter plate is placed on top of the acceptor plate, creating a "sandwich."

    • The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption, as it accounts for both passive and active transport mechanisms.[19][20][21][22]

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the opposite compartment at various time points.

  • Quantification:

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport is calculated.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.

Aqueous Solubility Assay

This protocol describes a method for determining the kinetic solubility of a compound, which is relevant for early-stage drug discovery.[23][24][25]

Methodology:

  • Sample Preparation:

    • A high-concentration stock solution of the test compound is prepared in DMSO.

    • A serial dilution of the stock solution is prepared in DMSO in a 96-well plate.

  • Solubility Measurement:

    • An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.

    • The plate is incubated at room temperature for a set period (e.g., 2 hours) with shaking.

    • The turbidity of each well is measured using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not result in significant precipitation (i.e., the turbidity is below a certain threshold).

For a more definitive measure, a thermodynamic solubility assay can be performed by equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved compound in the supernatant.[26]

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Proteasome 26S Proteasome TargetProtein->Proteasome Recognition E3Ligase->TargetProtein Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50, Dmax) I->J

Experimental workflow for Western Blot analysis.

Linker_Comparison_Logic A PROTAC Design B Linker Selection A->B C This compound B->C D Other PEG Linkers (e.g., PEG2, PEG4, PEG5) B->D E Alkyl Linkers B->E F Performance Evaluation C->F D->F E->F G Degradation Efficacy (DC50, Dmax) F->G H Permeability (Papp) F->H I Solubility F->I J Optimal PROTAC Candidate G->J H->J I->J

Logical relationship for linker comparison.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. This compound offers a compelling combination of features, including a defined length for spatial orientation, a hydrophilic PEG chain to enhance solubility, and a terminal alkyne for efficient and versatile "click chemistry" conjugation. While direct comparative data is still emerging, the available information suggests that a PEG3 linker provides a good balance of properties for PROTAC development. The optimal linker, however, is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of linker length and composition for each new PROTAC system. The detailed protocols provided in this guide offer a robust framework for conducting such comparative studies and advancing the development of novel protein degraders.

References

Propargyl-PEG3-CH2COOH vs. Alkyl Chain Linkers: A Comparative Guide for PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein binder and the E3 ligase ligand. The linker is not merely a spacer but an active contributor to the PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency. Among the flexible linkers commonly employed, polyethylene (B3416737) glycol (PEG) and alkyl chains are foundational scaffolds. This guide provides an objective comparison between a specific, functionalized PEG linker, Propargyl-PEG3-CH2COOH, and traditional alkyl chain linkers in the context of PROTAC design, supported by experimental data and detailed methodologies.

Overview of Linker Types

This compound is a hetero-bifunctional linker that incorporates a three-unit PEG chain.[1][2][3][4] This type of linker is increasingly utilized due to its dual functionalities: the terminal carboxylic acid allows for standard amide bond formation with one part of the PROTAC, while the propargyl group (containing an alkyne) enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for facile and efficient conjugation with the other binding moiety.[1][3][4]

Alkyl chain linkers are the simplest form of linkers, consisting of repeating methylene (B1212753) units (-CH2-).[5][6] They are synthetically accessible and have been extensively used since the inception of PROTAC technology.[5][7][] Their length and composition can be readily modified to optimize PROTAC performance.[5]

Key Physicochemical and Functional Differences

FeatureThis compoundAlkyl Chain LinkersReferences
Solubility Generally enhances aqueous solubility due to the hydrophilic ether oxygens in the PEG chain.Typically hydrophobic, which can decrease the aqueous solubility of the final PROTAC.[2][6][9][10][11][12]
Cell Permeability The relationship is complex; PEG linkers can adopt folded conformations that shield polar surface area, potentially aiding permeability. However, excessive PEGylation can be detrimental.Hydrophobicity can enhance membrane permeability, but poor aqueous solubility may limit overall bioavailability.[5][9][11][][14][15]
Flexibility Highly flexible, which can be advantageous for adopting multiple orientations to facilitate ternary complex formation.Also highly flexible, but with a different conformational landscape compared to PEG chains.[5][10][11][15][16][17]
Metabolic Stability Ether linkages can be susceptible to oxidative metabolism by cytochrome P450 enzymes.Generally more metabolically stable, though terminal oxidation can occur.[6][][15]
Synthesis & Functionalization The propargyl group allows for highly efficient and modular "click chemistry" assembly of PROTACs.Relies on standard coupling reactions; can be synthetically straightforward.[1][3][4][16]
Ternary Complex Formation Flexibility and hydrophilicity can influence the stability and conformation of the ternary complex. The ether oxygens can form hydrogen bonds.Can facilitate favorable hydrophobic interactions within the ternary complex.[7][10][18][19]

Quantitative Performance Data

Direct, head-to-head comparisons of this compound with an alkyl linker of the same length for the same target and E3 ligase are not always available in the literature. However, we can summarize representative data that illustrates the general performance characteristics of PROTACs employing these linker types. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[16]

Linker ClassTarget ProteinE3 LigaseRepresentative DC50 (nM)Representative Dmax (%)References
PEG-basedEstrogen Receptor α (ERα)N/AVaries with length (16-atom optimal)>80[18]
PEG-basedBromodomain-containing protein 4 (BRD4)von Hippel-Lindau (VHL)~1-10>90[20]
Alkyl/EtherBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[21]
Alkyl-basedAndrogen Receptor (AR)N/AVaries with length>90[7]

Note: The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[18] The data above illustrates that both linker types can be used to create highly potent PROTACs. The choice of linker often comes down to a balance of desired physicochemical properties and synthetic strategy.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Evaluation

This diagram outlines a typical workflow for comparing the efficacy of different PROTAC linkers.

Experimental_Workflow cluster_workflow PROTAC Linker Evaluation Workflow Start Design & Synthesize PROTACs (Propargyl-PEG3 vs. Alkyl Linker) Physicochem Physicochemical Characterization (Solubility, logP) Start->Physicochem CellPerm Cell Permeability Assay (e.g., PAMPA) Start->CellPerm TernaryComplex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Physicochem->TernaryComplex CellPerm->TernaryComplex Degradation Protein Degradation Assay (e.g., Western Blot, In-Cell Western) TernaryComplex->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax PK_Studies Pharmacokinetic (PK) Studies (In vivo) DC50_Dmax->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the proximity-based interaction between the target protein and the E3 ligase, facilitated by the PROTAC.[9]

  • Materials:

    • Tagged Protein of Interest (POI), e.g., His-tagged.

    • Tagged E3 Ligase, e.g., GST-tagged.

    • Lanthanide-labeled anti-tag antibody (Donor, e.g., anti-His-Tb).

    • Fluorescently-labeled anti-tag antibody (Acceptor, e.g., anti-GST-d2).

    • PROTAC compounds (serial dilutions).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Microplate reader capable of TR-FRET measurements.

  • Procedure:

    • In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.

    • Add the donor and acceptor antibodies to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.

    • Measure the TR-FRET signal at the appropriate wavelengths (emission at both donor and acceptor wavelengths after excitation of the donor).

    • Calculate the TR-FRET ratio and plot against PROTAC concentration to determine the cooperativity and stability of the ternary complex.

Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels within cells after PROTAC treatment.

  • Materials:

    • Relevant cell line expressing the target protein.

    • PROTAC compounds (serial dilutions).

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Gel electrophoresis and blotting equipment.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours).

    • Wash the cells with PBS and lyse them using cell lysis buffer.

    • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the target protein and the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The choice between a this compound linker and a simple alkyl chain linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's properties and performance.

  • This compound and similar PEG-based linkers are advantageous for improving aqueous solubility and offer a "clickable" handle for modular and efficient synthesis.[1][2][12] This is particularly useful for generating libraries of PROTACs for optimization.[22]

  • Alkyl chain linkers offer synthetic simplicity and can enhance cell permeability due to their hydrophobicity.[6][] They represent a robust and well-established starting point for linker design.[5]

Ultimately, the "trial and error" approach to linker design is being progressively replaced by more rational, structure-guided strategies.[9] The optimal linker must be empirically determined for each target-ligase pair, balancing physicochemical properties to achieve potent and selective protein degradation with favorable drug-like characteristics.[18][23]

References

A Head-to-Head Battle of Bioorthogonal Reactions: Evaluating the Efficiency of Propargyl-PEG3-CH2COOH vs. Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology, drug development, and materials science, the ability to efficiently and selectively conjugate molecules is paramount. "Click chemistry" has emerged as a powerful toolkit for these applications, offering a suite of reactions that are rapid, high-yielding, and biocompatible.[1][2] Among the diverse array of click chemistry reagents, Propargyl-PEG3-CH2COOH, a terminal alkyne, is a key player in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the landscape of click chemistry is continually evolving, with catalyst-free options such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions gaining prominence.

This guide provides an objective comparison of the performance of this compound against leading alternatives from SPAAC and IEDDA chemistries, namely Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (TCO) derivatives, respectively. We will delve into their reaction kinetics, supported by experimental data, and provide detailed methodologies for their application and comparative evaluation.

At a Glance: Reaction Kinetics Comparison

The efficiency of a click chemistry reaction is best quantified by its second-order rate constant (k), which provides a measure of how quickly the reactants are consumed to form the product. The following table summarizes the typical range of these rate constants for CuAAC, SPAAC, and IEDDA reactions, highlighting the significant differences in their kinetics.

Click Chemistry ReactionReagent 1Reagent 2Typical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
CuAAC This compound Azide (B81097)10¹ - 10⁴[3][4]Requires a copper(I) catalyst. The reaction rate is significantly influenced by the choice of copper source and accelerating ligands.[5]
SPAAC DBCO derivative Azide10⁻³ - 1[4]Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the specific structure of the strained alkyne.
IEDDA TCO derivative Tetrazine1 - 10⁶[3][4]The fastest known bioorthogonal reaction, proceeding without a catalyst. Exceptionally well-suited for in vivo applications with low reactant concentrations.

Experimental Workflows and Applications

The choice of a click chemistry reagent is often dictated by the specific application. Below are two common experimental workflows where these reagents are employed, illustrated with corresponding diagrams.

Antibody-Drug Conjugate (ADC) Development

Click chemistry provides a precise and efficient method for conjugating cytotoxic drugs to monoclonal antibodies, leading to the development of targeted cancer therapies.[6] The workflow ensures the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR).

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Click Chemistry Conjugation cluster_purification_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) engineered_mAb Engineered mAb with Azide Handle mAb->engineered_mAb Site-specific incorporation of azide click_reaction Click Reaction (CuAAC, SPAAC, or IEDDA) engineered_mAb->click_reaction drug Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker linker_reagent This compound or DBCO/TCO reagent linker_reagent->drug_linker drug_linker->click_reaction purification Purification of ADC click_reaction->purification analysis Characterization (DAR, etc.) purification->analysis ADC Antibody-Drug Conjugate (ADC) analysis->ADC

Workflow for Antibody-Drug Conjugate (ADC) development using click chemistry.
Proteome-Wide Profiling of Post-Translational Modifications

Click chemistry is a powerful tool for identifying and characterizing post-translational modifications (PTMs) on a proteome-wide scale.[1][7] This workflow outlines the general steps for labeling, enriching, and identifying proteins with a specific PTM.

Proteome_Profiling_Workflow cluster_labeling Metabolic Labeling cluster_lysis_click Lysis and Bioconjugation cluster_enrichment_analysis Enrichment and Analysis cells Live Cells labeled_cells Cells with Labeled Proteome cells->labeled_cells metabolic_precursor Metabolic Precursor with Azide or Alkyne Handle metabolic_precursor->labeled_cells cell_lysis Cell Lysis labeled_cells->cell_lysis click_reaction Click Reaction cell_lysis->click_reaction click_reagent Click Chemistry Reagent (e.g., this compound-Biotin) click_reagent->click_reaction labeled_lysate Biotinylated Proteome click_reaction->labeled_lysate enrichment Streptavidin Affinity Purification labeled_lysate->enrichment digestion On-bead Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis protein_id Identification of Modified Proteins ms_analysis->protein_id

Workflow for proteome-wide profiling of PTMs using click chemistry.

Experimental Protocols

To facilitate a direct comparison of the efficiency of this compound with DBCO and TCO reagents, the following experimental protocols are provided.

General Protocol for Comparing Click Chemistry Reaction Kinetics

This protocol outlines a method for determining the second-order rate constant of a click reaction using pseudo-first-order kinetics. The reaction is monitored by following the disappearance of a fluorescently tagged reactant.

Materials:

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-fluor 488)

  • DBCO-functionalized molecule

  • TCO-functionalized molecule

  • Tetrazine-functionalized fluorophore (e.g., Tetrazine-fluor 545)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of this compound, DBCO-functionalized molecule, and TCO-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the azide and tetrazine fluorophores in a suitable solvent.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Kinetic Measurement (CuAAC):

    • In a cuvette, add the reaction buffer.

    • Add the azide-fluorophore to a final concentration of 1 µM.

    • Add this compound to a final concentration of 100 µM (to ensure pseudo-first-order conditions).

    • Add THPTA to a final concentration of 500 µM and CuSO₄ to a final concentration of 100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

    • Immediately begin monitoring the decrease in fluorescence intensity of the azide-fluorophore over time using a fluorometer.

  • Kinetic Measurement (SPAAC):

    • In a cuvette, add the reaction buffer.

    • Add the azide-fluorophore to a final concentration of 1 µM.

    • Initiate the reaction by adding the DBCO-functionalized molecule to a final concentration of 100 µM.

    • Immediately begin monitoring the decrease in fluorescence intensity over time.

  • Kinetic Measurement (IEDDA):

    • In a cuvette, add the reaction buffer.

    • Add the TCO-functionalized molecule to a final concentration of 1 µM.

    • Initiate the reaction by adding the tetrazine-fluorophore to a final concentration of 100 µM.

    • Immediately begin monitoring the decrease in fluorescence intensity over time.

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity versus time.

    • The slope of the linear portion of the plot will be the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k) using the equation: k = k_obs / [excess reactant].

Protocol for In-Gel Fluorescence Competition Assay

This protocol allows for a qualitative comparison of the reactivity of different click chemistry reagents in a complex biological sample, such as a cell lysate.

Materials:

  • Cell lysate containing a protein of interest metabolically labeled with an azide.

  • Propargyl-PEG-biotin

  • DBCO-biotin

  • TCO-biotin

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Chemiluminescence detection system

Procedure:

  • Competition Reaction:

    • Divide the azide-labeled cell lysate into equal aliquots.

    • To each aliquot, add a different concentration of the competing, non-biotinylated click reagent (this compound, DBCO-alkyne, or TCO-alkene).

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Add a fixed, low concentration of the corresponding biotinylated click reagent to all samples. For the CuAAC reaction, also add the copper catalyst system (CuSO₄, sodium ascorbate, THPTA).

    • Allow the click reaction to proceed for a defined time (e.g., 1 hour).

  • SDS-PAGE and Western Blotting:

    • Quench the reactions and prepare the samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP to detect the biotinylated protein of interest.

  • Analysis:

    • Develop the blot using a chemiluminescent substrate and image the results.

    • A decrease in the signal from the biotinylated protein in the presence of the non-biotinylated competitor indicates that the competitor is more reactive. By comparing the degree of signal reduction at different competitor concentrations, the relative reactivity of the click chemistry reagents can be determined.

Conclusion

The choice between this compound and other click chemistry reagents like DBCO and TCO derivatives is highly dependent on the specific requirements of the experiment. For applications where high reaction speed is critical and the presence of a copper catalyst is not a concern, this compound in a well-optimized CuAAC reaction offers excellent efficiency. However, for in vivo applications or when working with sensitive biological systems where copper toxicity is a potential issue, the catalyst-free SPAAC and IEDDA reactions are superior alternatives. The IEDDA reaction between TCO and tetrazine stands out for its exceptionally fast kinetics, making it the reagent of choice for rapid labeling at low concentrations. By carefully considering the kinetic data and the experimental context, researchers can select the most appropriate click chemistry tool to advance their scientific goals.

References

Validating the Activity of Propargyl-PEG3-CH2COOH Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, Propargyl-PEG3-CH2COOH, is a versatile tool in modern drug development, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its propargyl group allows for efficient "click" chemistry conjugation, while the carboxylic acid handle enables amide bond formation. However, successful conjugation is only the first step. Validating the biological activity of the final conjugate is paramount. This guide provides a comparative overview of essential functional assays for both PROTAC and ADC constructs synthesized using this popular PEGylated linker, complete with quantitative data and detailed experimental protocols.

Section 1: Functional Assays for PROTAC Conjugates

PROTACs synthesized using this compound function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The following assays are critical for validating their efficacy.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a crucial role in optimizing these parameters.

Table 1: Comparative In Vitro Degradation of BRD4 by JQ1-based PROTACs with Different PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from multiple sources for illustrative comparison.[1] A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy.

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs

Linker Length (atoms)% ERα Degraded (at 10 µM)
9~50%
12~75%
16 ~95%
19~70%
This data highlights that an optimal linker length is crucial for maximal target degradation.[2]
Key Functional Assays for PROTACs
  • Target Protein Degradation Assay (Western Blot) : The most direct method to confirm PROTAC activity.

  • Ternary Complex Formation Assay : To verify the PROTAC's ability to bring the target protein and the E3 ligase together.

  • Ubiquitination Assay : To confirm that the target protein is tagged for degradation.

Experimental Protocols

This protocol details the quantification of target protein reduction following PROTAC treatment.[3][4]

  • Cell Culture and Treatment : Plate a relevant cell line (e.g., THP-1 for BRD4) in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and scrape the cells. Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer : Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin) to determine DC50 and Dmax values.[1]

This live-cell assay measures the formation of the Target-PROTAC-E3 ligase complex.[5][6][7]

  • Cell Transfection : Co-transfect HEK293T cells with plasmids expressing the target protein fused to HaloTag® and the E3 ligase (e.g., VHL or CRBN) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

  • Reagent Addition : Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment : Add the PROTAC compound at various concentrations to the wells.

  • Signal Detection : Measure the NanoBRET™ signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (NanoBRET™ 618) wavelengths. The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

  • Data Analysis : An increased BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 of complex formation.

This assay confirms that the target protein is ubiquitinated following PROTAC treatment.[8][9][10]

  • Cell Treatment : Treat cells with the PROTAC of interest. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[10]

  • Cell Lysis : Lyse cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation : Incubate the cell lysate with an antibody against the target protein conjugated to agarose (B213101) beads overnight at 4°C.

  • Washing : Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution and Western Blot : Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Perform a Western blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody. A smear of high molecular weight bands indicates polyubiquitination of the target protein.

Diagrams: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound_Target PROTAC PROTAC->PROTAC_bound_Target Binds Target Target Protein (POI) Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase PROTAC_bound_Target->PROTAC Recycled PROTAC_bound_Target->E3_Ligase_bound Target_bound->PROTAC_bound_Target Ubiquitin Ubiquitin Ub_Target Polyubiquitinated Target Protein Ubiquitin->Ub_Target Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cluster_ternary cluster_ternary

General workflow of PROTAC-mediated protein degradation.

Section 2: Functional Assays for Antibody-Drug Conjugate (ADC) Conjugates

ADCs created with this compound linkers deliver a cytotoxic payload to antigen-expressing cells. Their validation requires a different set of functional assays focused on cell killing and specificity.

Quantitative Comparison of ADC Performance

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cell viability assays. The linker and payload combination is a key determinant of efficacy.

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies against HER2-positive cells

Linker TypePayloadIC50 (pM)
Non-cleavableMMAE609
Val-Ala (cleavable)MMAE92
Sulfatase-cleavable MMAE 61
Data from a study on HER2+ cells, demonstrating that linker chemistry significantly impacts ADC potency.[11] A lower IC50 value indicates greater cytotoxicity.

Table 4: Impact of PEG Linker Length on ADC Cytotoxicity

ConjugatePEG Chain LengthIC50 (nM) towards HER2-positive cells
HP0KM01.5
HP4KM4 kDa9.8
HP10KM10 kDa33.8
This data shows that while longer PEG chains can improve pharmacokinetics, they may reduce in vitro cytotoxicity.[12]
Key Functional Assays for ADCs
  • Cytotoxicity Assay : To determine the potency of the ADC in killing target cancer cells.

  • Internalization Assay : To confirm that the ADC is taken up by the target cells.

  • Bystander Killing Assay : To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

Experimental Protocols

This protocol measures the ability of an ADC to inhibit cell proliferation.

  • Cell Seeding : Seed target cells (antigen-positive) and control cells (antigen-negative) in separate 96-well plates and allow them to adhere overnight.

  • ADC Treatment : Treat the cells with serial dilutions of the ADC. Include controls such as an isotype control ADC and the free payload. Incubate for 72-96 hours.

  • Viability Measurement :

    • For MTT assay : Add MTT reagent to each well and incubate for 1-4 hours. Add a solubilizing agent (e.g., SDS-HCl solution) and incubate overnight. Read the absorbance at 570 nm.[13]

    • For CellTiter-Glo® assay : Add CellTiter-Glo® reagent to each well, which measures ATP as an indicator of cell viability. Read the luminescence on a plate reader.

  • Data Analysis : Plot cell viability against ADC concentration and use a non-linear regression model to calculate the IC50 value.

This assay quantifies the uptake of the ADC into target cells.

  • ADC Labeling (Optional) : For direct measurement, the ADC can be labeled with a pH-sensitive fluorescent dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.

  • Cell Treatment : Treat antigen-positive and antigen-negative cells with the fluorescently labeled ADC for various time points.

  • Surface Signal Quenching : After incubation, wash the cells and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the signal from non-internalized, surface-bound ADC.

  • Flow Cytometry : Analyze the cells on a flow cytometer. The intensity of the intracellular fluorescence is proportional to the amount of internalized ADC.

  • Data Analysis : Compare the mean fluorescence intensity (MFI) of treated cells over time and between antigen-positive and antigen-negative cells to quantify the rate and specificity of internalization.

This assay assesses the effect of the ADC on neighboring antigen-negative cells.[14][15][16]

  • Cell Preparation : Engineer the antigen-negative (bystander) cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding : Seed the antigen-positive and GFP-labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line in monoculture as controls.

  • ADC Treatment : Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.

  • Incubation and Staining : Incubate the plates for 72 hours. Add a viability dye (e.g., Propidium Iodide) to identify dead cells.

  • Analysis : Analyze the plates using a high-content imaging system or flow cytometer.

  • Data Analysis : Quantify the percentage of dead bystander cells (GFP-positive, PI-positive) in the drug-treated co-culture wells and compare it to the vehicle-treated co-culture wells. A significant increase in the death of bystander cells in the presence of antigen-positive cells indicates a bystander effect.

Diagrams: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload 3. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 4. Cellular Target Interaction Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Mechanism of action for an internalizing ADC.

Bystander_Effect cluster_main Tumor Microenvironment cluster_ag_pos ADC Action in Ag+ Cell cluster_ag_neg Effect on Ag- Cell Ag_Positive Antigen-Positive Cancer Cell Internalization ADC Internalization Ag_Negative Antigen-Negative Neighboring Cell Payload_Uptake Payload Uptake Payload_Release Payload Release Internalization->Payload_Release Cell_Death_Pos Cell Death Payload_Release->Cell_Death_Pos Payload Diffusible Payload Payload_Release->Payload Diffusion Payload->Payload_Uptake Cell_Death_Neg Cell Death (Bystander Effect) Payload_Uptake->Cell_Death_Neg

The Bystander Effect of ADCs.

References

The Crucial Link: An In Vitro and In Vivo Comparison of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the connecting element in Proteolysis Targeting Chimeras (PROTACs) dictates their success, supported by comparative data and detailed experimental protocols for researchers in drug discovery.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] While the choice of ligands determines the target and the E3 ligase, it is the often-underestimated linker that plays a pivotal role in the overall efficacy, selectivity, and drug-like properties of the PROTAC.[3][4] This guide provides a comprehensive comparison of different PROTAC linkers, presenting in vitro and in vivo data to inform rational design and optimization strategies for researchers, scientists, and drug development professionals.

The linker is far more than a simple tether; it critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4] The linker's length, composition, and flexibility can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its pharmacokinetic and pharmacodynamic profile in vivo.[5][6]

Mechanism of Action: The Linker's Role in Protein Degradation

The fundamental role of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal system. The linker's characteristics are crucial for optimizing the geometry of this ternary complex for efficient ubiquitination.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50, Dmax) E->F

References

A Head-to-Head Comparison: Propargyl-PEG3-CH2COOH and its Impact on Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is paramount. The ideal linker should not only facilitate a stable and efficient conjugation but also minimally impact the function of the target protein. This guide provides a comprehensive comparison of Propargyl-PEG3-CH2COOH, a popular alkyne-containing PEG linker, with other commonly used alternatives, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that features a terminal alkyne group for "click chemistry" reactions and a carboxylic acid for conjugation to primary amines on proteins. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide will delve into its performance compared to other widely used linker classes, such as those with N-hydroxysuccinimide (NHS) esters and maleimide (B117702) functional groups.

Comparative Analysis of Linker Performance

The selection of a linker can significantly influence the stability, activity, and in vivo performance of a protein conjugate. Below is a summary of quantitative data from various studies comparing different linker types.

Linker TypeProtein/ApplicationKey Performance MetricResultReference
Propargyl-PEG Antibody-Drug Conjugate (ADC)In vivo half-life2.5 to 11.2-fold increase with PEG linker[1]
Propargyl-PEG Antibody-Drug Conjugate (ADC)In vitro cytotoxicity4.5 to 22-fold reduction with PEG linker[1]
Maleimide-PEG General Protein ConjugationReaction SpecificityHighly specific for thiol groups (cysteine residues)[2][3]
NHS Ester-PEG General Protein ConjugationReaction TargetPrimary amines (lysine residues and N-terminus)[2][3]
Alkyne-PEG (Click Chemistry) General Protein ConjugationReaction EfficiencyHigh efficiency and selectivity with azide (B81097) partners[2][3]

Delving into the Experimental Details

To provide a clearer understanding of how these linkers are evaluated, this section outlines the experimental protocols for protein conjugation and subsequent functional analysis.

Experimental Protocol: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS in a molar excess (e.g., 1:2:5 ratio of Acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[4]

  • Conjugation to Protein:

    • Add the activated Propargyl-PEG3-NHS ester solution to the protein solution. A molar ratio of 5:1 to 20:1 (linker:protein) is a common starting point.[4]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove excess linker and byproducts using size-exclusion chromatography or dialysis.[4]

Experimental Protocol: Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm successful conjugation and determine the degree of PEGylation.[5][6]

Procedure:

  • Sample Preparation: Prepare the purified protein conjugate at a suitable concentration.

  • Mass Spectrometry Analysis:

    • Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[5]

    • Acquire mass spectra to determine the molecular weight of the unmodified and PEGylated protein.

  • Data Analysis: The mass shift between the native and modified protein corresponds to the mass of the attached PEG linkers, allowing for the determination of the number of PEG chains per protein.[5] A novel quantitative method using LC-MS/MS coupled with in-source collision-induced dissociation (CID) can also be employed for sensitive detection of PEG-related materials in biological samples.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay for Antibody-Drug Conjugates

This assay is crucial for evaluating the functional impact of the linker on the efficacy of an ADC.[9]

Materials:

  • Cancer cell lines with varying target antigen expression

  • Antibody-Drug Conjugate (ADC)

  • Cell culture medium and supplements

  • MTT or other cell viability reagent

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT) and incubate as required.

  • Data Analysis: Measure the absorbance or fluorescence to determine cell viability and calculate the IC50 (half-maximal inhibitory concentration) value.[9]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_analysis Analysis Propargyl_PEG_Acid This compound EDC_NHS EDC/NHS Propargyl_PEG_Acid->EDC_NHS Activated_Linker Propargyl-PEG3-NHS Ester EDC_NHS->Activated_Linker Protein Protein Activated_Linker->Protein Primary Amines Conjugated_Protein PEGylated Protein Protein->Conjugated_Protein Purification Purification (SEC) Conjugated_Protein->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec Functional_Assay Functional Assay Purification->Functional_Assay

A generalized workflow for protein conjugation and analysis.

signaling_pathway ADC Antibody-Drug Conjugate (with Propargyl-PEG3 Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Mechanism of action for an antibody-drug conjugate.

Conclusion

The selection of a linker is a critical decision in the development of protein therapeutics. This compound offers a versatile and efficient means of conjugating molecules to proteins via "click chemistry," with the added benefits of a hydrophilic PEG spacer. As the experimental data suggests, the inclusion of a PEG linker can significantly enhance the in vivo half-life of a bioconjugate, although it may also modulate its in vitro activity.[1] Researchers must carefully consider the specific requirements of their application and conduct thorough experimental validation to choose the optimal linker for their protein of interest. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in this crucial aspect of bioconjugation.

References

A Comparative Guide to Quality Control of Propargyl-PEG3-CH2COOH Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, particularly in the fields of drug delivery, proteomics, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne group for "click" chemistry, a flexible tri-ethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a carboxylic acid for conjugation to amine-containing molecules. Ensuring the quality and purity of this reagent is paramount for the reproducibility and success of downstream applications. This guide provides an objective comparison of the quality control (QC) parameters for this compound, outlines key analytical methodologies, and compares its utility with alternative linkers.

Core Quality Control Parameters

The quality of this compound is typically assessed through a combination of analytical techniques to confirm its identity, purity, and integrity. High-quality reagents are essential for reliable and reproducible results in research and development.[1]

ParameterSpecificationAnalytical MethodPurpose
Appearance Colorless to light yellow liquid or oilVisual InspectionProvides a preliminary check for significant degradation or gross contamination.
Identity Consistent with the structure of this compound¹H NMR Spectroscopy, Mass Spectrometry (MS)Confirms the chemical structure and the presence of the key functional groups (propargyl, PEG, and carboxylic acid).[2]
Purity ≥95% (typically ≥98%)¹H NMR Spectroscopy, HPLCQuantifies the amount of the desired compound and detects the presence of impurities.
Solubility Soluble in water, DMSO, DMF, and DCMSolubility TestingEnsures the reagent can be effectively used in common reaction solvents.
Moisture Content Low (specific value may vary)Karl Fischer TitrationImportant for reagents sensitive to hydrolysis, which can affect reactivity and stability.

Comparison with Alternative Linkers

This compound is part of a broader class of PEGylated linkers used in bioconjugation. The choice of linker can significantly impact the properties of the final conjugate, such as its solubility, stability, and biological activity.[3][4][5]

Linker TypeKey FeaturesAdvantagesDisadvantages
Propargyl-PEGn-COOH (Linear) Varying lengths of the PEG chain (n)Tunable hydrophilicity and spacer length; straightforward synthesis.[6]Shorter PEG chains may not provide sufficient solubility for highly hydrophobic molecules.
Branched PEG Linkers Multiple PEG arms extending from a central coreEnhanced "stealth" effect, potentially higher drug-to-antibody ratios (DARs) in ADCs.[7]Can be more sterically hindered; synthesis is more complex.
Alkyne-PEG-NHS Ester Amine-reactive NHS ester instead of a carboxylic acidDirect reaction with amines without prior activation; simplifies conjugation protocols.NHS esters are more susceptible to hydrolysis than carboxylic acids.
DBCO-PEG-COOH Contains a strained cyclooctyne (B158145) (DBCO) for copper-free click chemistryAllows for bioorthogonal conjugation in living systems without the need for a cytotoxic copper catalyst.[4]DBCO moiety is more hydrophobic than a terminal alkyne.
Azide-PEG-COOH Contains a terminal azide (B81097) for reaction with alkynesComplementary to alkyne-containing molecules in click chemistry.[4]Requires an alkyne-functionalized partner.
Performance in PROTACs: The Impact of PEG Linker Length

In the context of PROTACs, the length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.[2][8][9][10][11][][13][][15]

Linker LengthEffect on PROTAC EfficacyReference
Too Short (e.g., < 3 PEG units) May lead to steric hindrance, preventing the formation of a stable ternary complex.[9][]
Optimal Length (e.g., 3-8 PEG units) Facilitates the formation of a productive ternary complex, leading to efficient ubiquitination and degradation. The optimal length is target-dependent.[]
Too Long (e.g., > 12 PEG units) May result in a non-productive ternary complex where ubiquitination is inefficient.[9][]

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of this compound quality.

¹H NMR Spectroscopy for Identity and Purity Assessment

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei. The chemical shift, integration, and multiplicity of the peaks can be used to confirm the structure and quantify the purity against a certified internal standard.

Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) and gently vortex to dissolve the sample completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identity: Compare the obtained spectrum with a reference spectrum to confirm the presence of characteristic peaks for the propargyl group (alkyne C-H and CH₂), the PEG backbone (repeating -OCH₂CH₂- units), and the methylene (B1212753) group adjacent to the carboxylic acid.

    • Purity: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.

HPLC for Purity Determination

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For PEG reagents that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used.[13]

Protocol:

  • Instrumentation: HPLC system equipped with a C18 reversed-phase column and an ELSD or CAD.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain a small amount of an additive like formic acid or trifluoroacetic acid).

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of ~1 mg/mL.

  • Injection and Elution: Inject a known volume of the sample and run the gradient program to elute the components.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Identity Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides a highly accurate molecular weight, which serves as a confirmation of the compound's identity.

Protocol:

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the sample using a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.

Mandatory Visualizations

QC_Workflow Quality Control Workflow for this compound cluster_0 Incoming Reagent cluster_1 Analytical Testing cluster_2 Data Review & Disposition cluster_3 Final Product Raw_Material This compound (Lot) Appearance Visual Inspection Raw_Material->Appearance Sample Identity_Purity ¹H NMR & Mass Spec Raw_Material->Identity_Purity Sample Purity_Assay HPLC-ELSD/CAD Raw_Material->Purity_Assay Sample Solubility Solubility Test Raw_Material->Solubility Sample Data_Analysis Compare to Specifications Appearance->Data_Analysis Identity_Purity->Data_Analysis Purity_Assay->Data_Analysis Solubility->Data_Analysis Decision Pass/Fail? Data_Analysis->Decision Pass Released for Use Decision->Pass Pass Fail Rejected/Further Investigation Decision->Fail Fail

Caption: Quality Control Workflow for this compound Reagents.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation PROTAC PROTAC (Propargyl-PEG3 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling PROTAC release Polyubiquitinated_Protein Polyubiquitinated POI Ubiquitination->Polyubiquitinated_Protein Ub transfer Proteasome Proteasome Polyubiquitinated_Protein->Proteasome Degradation Degradation Proteasome->Degradation Protein fragments Recycling->PROTAC

Caption: PROTAC-Mediated Protein Degradation Pathway.

References

A Comparative Performance Analysis of Propargyl-PEG3-CH2COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the heterobifunctional linker, Propargyl-PEG3-CH2COOH, against established industry-standard linkers used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). The performance of a linker is critical as it influences the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate. This document outlines the key performance parameters, presents available data in a comparative format, and provides detailed experimental protocols for evaluation.

Introduction to this compound and Industry Standards

This compound is a heterobifunctional linker that features a terminal alkyne (propargyl group) and a carboxylic acid. This structure allows for a two-step conjugation strategy: the carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody), and the propargyl group can then be conjugated to an azide-modified molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

For this comparative analysis, we will benchmark this compound against two widely used industry-standard linkers:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic non-cleavable linker that reacts with amines via its NHS ester and with thiols (from reduced cysteines) via its maleimide (B117702) group.

  • DBCO-PEG4-NHS Ester: A modern "click chemistry" linker that also reacts with amines via an NHS ester but utilizes a dibenzocyclooctyne (DBCO) group for a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.

Data Presentation: Comparative Performance of Linkers

The selection of a linker significantly impacts the key attributes of a bioconjugate. The following tables summarize the expected performance characteristics of this compound in comparison to SMCC and DBCO-PEG4-NHS Ester. It is important to note that direct head-to-head experimental data for this compound is limited in publicly available literature; therefore, the presented data is a synthesis of typical performance for these classes of linkers.

Table 1: Comparison of Key Linker Properties and Reaction Chemistry

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-PEG4-NHS Ester
Functional Group 1 Carboxylic Acid (-COOH)NHS EsterNHS Ester
Reactive Towards Primary Amines (after activation)Primary AminesPrimary Amines
Functional Group 2 AlkyneMaleimideDibenzocyclooctyne (DBCO)
Reactive Towards AzidesThiols (Sulfhydryls)Azides
Conjugation Chemistry Amidation + CuAACAmidation + Thiol-Maleimide AdditionAmidation + SPAAC (Copper-Free)
Biocompatibility Moderate (requires cytotoxic copper catalyst)HighVery High (copper-free)
Linkage Stability High (Triazole)Moderate (Thioether, susceptible to retro-Michael addition)Very High (Triazole)
Hydrophilicity High (due to PEG spacer)Low (hydrophobic cyclohexane (B81311) ring)Very High (due to PEG spacer)

Table 2: Expected Performance in Antibody-Drug Conjugate (ADC) Synthesis

Performance MetricThis compoundSMCCDBCO-PEG4-NHS Ester
Typical Drug-to-Antibody Ratio (DAR) 2 - 82 - 42 - 8
Conjugation Efficiency HighModerate to HighVery High
Reaction Specificity High (Click Chemistry)Moderate (potential for off-target reactions with maleimide)Very High (Bioorthogonal)
Plasma Stability of Conjugate HighModerateVery High
Risk of Aggregation LowHigh (due to hydrophobicity)Very Low

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for conjugating a payload to an antibody using this compound and the industry-standard alternatives.

1. Protocol for Two-Step Antibody Conjugation using this compound

This protocol involves the initial activation of the antibody with the linker, followed by the copper-catalyzed click chemistry reaction with an azide-modified payload.

  • Step 1: Antibody Modification with this compound via EDC/NHS Chemistry

    • Antibody Preparation: Prepare the antibody solution (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer such as MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Ensure the buffer is free of amines and carboxylates.

    • Activation of Linker: In a separate tube, dissolve this compound, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) in an anhydrous organic solvent like DMSO. A typical molar ratio is 1:1.5:1.2 (Linker:EDC:Sulfo-NHS).

    • Reaction: Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate the reaction for 2 hours at room temperature.

    • Purification: Remove the excess linker and byproducts by buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), equilibrating with a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Step 2: Conjugation of Azide-Payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Reagent Preparation:

      • Prepare a stock solution of the azide-modified payload (e.g., an azide-functionalized cytotoxic drug) in DMSO.

      • Prepare a stock solution of Copper(II) Sulfate (CuSO4) in water.

      • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.

      • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

    • Reaction Mixture: In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload (typically a 4- to 10-fold molar excess over the antibody).

    • Catalyst Addition: Add the THPTA ligand to the CuSO4 solution and mix. Then, add this catalyst solution to the antibody-payload mixture. A typical final concentration is 0.1-0.25 mM CuSO4 and a 5-fold excess of ligand.

    • Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM to initiate the click reaction.

    • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload, catalyst, and other impurities.

2. Protocol for Antibody Conjugation using SMCC

This is a two-step protocol involving the modification of the antibody with SMCC, followed by conjugation to a thiol-containing payload.

  • Antibody Activation:

    • Prepare the antibody at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Dissolve SMCC in an organic solvent like DMSO to a concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.0).

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a compatible solvent.

    • Add a 1.5- to 5-fold molar excess of the payload to the maleimide-activated antibody.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the ADC using SEC or HIC.

3. Protocol for Antibody Conjugation using DBCO-PEG4-NHS Ester

This protocol involves a one-step modification of the antibody with the DBCO-linker, followed by a copper-free click reaction.

  • Antibody Modification:

    • Prepare the antibody at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Dissolve DBCO-PEG4-NHS Ester in DMSO to a concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the DBCO-linker solution to the antibody.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess linker using a desalting column equilibrated with PBS, pH 7.4.

  • Payload Conjugation (Copper-Free Click Chemistry):

    • Dissolve the azide-modified payload in a compatible solvent.

    • Add a 3- to 5-fold molar excess of the payload to the DBCO-modified antibody.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

    • Purify the ADC using SEC or HIC.

4. Analytical Characterization of Antibody-Drug Conjugates

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the most common method for determining the DAR and the distribution of drug-loaded species. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas of the different species.[1][2]

    • Mass Spectrometry (MS): LC-MS can be used to determine the precise mass of the intact ADC and its subunits (light and heavy chains), allowing for accurate DAR calculation.[2]

    • UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug) and using the known extinction coefficients of the antibody and the drug.[1]

  • Stability Assessment:

    • Plasma Stability Assay: The ADC is incubated in plasma (human, mouse, etc.) at 37°C over a period of time (e.g., 7 days). At various time points, samples are analyzed by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining, allowing for the calculation of the linker's half-life in plasma.[3]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification & Analysis Ab Antibody Activated_Ab Alkyne-Modified Antibody Ab->Activated_Ab Amidation Linker This compound + EDC/Sulfo-NHS Linker->Activated_Ab Payload Azide-Modified Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Catalyst CuSO4 / Ligand + Na-Ascorbate Catalyst->ADC Activated_Ab_ref->ADC CuAAC Click Chemistry Purification Purification (SEC / HIC) Analysis Characterization (HIC, MS, UV-Vis) Purification->Analysis ADC_ref->Purification

Caption: Workflow for ADC synthesis using this compound.

signaling_pathway cluster_cell Target Cancer Cell Receptor Tumor Antigen (e.g., HER2) Complex ADC-Antigen Complex Receptor->Complex ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Case studies comparing different bioconjugation techniques with Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the creation of effective and stable bioconjugates. Propargyl-PEG3-CH2COOH is a versatile heterobifunctional linker that offers the ability to perform conjugation via two distinct and highly important chemical handles: a terminal alkyne for "click chemistry" and a carboxylic acid for amidation. This guide provides an objective comparison of the bioconjugation techniques enabled by this linker, with a focus on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and N-hydroxysuccinimide (NHS) ester-mediated amidation.

Overview of Bioconjugation Strategies with this compound

The dual functionality of this compound allows for a modular and flexible approach to bioconjugation. The terminal alkyne group is primed for reaction with azide-functionalized molecules through click chemistry, a class of reactions known for their high efficiency and specificity. The two main types of click chemistry relevant here are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).

The carboxylic acid moiety, on the other hand, can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. A widely used method for this is the activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.

Quantitative Performance Comparison

The choice of conjugation chemistry significantly impacts the efficiency of the reaction, the stability of the resulting linkage, and the overall success of the bioconjugate. The following tables summarize the key quantitative and qualitative differences between these techniques.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)EDC/NHS-mediated Amidation
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide (B81097), requiring a Cu(I) catalyst.Catalyst-free cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide.Activation of a carboxylic acid to an NHS ester, followed by reaction with a primary amine.
Reaction Rate Very fast; can be ~100-fold faster than SPAAC.[1]Moderate; slower than CuAAC but faster than many traditional bioconjugation reactions.[1]Variable; generally slower than click chemistry and dependent on pH and reagent concentrations.
Typical Efficiency/Yield High to quantitative (>95% in some cases).[2] A proteomics study identified 229 proteins using CuAAC compared to 188 with SPAAC from the same sample.[3]High, but can be slightly lower than CuAAC. Can be influenced by the specific strained alkyne used.Variable; can be high but is often lowered by competing hydrolysis of the NHS ester.
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst.Excellent; widely used for in vivo and live-cell labeling due to the absence of a toxic catalyst.[4][]Good; generally performed in aqueous buffers under mild conditions.
Specificity Highly specific (bioorthogonal).Highly specific (bioorthogonal).Less specific; targets any accessible primary amine, which can lead to a heterogeneous product.

Linkage Stability Comparison

The stability of the covalent bond linking the biomolecule to the payload is a critical determinant of the bioconjugate's in vivo performance and shelf-life.

Linkage TypeFormed byGeneral StabilityConditions Leading to Cleavage
1,2,3-Triazole CuAAC & SPAACVery High. The triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[6][7][8] It is often used as a stable isostere for the amide bond.[8][9]Generally inert under a wide range of chemical and biological conditions.
Amide EDC/NHS ChemistryHigh. Amide bonds are generally stable.Can be susceptible to enzymatic cleavage by proteases.
Thioether (from Maleimide) Maleimide-Thiol ChemistryModerate to Low. Prone to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[10] A study showed that a maleimide-PEG conjugate retained <70% of its conjugation after 7 days in the presence of 1 mM glutathione, whereas a more stable mono-sulfone-PEG conjugate retained >90%.[11][12]Reversible in the presence of thiols.

Experimental Workflows and Signaling Pathways

The selection of a bioconjugation strategy dictates the experimental workflow. Below are graphical representations of the workflows for CuAAC, SPAAC, and EDC/NHS chemistries.

CuAAC_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_analysis Analysis Propargyl_PEG This compound- Biomolecule Mix Mix Biomolecule and Payload Propargyl_PEG->Mix Azide_Payload Azide-Payload Azide_Payload->Mix Add_Cu Add CuSO4/ Reducing Agent Mix->Add_Cu Add_Ligand Add Cu(I) Stabilizing Ligand (e.g., THPTA) Add_Cu->Add_Ligand Incubate Incubate at RT Add_Ligand->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (MS, SDS-PAGE) Purify->Analyze

Figure 1: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_purification Purification cluster_analysis Analysis Propargyl_PEG This compound- Biomolecule Mix Mix Biomolecule and Payload Propargyl_PEG->Mix Strained_Alkyne Strained Alkyne- Payload (e.g., DBCO) Strained_Alkyne->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (MS, SDS-PAGE) Purify->Analyze

Figure 2: Experimental workflow for SPAAC bioconjugation.

EDC_NHS_Workflow cluster_prep Preparation cluster_reaction EDC/NHS Reaction cluster_purification Purification cluster_analysis Analysis Propargyl_PEG This compound Activate Activate Carboxyl with EDC and NHS (pH 4.5-6.0) Propargyl_PEG->Activate Amine_Molecule Amine-containing Biomolecule Conjugate Add Amine-Biomolecule (pH 7.2-8.0) Amine_Molecule->Conjugate Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purification (e.g., Dialysis) Quench->Purify Analyze Characterization (MS, SDS-PAGE) Purify->Analyze

Figure 3: Experimental workflow for EDC/NHS bioconjugation.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-modified payload to a biomolecule functionalized with this compound.

Materials:

  • This compound functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing payload.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Cu(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in water).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • In a reaction tube, combine the this compound functionalized biomolecule and the azide-containing payload. A molar excess of the payload (e.g., 5-20 fold) is typically used.

  • Prepare a premixed solution of CuSO4 and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.[13]

  • Add the CuSO4/ligand mixture to the reaction tube. The final concentration of copper can be in the range of 50-250 µM.[13]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in the millimolar range (e.g., 1-5 mM).[13][14]

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess reagents.

  • Characterize the final conjugate by methods such as mass spectrometry to confirm conjugation and SDS-PAGE to assess purity.[15][16][17][18][19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified payload to a biomolecule functionalized with this compound.

Materials:

  • This compound functionalized biomolecule in an amine-free buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-containing payload (e.g., DBCO-payload).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Anhydrous DMSO or DMF for dissolving the payload if necessary.

Procedure:

  • Dissolve the strained alkyne-payload in a minimal amount of organic solvent (e.g., DMSO) if it is not readily soluble in the aqueous reaction buffer.

  • In a reaction tube, combine the this compound functionalized biomolecule and the strained alkyne-payload. A molar excess of the payload (e.g., 3-10 fold) is typically used. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the biomolecule.[4]

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C overnight.

  • Purify the conjugate using a suitable method like SEC or dialysis to remove unreacted payload.

  • Characterize the purified conjugate using techniques such as mass spectrometry and SDS-PAGE.

Protocol 3: EDC/NHS-mediated Amidation

This protocol describes the conjugation of an amine-containing biomolecule to the carboxylic acid of this compound.

Materials:

  • This compound.

  • Amine-containing biomolecule.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0).

  • Coupling buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine).

  • Anhydrous DMSO or DMF for dissolving the linker.

Procedure:

  • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.

  • Activation Step: In a reaction tube, dissolve the this compound in activation buffer. Add EDC and NHS (or Sulfo-NHS) to the solution. A common molar ratio is a slight excess of EDC and NHS over the carboxylic acid.[20][21] Incubate at room temperature for 15-30 minutes.

  • Conjugation Step: Immediately add the activated this compound solution to the amine-containing biomolecule in the coupling buffer. The pH of the reaction should be between 7.2 and 8.0 for efficient coupling to primary amines.[21][22] The molar ratio of the activated linker to the biomolecule should be optimized, with a 10-20 fold molar excess of the linker being a common starting point.[20]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching Step: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[21]

  • Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.

  • Characterize the final product using appropriate analytical methods.

Conclusion

This compound is a powerful tool for bioconjugation, offering access to both highly specific and stable "click" chemistries and the more traditional, though less specific, EDC/NHS amidation. The choice between these methods will be dictated by the specific requirements of the application.

  • CuAAC is ideal for in vitro applications where high speed and efficiency are paramount and the biomolecule is not sensitive to the presence of a copper catalyst.

  • SPAAC is the superior choice for applications involving living systems or sensitive biomolecules, where the cytotoxicity of copper is a concern.[4][]

  • EDC/NHS chemistry is a well-established method for conjugating to primary amines when site-specificity is not a primary concern, or when the biomolecule lacks a suitable site for the introduction of an azide or alkyne handle.

By understanding the quantitative performance, stability, and experimental protocols associated with each technique, researchers can make informed decisions to optimize the synthesis of their desired bioconjugates.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and disposal procedures for Propargyl-PEG3-CH2COOH. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's official Safety Data Sheet (SDS). Always consult your institution's Environmental Health & Safety (EHS) office for final guidance.

Hazard Assessment

Safety data for this compound and structurally related compounds present conflicting classifications. While one supplier SDS classifies the compound as non-hazardous[1], another indicates potential hazards[2]. Furthermore, a guide for a similar compound, Propargyl-PEG7-acid, warns of significant aquatic toxicity[3]. Therefore, a conservative approach is mandatory, and this chemical must be handled and disposed of as hazardous waste.

Hazard StatementGHS CodeSource CompoundReference
Harmful if swallowed.H302This compound
Causes skin irritation.H315This compound
Causes serious eye irritation.H319This compound
May cause respiratory irritation.H335This compound
Very toxic to aquatic life with long lasting effects.H410Propargyl-PEG7-acid (Analogy)[3]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the appropriate personal protective equipment.

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be required.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[4].

Step-by-Step Disposal Protocol

Never dispose of this compound or its solutions down the sanitary sewer system[3].

Experimental Workflow: Chemical Waste Segregation

cluster_waste This compound Waste cluster_disposal Disposal Pathway cluster_final Final Disposition Waste Identify Waste Type Solid Unused Solid or Contaminated Solids Waste->Solid Solid Form Liquid Aqueous or Organic Solutions Waste->Liquid Liquid Form Container Empty Original Container Waste->Container Container SolidWaste Seal in Labeled Hazardous Solid Waste Container Solid->SolidWaste LiquidWaste Collect in Labeled Hazardous Aqueous/Organic Waste Container (Do Not Mix Streams) Liquid->LiquidWaste ContainerWaste Decontaminate Container; Dispose as per Institutional Protocol Container->ContainerWaste EHS Arrange Pickup by Environmental Health & Safety (EHS) SolidWaste->EHS LiquidWaste->EHS ContainerWaste->EHS

Caption: Waste Segregation and Disposal Workflow.

Procedure:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office[3].

  • Solid Waste Disposal:

    • Collect any unused or expired solid this compound in its original container or a compatible, sealable waste container.

    • Collect any contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, sealed bag or container.

    • Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".

  • Liquid Waste (Solutions) Disposal:

    • Collect all aqueous or organic solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container[3].

    • The container label must read "Hazardous Waste: this compound" and list the solvent(s) and approximate concentration.

    • CRITICAL: Due to the potential for high aquatic toxicity, do not pour any solutions down the drain[3][5].

  • Empty Container Disposal:

    • Decontaminate the empty original container by rinsing it three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Once decontaminated, deface the label on the original container and dispose of it according to your institution's guidelines for empty chemical containers[6]. Observe all label safeguards until the container is cleaned[6].

  • Storage and Final Disposal:

    • Store sealed waste containers in a designated satellite accumulation area that is cool and well-ventilated[1].

    • Arrange for pickup and final disposal by your institution's licensed hazardous waste management provider or EHS office[4].

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Remove all sources of ignition[5].

  • Don PPE: Wear the personal protective equipment detailed in Section 2.

  • Contain and Absorb:

    • For a solid spill , carefully sweep up the material to avoid dust formation and place it in a sealed, labeled hazardous waste container.

    • For a liquid spill , cover with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand[4].

  • Collect and Dispose: Sweep or scoop the absorbed material into a sealable, labeled hazardous waste container[4].

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

Disposal Decision Logic

The following flowchart outlines the decision-making process for the proper handling and disposal of this compound waste.

start Start: Waste Generated (this compound) check_sds Consult SDS and Institutional Policy start->check_sds is_hazardous Is Waste Considered Hazardous? check_sds->is_hazardous treat_hazardous Treat as Hazardous Waste (Default Precautionary Path) is_hazardous->treat_hazardous Yes / Conflicting Data segregate Segregate Waste: Solid vs. Liquid treat_hazardous->segregate solid_path Package & Label Solid Hazardous Waste segregate->solid_path Solid liquid_path Collect in Labeled Aqueous/Solvent Hazardous Waste Container segregate->liquid_path Liquid store Store in Designated Satellite Accumulation Area solid_path->store no_drain CRITICAL: DO NOT Pour Down Drain liquid_path->no_drain no_drain->store ehs_pickup Arrange EHS Pickup for Final Disposal store->ehs_pickup

Caption: Disposal Decision Flowchart.

References

Essential Safety and Logistical Information for Handling Propargyl-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Propargyl-PEG3-CH2COOH (CAS No. 1694731-93-5)[1]. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Assessment

There is conflicting information regarding the hazardous nature of this compound. While some suppliers classify it as not a hazardous substance[1][2], others issue warnings for potential health effects. Given this discrepancy, a cautious approach is mandatory. The hazard statements from one supplier include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Material/Standard Rationale
Eye Protection Safety goggles or a face shieldANSI Z87.1-compliantProtects against splashes and aerosols that can cause serious eye irritation[3].
Hand Protection Chemical-resistant glovesNitrile or neoprenePrevents skin contact which may cause irritation[3]. Double gloving is recommended for enhanced protection[4].
Body Protection Laboratory coat or disposable gownPolyethylene-coated polypropylene (B1209903) or similar non-absorbent materialShields skin and personal clothing from contamination. For handling larger quantities or when there is a risk of splashing, a disposable gown is preferred[4][5].
Respiratory Protection Use in a chemical fume hoodN/AA chemical fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols, which may cause respiratory irritation[2][5]. A surgical N-95 respirator may be considered for additional protection if a fume hood is not available[6].
Foot Protection Closed-toe shoesN/AStandard laboratory practice to protect feet from spills[3].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan ensures the safe handling of this compound from receipt to disposal.

  • Receiving and Unpacking:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Wear single-use nitrile gloves when opening the package in a well-ventilated area, preferably within a chemical fume hood[7].

    • Verify that the container is clearly labeled and tightly sealed.

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].

    • The recommended storage temperature is ambient.

  • Preparation and Use:

    • All handling of open containers of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[2][5].

    • Before starting, ensure all necessary PPE is donned correctly.

    • Use dedicated spatulas and glassware.

    • If weighing the solid, do so in the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • In case of a small spill, contain the material with an inert absorbent such as sand or vermiculite.

    • Sweep up the absorbed material and place it in a sealed container for disposal[2].

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Ensure a spill kit is readily available in the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be segregated as chemical waste[8].

    • Do not mix this waste with non-hazardous laboratory trash.

  • Waste Collection:

    • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste" and the chemical name.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company[2].

    • Follow all local, state, and federal regulations for hazardous waste disposal[5][8].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Workspace Clean Workspace Segregate Waste->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Dispose via EHS Dispose via EHS Doff PPE->Dispose via EHS End End Dispose via EHS->End Start Start Start->Don PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG3-CH2COOH
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG3-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.